Product packaging for Chromium hydroxide green(Cat. No.:CAS No. 12001-99-9)

Chromium hydroxide green

Cat. No.: B084190
CAS No.: 12001-99-9
M. Wt: 188.02 g/mol
InChI Key: CYYGBBNBGCVXEL-UHFFFAOYSA-N
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Description

Chromium hydroxide green (CI 77289) is an inorganic compound of significant interest in materials science research, primarily serving as a versatile precursor for the synthesis of chromium oxide (Cr₂O₃) nanoparticles and green pigments . Its value lies in its transformation upon thermal decomposition, which yields Cr₂O3, a pigment known for exceptional thermal stability, chemical inertness, and resistance to light and weather . Research focuses on controlling the properties of the resulting Cr₂O3 by modulating the synthesis conditions of the chromium hydroxide precursor, such as reactant concentration and the use of mineralizers, to achieve desired particle sizes, morphologies, and ultimately, specific color performance characteristics . Beyond pigment development, chromium hydroxide is investigated for its utility in environmental remediation technologies. Studies demonstrate its effectiveness as an adsorbent for heavy metal ions, such as cadmium (Cd(II)), from aqueous solutions, showcasing its potential in wastewater treatment applications . In the realm of cosmetics science, it is approved as a color additive for externally applied products, including those for the eye area, and is subject to stringent regulatory specifications that limit impurities, making it a compound of interest for developing colored cosmetic formulations . This reagent is strictly for research use in these and other experimental contexts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cr2H4O5 B084190 Chromium hydroxide green CAS No. 12001-99-9

Properties

IUPAC Name

chromium(3+);oxygen(2-);dihydrate
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InChI

InChI=1S/2Cr.2H2O.3O/h;;2*1H2;;;/q2*+3;;;3*-2
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InChI Key

CYYGBBNBGCVXEL-UHFFFAOYSA-N
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Canonical SMILES

O.O.[O-2].[O-2].[O-2].[Cr+3].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Cr2H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

188.02 g/mol
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Physical Description

Dry Powder, Light green finely divided powder; [MSDSonline] A brilliant emerald-green pigment called Guignet's green; [Ullmann]
Record name C.I. Pigment Green 18
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Record name Chromic oxide hydrated
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CAS No.

12001-99-9
Record name Chromic oxide hydrated
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Record name CHROMIUM HYDROXIDE GREEN
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Foundational & Exploratory

A Comprehensive Technical Guide to Chromium Hydroxide Green: Formula, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chromium (III) hydroxide (B78521), commonly known as chromium hydroxide green, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and pigment manufacturing. This technical guide provides an in-depth overview of its chemical formula, structure, and key physicochemical properties. Detailed experimental protocols for its synthesis via precipitation and characterization using modern analytical techniques are presented to facilitate reproducible research and development.

Chemical Formula and Structure

This compound is most commonly represented by the chemical formula Cr(OH)₃ .[1][2][3] However, it is typically a hydrated compound, and its formula is often written as Cr(OH)₃·nH₂O to indicate the associated water molecules.[4] In its freshly precipitated form, it exists as a gelatinous, amorphous solid.[4] Structurally, it is a polymeric network with an undefined long-range order.[1][2] The chromium (III) ion is coordinated to hydroxide ions, forming a complex and irregular three-dimensional structure.

Other designations for this compound, particularly in industrial and cosmetic contexts, include hydrated chromium (III) oxide (Cr₂O₃·xH₂O) and CI 77289.[5][6]

Physicochemical Properties

A summary of the key quantitative properties of chromium (III) hydroxide is provided in Table 1.

PropertyValueReference(s)
Chemical Formula Cr(OH)₃[1][2][3]
Molar Mass 103.02 g/mol [4]
Appearance Green, gelatinous precipitate; blue-green powder[1][4]
Density ~3.11 g/cm³[7]
Solubility in Water Insoluble[1]
Solubility Product (Ksp) 6.3 x 10⁻³¹[4]

Chromium (III) hydroxide is an amphoteric compound, meaning it dissolves in both strong acids and strong bases.[1][4]

Experimental Protocols

Synthesis of Chromium (III) Hydroxide via Precipitation

This protocol describes the synthesis of chromium (III) hydroxide by the precipitation of a chromium (III) salt with a base.

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.5 M solution of chromium (III) chloride by dissolving the appropriate amount of CrCl₃·6H₂O in deionized water.

  • Prepare a 1 M solution of sodium hydroxide in deionized water.

  • Place the chromium (III) chloride solution in a beaker on a magnetic stirrer and begin stirring.

  • Slowly add the sodium hydroxide solution dropwise to the chromium (III) chloride solution while continuously monitoring the pH.

  • Continue adding the base until the pH of the solution reaches approximately 8-9. A green gelatinous precipitate of chromium (III) hydroxide will form.

  • Allow the precipitate to age in the solution for 1 hour with continuous stirring to ensure complete precipitation.

  • Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the precipitate in an oven at 110°C for 12 hours to obtain a fine green powder.

Characterization Techniques

Objective: To determine the crystallinity of the synthesized chromium (III) hydroxide.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation:

  • Grind a small amount of the dried chromium (III) hydroxide powder using an agate mortar and pestle to ensure a fine and homogenous sample.

  • Mount the powdered sample onto a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder.

Instrumental Parameters:

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • 2θ Scan Range: 10° to 80°

  • Step Size: 0.02°

  • Scan Speed: 2°/min

Data Analysis: The resulting diffraction pattern should be analyzed for the presence of sharp peaks, which would indicate a crystalline structure. A broad, diffuse pattern is characteristic of an amorphous material.

Objective: To analyze the surface morphology and particle size of the synthesized chromium (III) hydroxide.

Instrumentation: A scanning electron microscope.

Sample Preparation:

  • Mount a small amount of the dried chromium (III) hydroxide powder onto an aluminum stub using double-sided carbon tape.

  • Gently blow off any excess loose powder with a stream of dry nitrogen.

  • Sputter-coat the sample with a thin layer of gold or palladium to make it conductive and prevent charging under the electron beam.

Instrumental Parameters:

  • Accelerating Voltage: 10-20 kV

  • Working Distance: 10-15 mm

  • Magnification: Varies, typically from 1,000x to 50,000x, to observe the overall morphology and individual particle details.

Data Analysis: The SEM images will reveal the shape, size, and aggregation of the chromium (III) hydroxide particles.

Objective: To identify the functional groups present in the synthesized chromium (III) hydroxide.

Instrumentation: A Fourier-transform infrared spectrometer.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the dried chromium (III) hydroxide powder (approximately 1-2 mg) with about 200 mg of dry KBr powder.

  • Grind the mixture thoroughly in an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumental Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Data Analysis: The resulting FTIR spectrum should be analyzed for characteristic absorption bands. The broad band in the region of 3400 cm⁻¹ is attributed to the O-H stretching vibrations of hydroxyl groups and adsorbed water. The bands in the lower frequency region (below 1000 cm⁻¹) are typically associated with Cr-O and Cr-O-H bending vibrations.

Chemical Pathways and Relationships

The following diagrams illustrate the key chemical processes involving chromium (III) hydroxide.

Synthesis_Pathway CrCl3 Chromium (III) Chloride (CrCl₃) CrOH3 Chromium (III) Hydroxide (Cr(OH)₃) CrCl3->CrOH3 + 3NaOH NaOH Sodium Hydroxide (NaOH) NaOH->CrOH3

Caption: Synthesis of Chromium (III) Hydroxide via Precipitation.

Amphoteric_Reactions CrOH3 Chromium (III) Hydroxide (Cr(OH)₃) Cr_ion Hexaaquachromium(III) ion [Cr(H₂O)₆]³⁺ CrOH3->Cr_ion + 3H⁺ Chromite_ion Tetrahydroxochromate(III) ion [Cr(OH)₄]⁻ CrOH3->Chromite_ion + OH⁻ Acid Strong Acid (e.g., HCl) Acid->Cr_ion Base Strong Base (e.g., NaOH) Base->Chromite_ion

Caption: Amphoteric Nature of Chromium (III) Hydroxide.

References

A Comprehensive Technical Guide to the Synthesis of Chromium Hydroxide Green by Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of chromium hydroxide (B78521) green, a vibrant inorganic pigment, through precipitation methods. It details the underlying chemical principles, experimental protocols, and the influence of various reaction parameters on the final product's physicochemical properties. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this synthesis process.

Introduction

Chromium hydroxide green, chemically identified as chromium(III) hydroxide (Cr(OH)₃), is a gelatinous, green inorganic compound widely utilized as a pigment in various industries, including cosmetics, paints, and coatings.[1][2] Its synthesis via precipitation is a common and effective method, involving the reaction of a soluble chromium(III) salt with an alkaline solution to induce the formation of the insoluble hydroxide.[3] The resulting precipitate's properties, such as particle size, color, and purity, are highly dependent on the specific reaction conditions.

The fundamental chemical reaction for the precipitation of chromium hydroxide can be represented as:

Cr³⁺(aq) + 3OH⁻(aq) → Cr(OH)₃(s) [4]

This guide will explore the nuances of this reaction, providing detailed experimental procedures and examining how variables like pH, temperature, and reactant concentrations can be manipulated to achieve desired product characteristics.

Synthesis Methodologies

The precipitation of this compound is typically achieved by reacting a chromium(III) salt solution with a base. The choice of reactants and the control of reaction parameters are crucial for obtaining a high-quality pigment.

Reactants

Chromium(III) Salts: Commonly used chromium(III) salts include:

  • Chromium(III) chloride (CrCl₃)[4]

  • Chromium(III) nitrate (B79036) (Cr(NO₃)₃)[1]

  • Chrome alum (KCr(SO₄)₂·12H₂O)[5]

Precipitating Agents (Bases): The selection of the alkaline solution influences the precipitation process and the final product. Common bases include:

  • Sodium hydroxide (NaOH)[4]

  • Ammonium (B1175870) hydroxide (NH₄OH)[5]

  • Potassium hydroxide (KOH)[1]

  • Calcium hydroxide (Ca(OH)₂)

  • Magnesium oxide (MgO) (which forms Mg(OH)₂ in water)[6]

General Precipitation Signaling Pathway

The synthesis process follows a straightforward signaling pathway from soluble reactants to the insoluble product. The key steps involve the dissolution of the chromium salt, the addition of a precipitating agent to increase the pH, and the subsequent formation of the chromium hydroxide precipitate.

G General Precipitation Pathway for this compound cluster_reactants Reactants cluster_process Precipitation Process cluster_products Products & Post-Processing Cr_Salt Chromium(III) Salt Solution (e.g., CrCl₃, Cr(NO₃)₃) Mixing Controlled Mixing Cr_Salt->Mixing Base Alkaline Precipitating Agent (e.g., NaOH, NH₄OH) Base->Mixing pH_Adjustment pH Adjustment (Optimal Range: 7-10.5) Mixing->pH_Adjustment Initiates Precipitation Precipitate Formation (Cr(OH)₃) pH_Adjustment->Precipitation Induces Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Final_Product This compound Pigment Drying->Final_Product

Caption: General precipitation pathway for the synthesis of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis of this compound with desired properties. Below are representative procedures based on common laboratory practices.

Protocol 1: Precipitation from Chromium(III) Chloride with Sodium Hydroxide

This protocol describes a standard method for synthesizing this compound using readily available reagents.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of chromium(III) chloride by dissolving the appropriate amount of CrCl₃·6H₂O in distilled water.

    • Prepare a 1.5 M solution of sodium hydroxide by dissolving NaOH pellets in distilled water.

  • Precipitation:

    • Place the chromium(III) chloride solution in a beaker equipped with a magnetic stirrer.

    • Slowly add the sodium hydroxide solution dropwise to the chromium(III) chloride solution while stirring continuously.

    • Monitor the pH of the solution. Continue adding the NaOH solution until the pH reaches a stable value between 8.0 and 9.0. A gelatinous green precipitate of chromium(III) hydroxide will form.

  • Aging the Precipitate:

    • Once the desired pH is reached, continue stirring the suspension at room temperature for 1-2 hours. This aging process can influence the particle size and morphology of the precipitate.

  • Isolation and Washing:

    • Separate the precipitate from the solution by vacuum filtration.

    • Wash the precipitate several times with distilled water to remove any soluble byproducts, such as sodium chloride. Continue washing until the filtrate is free of chloride ions (test with silver nitrate solution).

  • Drying:

    • Dry the washed precipitate in an oven at a temperature of 80-100°C until a constant weight is achieved. The final product is a fine, green powder.

Protocol 2: Precipitation from Chromium(III) Nitrate with Ammonium Hydroxide

This protocol utilizes different reactants, which can result in variations in the precipitate's characteristics.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH, 28-30% solution)

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of chromium(III) nitrate by dissolving Cr(NO₃)₃·9H₂O in distilled water.

  • Precipitation:

    • While stirring the chromium(III) nitrate solution, slowly add the ammonium hydroxide solution until the pH of the mixture is between 7.5 and 8.5. A green precipitate will form.

  • Aging, Isolation, Washing, and Drying:

    • Follow steps 3-5 as described in Protocol 1.

Influence of Reaction Parameters on Physicochemical Properties

The properties of the synthesized this compound are significantly influenced by the reaction conditions. Understanding these relationships is key to controlling the final product's quality.

Effect of pH

The pH of the reaction medium is a critical parameter. The optimal pH range for the precipitation of chromium(III) hydroxide is generally between 7 and 10.5.[6] Within this range, the solubility of chromium(III) hydroxide is at its minimum, leading to maximum yield. At pH values below this range, the precipitation is incomplete, while at higher pH values, the amphoteric nature of chromium(III) hydroxide can lead to the formation of soluble tetrahydroxochromate(III) ions ([Cr(OH)₄]⁻), reducing the yield.

The following table summarizes the effect of pH on the removal efficiency of chromium(III) from a solution using different precipitating agents.

Precipitating AgentpHCr(III) Removal Efficiency (%)
NaOH 5.595.98
9.299.94
Ca(OH)₂ 5.594.32
9.999.96
MgO 5.580.66
10.599.98

Data adapted from a study on chromium removal from tannery wastewater.[7]

Effect of Temperature

The reaction temperature can influence the kinetics of the precipitation reaction and the crystallinity of the product. A patent for producing highly soluble chromium hydroxide specifies a reaction temperature between 0°C and 50°C.[8] Higher temperatures can lead to the formation of aggregates and a less soluble product.

Effect of Reactant Concentration and Addition Rate

The concentration of the chromium salt and the precipitating agent, as well as the rate of addition of the base, can affect the particle size and morphology of the precipitate. A slower addition rate and lower reactant concentrations generally favor the growth of larger, more crystalline particles, while rapid addition and high concentrations can lead to the formation of smaller, amorphous particles.

A patented method provides specific parameters for a continuous precipitation process:

ParameterValue
Chromium Chloride Solution 7% concentration
Sodium Hydroxide Solution 10% concentration
Reaction Temperature 20°C
CrCl₃ Solution Addition Rate 4.5 ml/min
NaOH Solution Addition Rate 2.0 ml/min

Data from a patent on the production of chromium hydroxide.[9]

Effect of Aging

Aging the precipitate in the mother liquor can lead to changes in its structure and particle size.[10] This process, often enhanced by elevated temperatures, can promote the growth of larger crystals and a decrease in the specific surface area, which can improve the filtering properties of the precipitate.[10]

Physicochemical Characterization

The synthesized this compound can be characterized by various analytical techniques to determine its properties.

PropertyTypical Characteristics
Appearance Green, gelatinous precipitate[5]
Chemical Formula Cr(OH)₃
Solubility Insoluble in water, soluble in strong acids and bases[1]
Particle Size The particle size is influenced by synthesis conditions. For instance, chromium oxide (Cr₂O₃) derived from chromium hydroxide can have particle sizes in the nanometer range (e.g., 70-80 nm).[11]
Colorimetrics (CIE Lab) The color of the pigment can be quantified. For example, a Cr₂O₃ pigment derived from a polyol synthesis method exhibited L=35.70, a=-9.17, and b=7.03, indicating a green hue.[11]

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of this compound.

G Experimental Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactant_Prep Reactant Preparation Precipitation Precipitation Reactant_Prep->Precipitation Aging Aging Precipitation->Aging Isolation Isolation & Washing Aging->Isolation Drying Drying Isolation->Drying Product Chromium Hydroxide Green Powder Drying->Product Visual Visual Inspection Particle_Size Particle Size Analysis Colorimetry Colorimetric Analysis (CIE Lab*) Structural Structural Analysis (XRD, FT-IR) Product->Visual Product->Particle_Size Product->Colorimetry Product->Structural

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound by precipitation is a versatile method that allows for the production of a valuable inorganic pigment. By carefully controlling key reaction parameters such as pH, temperature, reactant concentrations, and aging time, the physicochemical properties of the final product can be tailored to meet the specific requirements of various applications. This guide provides a foundational understanding and detailed protocols to aid researchers and scientists in the successful synthesis and characterization of this compound. Further research into the nuanced effects of different chromium salts and precipitating agents can lead to even greater control over the pigment's properties.

References

A Comprehensive Technical Guide to the Physical and Chemical Properties of Chromium(III) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) hydroxide (B78521), Cr(OH)₃, is an inorganic compound of significant interest across various scientific disciplines, including materials science, catalysis, and medicine. It typically appears as a gelatinous, green precipitate.[1][2] While trivalent chromium (Cr(III)) is considered an essential trace element for mammals, its hexavalent counterpart (Cr(VI)) is highly toxic and carcinogenic. The low solubility of Cr(OH)₃ makes it a key species in the environmental fate and transport of chromium. This technical guide provides an in-depth overview of the physical and chemical properties of Cr(OH)₃, detailed experimental protocols for its synthesis and characterization, and a summary of its potential applications, particularly in the context of drug development.

Physical and Chemical Properties

Chromium(III) hydroxide is a hydrated compound, often represented as Cr(OH)₃·nH₂O. Its properties can vary depending on the method of preparation and the degree of hydration.

Table 1: Physical Properties of Chromium(III) Hydroxide
PropertyValueReferences
Molecular Formula Cr(OH)₃[1]
Molar Mass 103.02 g/mol [1]
Appearance Green, gelatinous precipitate or blue-green powder[1][2]
Solubility in Water Nearly insoluble[1][3]
Solubility Product (Ksp) 6.3 x 10⁻³¹[1]
3.0 x 10⁻²⁹[4]
6.7 x 10⁻³¹
1.6 x 10⁻³⁰
Density 3.11 g/cm³[5]
Table 2: Chemical Properties of Chromium(III) Hydroxide
PropertyDescriptionReferences
Amphoteric Nature Reacts with both acids and strong bases.[1][6]
Reaction with Acids Dissolves in strong acids to form soluble chromium(III) salts, such as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[6][7]
Reaction with Bases Dissolves in strong bases to form chromite ions, such as the tetrahydroxochromate(III) ion, [Cr(OH)₄]⁻.[1][7]
Thermal Decomposition Decomposes upon heating to form chromium(III) oxide (Cr₂O₃). The dehydration of nanocrystalline Cr(OH)₃ occurs at approximately 105 °C, 289 °C, and 409 °C. For amorphous Cr(OH)₃, dehydration occurs at around 70 °C, 289 °C, 406 °C, and 443 °C.[2][8]

Experimental Protocols

Synthesis of Chromium(III) Hydroxide by Precipitation

This protocol describes the synthesis of Cr(OH)₃ by the precipitation method, a common and straightforward approach.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution (1 M) or Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of the chromium(III) salt in deionized water.

  • Place the chromium(III) salt solution in a beaker on a magnetic stirrer and begin stirring.

  • Slowly add the 1 M base solution dropwise to the chromium salt solution while continuously stirring.

  • A green gelatinous precipitate of Cr(OH)₃ will form. Continue adding the base until the pH of the solution is between 7 and 8.[5]

  • Allow the precipitate to age for 30 minutes with continuous stirring to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel and wash it several times with deionized water to remove any soluble impurities.

  • Dry the precipitate in a drying oven at a temperature below 100 °C to obtain powdered Cr(OH)₃.[9]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Isolation Cr(III) Salt Solution Cr(III) Salt Solution Precipitation Precipitation Cr(III) Salt Solution->Precipitation Base Solution (e.g., NH4OH) Base Solution (e.g., NH4OH) Base Solution (e.g., NH4OH)->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying Cr(OH)3 Powder Cr(OH)3 Powder Drying->Cr(OH)3 Powder

Workflow for the synthesis of Cr(OH)₃.
Characterization of Chromium(III) Hydroxide

Objective: To determine the crystal structure of the synthesized Cr(OH)₃. Amorphous or poorly crystalline Cr(OH)₃ will show broad humps, while crystalline forms will exhibit distinct Bragg diffraction peaks.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Sample Preparation: The dried Cr(OH)₃ powder is finely ground and mounted on a sample holder.

Data Collection: The sample is scanned over a 2θ range of 10-80° with a step size of 0.02°.

Data Analysis: The resulting diffraction pattern is compared with standard patterns from the JCPDS-ICDD database to identify the crystalline phases.

Objective: To identify the functional groups present in the Cr(OH)₃ sample, particularly the O-H and Cr-O bonds.

Instrumentation: An FTIR spectrometer.

Sample Preparation: The Cr(OH)₃ powder is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory.

Data Collection: The spectrum is recorded in the range of 4000-400 cm⁻¹.

Data Analysis: The spectrum is analyzed for characteristic absorption bands. The broad band in the region of 3000-3600 cm⁻¹ is attributed to the stretching vibrations of O-H groups in water and hydroxide. The bands in the lower wavenumber region (e.g., below 1000 cm⁻¹) are characteristic of Cr-O and Cr-O-H bending vibrations.

Objective: To study the thermal decomposition of Cr(OH)₃ and determine the temperatures at which dehydration and conversion to Cr₂O₃ occur.

Instrumentation: A thermogravimetric analyzer.

Sample Preparation: A small, accurately weighed amount of Cr(OH)₃ powder is placed in an alumina (B75360) crucible.

Data Collection: The sample is heated from room temperature to 1000 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

Data Analysis: The TGA curve shows the weight loss as a function of temperature. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss, corresponding to the different stages of decomposition.

Amphoteric Reactions of Chromium(III) Hydroxide

The amphoteric nature of Cr(OH)₃ is a key chemical property, allowing it to react with both acids and bases.

G CrOH3 Cr(OH)3(s) (Insoluble) Acid Addition of Strong Acid (H+) CrOH3->Acid Base Addition of Strong Base (OH-) CrOH3->Base Cr_aq [Cr(H2O)6]3+(aq) (Soluble) Acid->Cr_aq Cr_oh [Cr(OH)4]-(aq) (Soluble) Base->Cr_oh

Amphoteric reactions of Cr(OH)₃.

Applications in Drug Development

The unique properties of chromium compounds, including Cr(OH)₃, have led to their exploration in drug development.

  • Drug Delivery: The porous nature and high surface area of materials derived from Cr(OH)₃, such as certain metal-organic frameworks (MOFs), make them potential candidates for drug delivery systems. These materials can be loaded with therapeutic agents and designed for controlled release.

  • Catalysis in Pharmaceutical Synthesis: Chromium-based catalysts are used in various organic reactions that are crucial for the synthesis of complex pharmaceutical molecules.[10] The development of heterogeneous catalysts from Cr(OH)₃ could offer advantages in terms of reusability and ease of separation.

Conclusion

Chromium(III) hydroxide is a compound with a rich chemistry and a range of properties that make it a subject of ongoing research. Its low solubility, amphoteric nature, and thermal decomposition behavior are fundamental to its role in various chemical and environmental processes. For researchers in drug development, understanding the synthesis and characterization of Cr(OH)₃ and its derivatives is crucial for harnessing their potential in catalysis and as advanced materials for therapeutic applications. The experimental protocols provided in this guide offer a foundation for the reproducible synthesis and comprehensive analysis of this versatile compound.

References

An In-depth Technical Guide to Chromium Hydroxide Green (CAS Number 12001-99-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium Hydroxide (B78521) Green, identified by the CAS number 12001-99-9, is an inorganic pigment widely utilized across various industries, including cosmetics, paints, and catalysis.[1][2] In the pharmaceutical and cosmetic sectors, it is recognized as C.I. Pigment Green 18 or CI 77289.[3][4] This guide provides a comprehensive technical overview of Chromium Hydroxide Green, focusing on its physicochemical properties, synthesis methodologies, regulatory status, and its applications relevant to scientific research and drug development. While primarily used as a colorant in externally applied drugs and cosmetics, its properties as a stable, insoluble trivalent chromium compound warrant a detailed examination for a scientific audience.[5][6][7]

Physicochemical Properties

This compound is a hydrated chromium(III) oxide with the general chemical formula Cr₂O₃·nH₂O.[5][6] It is a green, amorphous, gelatinous powder that is practically insoluble in water.[1][4] Its properties can vary depending on the method of preparation and the degree of hydration.

Table 1: Physicochemical Properties of Chromium (III) Hydroxide

PropertyValueReference(s)
Chemical Formula Cr(OH)₃ or Cr₂O₃·nH₂O[1][5][6]
Molecular Weight 103.02 g/mol (for Cr(OH)₃)[8]
CAS Number 12001-99-9[4]
Appearance Green, gelatinous powder[1][4]
Solubility in Water Insoluble[4]
Solubility Product (Ksp) 6.0 x 10⁻³¹ to 6.3 x 10⁻³¹[9][10][11]
Density ~3.11 g/cm³[1]
pH (in suspension) 6.5 - 8.5[12]
Thermal Decomposition Decomposes to chromium(III) oxide (Cr₂O₃) upon heating. Dehydration occurs at various temperatures, with significant decomposition to Cr₂O₃ above 400°C.[13][14][15]

Synthesis and Manufacturing

The industrial production of this compound typically involves the precipitation of a trivalent chromium salt solution with an alkali. Common precursors include chromium(III) sulfate (B86663) or chromium(III) chloride.

Experimental Protocols

This method involves the reduction of a hexavalent chromium compound to trivalent chromium, followed by precipitation.

Materials:

  • Potassium dichromate (K₂Cr₂O₇) or Chromium(VI) oxide (CrO₃)

  • Sulfur dioxide (SO₂) or Ethyl alcohol (C₂H₅OH)

  • Concentrated hydrochloric acid (HCl) (if using alcohol reduction)

  • Concentrated ammonia (B1221849) solution (NH₄OH)

  • Deionized water

Procedure:

  • Dissolve 25g of potassium dichromate in 500ml of deionized water.

  • Reduction Step (choose one):

    • Sulfur Dioxide: Bubble sulfur dioxide gas through the solution until the color changes from orange to a pure green, indicating the complete reduction of Cr(VI) to Cr(III). Boil the solution to remove any excess SO₂.[16]

    • Ethyl Alcohol: To a mixture of 420ml of water and 80ml of concentrated hydrochloric acid, add 35ml of ethyl alcohol. Slowly add the potassium dichromate solution to this mixture. Boil the resulting green solution to remove excess alcohol and acetaldehyde.[16]

  • Heat the chromium(III) salt solution to boiling.

  • Slowly add concentrated ammonia solution while stirring continuously until precipitation is complete. A slight excess of ammonia is required.[16]

  • Filter the gelatinous green precipitate using a Büchner funnel.

  • Wash the precipitate thoroughly with several portions of hot deionized water to remove soluble byproducts.

  • Dry the precipitate in a desiccator or at a low temperature in an oven.

This is a more direct method starting from a trivalent chromium salt.

Materials:

  • Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (B79036) (Cr(NO₃)₃)

  • Sodium hydroxide (NaOH) or Ammonia solution (NH₄OH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of a chromium(III) salt (e.g., 0.1 M CrCl₃).

  • While stirring, slowly add a solution of NaOH or NH₄OH until the pH of the solution is in the range of 7-8.[1]

  • A green gelatinous precipitate of chromium(III) hydroxide will form.

  • Filter the precipitate.

  • Wash the precipitate extensively with deionized water to remove any remaining soluble salts.

  • Dry the product.

G cluster_0 Precipitation Synthesis of this compound start Start: Chromium Salt Solution (Cr³⁺) mixing Controlled Mixing (pH adjustment) start->mixing precipitant Precipitating Agent (e.g., NaOH, NH₄OH) precipitant->mixing precipitation Precipitation of Cr(OH)₃ mixing->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying end Final Product: This compound drying->end G cluster_1 Catalyst Preparation Workflow cr_hydroxide Chromium Hydroxide (Precursor) impregnation Impregnation onto Support (e.g., Silica) cr_hydroxide->impregnation drying Drying impregnation->drying calcination Calcination (Thermal Decomposition) drying->calcination catalyst Supported Chromium Oxide Catalyst calcination->catalyst

References

A Technical Guide to the Thermal Decomposition of Chromium Hydroxide for the Synthesis of Chromium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of chromium (III) hydroxide (B78521) (Cr(OH)₃) to produce chromium (III) oxide (Cr₂O₃). The synthesis of high-purity Cr₂O₃ is of significant interest due to its wide range of applications, including as a catalyst, in the development of high-temperature resistant materials, and as a pigment.[1] This document details the underlying chemical transformations, experimental protocols for the synthesis of the precursor and its subsequent calcination, and quantitative data derived from thermal analysis and materials characterization. The guide is intended to serve as a practical resource for researchers and professionals engaged in materials science and inorganic chemistry.

Introduction

Chromium (III) oxide (Cr₂O₃), an inorganic compound with the chemical formula Cr₂O₃, is a material of significant industrial and scientific importance.[2] Its desirable properties, such as high thermal stability, chemical inertness, and catalytic activity, make it a valuable component in various technological applications. One of the common methods for synthesizing Cr₂O₃ is through the thermal decomposition of a chromium hydroxide precursor.[2] This process, while seemingly straightforward, is influenced by a multitude of factors that can affect the properties of the final oxide product.

This guide will explore the key aspects of this thermal decomposition process, from the synthesis of the chromium hydroxide precursor to its conversion into chromium oxide. A particular focus will be placed on the experimental methodologies and the interpretation of analytical data to control and understand the final product's characteristics.

The Decomposition Pathway

The thermal decomposition of chromium hydroxide to chromium oxide is not a single-step process. It involves a series of dehydration and dehydroxylation steps, often proceeding through an intermediate chromium oxyhydroxide (CrOOH) phase. The overall, simplified reaction can be represented as:

2Cr(OH)₃(s) → Cr₂O₃(s) + 3H₂O(g)

However, the actual pathway is more complex and is highly dependent on the nature of the starting chromium hydroxide (amorphous or crystalline) and the heating conditions.

The following diagram illustrates the generalized thermal decomposition pathway of chromium hydroxide.

Decomposition_Pathway CrOH3 Cr(OH)₃·nH₂O (Amorphous or Nanocrystalline) Dehydration1 Loss of Adsorbed and Interlayer Water CrOH3->Dehydration1 ~70-105°C CrOOH CrOOH (Chromium Oxyhydroxide) Dehydration1->CrOOH ~289°C Dehydroxylation Dehydroxylation CrOOH->Dehydroxylation ~406-443°C Cr2O3 α-Cr₂O₃ (Eskolaite) Dehydroxylation->Cr2O3

Figure 1: Generalized thermal decomposition pathway of chromium hydroxide.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the chromium hydroxide precursor and its subsequent thermal decomposition to chromium oxide.

Synthesis of Chromium (III) Hydroxide Precursor

The properties of the final chromium oxide are significantly influenced by the characteristics of the initial chromium hydroxide. A common and effective method for synthesizing the precursor is through precipitation.

Objective: To synthesize amorphous and nanocrystalline chromium (III) hydroxide.

Materials:

  • Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium (III) sulfate (B86663) (Cr₂(SO₄)₃)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution (25-30%)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Chromium Salt Solution: Prepare a 0.1 M solution of the chosen chromium salt (e.g., Cr(NO₃)₃·9H₂O) in deionized water.

  • Precipitation:

    • Place the chromium salt solution in a beaker on a magnetic stirrer.

    • Slowly add the ammonium hydroxide solution dropwise while constantly stirring.

    • Monitor the pH of the solution. Continue adding the base until a pH of approximately 8-10 is reached. A gelatinous, greenish precipitate of chromium hydroxide will form.[3]

    • For amorphous chromium hydroxide: Conduct the precipitation at room temperature (around 25°C).[4]

    • For nanocrystalline chromium hydroxide: Conduct the precipitation at a lower temperature (e.g., 5°C) by placing the beaker in an ice bath.[4]

  • Aging: Allow the precipitate to age in the mother liquor for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to influence the particle size.

  • Washing:

    • Filter the precipitate using a Buchner funnel.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts. Continue washing until the filtrate is free of nitrate or sulfate ions (can be tested with appropriate qualitative tests).

  • Drying:

    • Transfer the washed precipitate to a watch glass or petri dish.

    • Dry the precipitate in an oven at a low temperature, typically around 70-80°C, for 24 hours or until a constant weight is achieved. This will yield a fine, green powder of chromium hydroxide.

The following diagram outlines the experimental workflow for the synthesis of the chromium hydroxide precursor.

Synthesis_Workflow Start Start Prepare_Solution Prepare Chromium Salt Solution Start->Prepare_Solution Precipitation Precipitation with Ammonium Hydroxide Prepare_Solution->Precipitation Control_Temp Control Temperature (5°C or 25°C) Precipitation->Control_Temp Aging Age Precipitate Control_Temp->Aging Filtration Filter and Wash Precipitate Aging->Filtration Drying Dry at 70-80°C Filtration->Drying End Chromium Hydroxide Precursor Drying->End

Figure 2: Experimental workflow for the synthesis of chromium hydroxide precursor.

Thermal Decomposition (Calcination)

The dried chromium hydroxide powder is then subjected to a high-temperature treatment (calcination) to induce thermal decomposition and form crystalline chromium oxide.

Objective: To convert chromium hydroxide to chromium oxide via thermal decomposition.

Equipment:

  • High-temperature furnace or thermogravimetric analyzer (TGA)

  • Crucibles (e.g., alumina)

  • Dried chromium hydroxide precursor

Procedure:

  • Sample Preparation: Place a known amount of the dried chromium hydroxide powder into a crucible.

  • Calcination:

    • Place the crucible in the furnace.

    • Heat the sample from room temperature to the desired final temperature (e.g., 400°C, 600°C, 800°C) at a controlled heating rate (e.g., 5-10°C/min). The final temperature will influence the crystallinity and particle size of the resulting chromium oxide.

    • Hold the sample at the final temperature for a specific duration (e.g., 2-5 hours) to ensure complete decomposition and crystallization.

    • The calcination can be performed in different atmospheres, such as static air or under a flow of an inert gas like nitrogen or argon, to study the effect on the decomposition process.[5]

  • Cooling: After the calcination period, allow the furnace to cool down to room temperature naturally.

  • Product Recovery: Carefully remove the crucible from the furnace. The resulting product will be a green powder of chromium (III) oxide.

Data Presentation

The thermal decomposition process is typically analyzed using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The resulting chromium oxide is then characterized by methods such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The following tables summarize typical quantitative data obtained from these analyses.

Table 1: Thermal Decomposition Stages of Amorphous and Nanocrystalline Chromium Hydroxide in Air

Precursor TypeDecomposition StageTemperature Range (°C)Mass Loss Event
Amorphous 1. Dehydration70 - 200Loss of adsorbed and loosely bound water
2. Dehydroxylation289 - 443Formation of CrOOH and its decomposition
3. Crystallization410 - 420 (exothermic peak)Crystallization of amorphous Cr₂O₃ to α-Cr₂O₃
Nanocrystalline 1. Dehydration105 - 200Loss of adsorbed and loosely bound water
2. Dehydroxylation289 - 409Formation of CrOOH and its decomposition
3. Crystallization~410 (exothermic peak)Crystallization to α-Cr₂O₃

Data compiled from Musić et al. (1999) and Huang et al. (2016).[4][5]

Table 2: Properties of Chromium Oxide as a Function of Calcination Temperature

Calcination Temperature (°C)Crystallite Size (nm)Crystal Structure
360~20Amorphous to poorly crystalline Cr₂O₃
400-Crystalline Cr₂O₃ produced
450-Hexagonal (Eskolaite)
600-Hexagonal (Eskolaite)
825~100Hexagonal (Eskolaite)

Data compiled from Musić et al. (1999).[1][5]

Characterization of Intermediates and Final Product

A thorough characterization of the materials at different stages of the process is crucial for understanding the decomposition mechanism and controlling the final product properties.

  • Fourier Transform Infrared Spectroscopy (FT-IR): This technique can be used to monitor the changes in chemical bonding during the decomposition. The broad absorption bands corresponding to O-H stretching and H-O-H bending in the chromium hydroxide precursor will gradually disappear with increasing temperature, while the characteristic absorption bands of Cr-O in chromium oxide will emerge.

  • X-ray Diffraction (XRD): XRD is essential for determining the crystalline structure of the material. The initial chromium hydroxide precursor is often amorphous or poorly crystalline, exhibiting broad diffraction peaks.[4] As the calcination temperature increases, sharp diffraction peaks corresponding to the hexagonal (eskolaite) structure of α-Cr₂O₃ will appear and intensify, indicating increased crystallinity.[6]

  • Scanning Electron Microscopy (SEM): SEM provides information about the morphology and particle size of the chromium oxide product. The images can reveal the degree of agglomeration and the shape of the particles.

  • Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): As presented in the data tables, these techniques are fundamental for studying the thermal stability and decomposition kinetics. TGA measures the mass loss as a function of temperature, while DTA detects the endothermic and exothermic transitions, such as dehydration and crystallization.[5]

Conclusion

The thermal decomposition of chromium hydroxide is a versatile and widely used method for the synthesis of chromium oxide. By carefully controlling the synthesis parameters of the chromium hydroxide precursor and the subsequent calcination conditions, it is possible to tailor the properties of the final chromium oxide product, such as its crystallinity, particle size, and surface area. This guide has provided a detailed overview of the process, including the decomposition pathway, experimental protocols, and key characterization data, to aid researchers in the successful synthesis and analysis of this important inorganic material.

References

"amorphous vs. crystalline chromium hydroxide properties"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Amorphous vs. Crystalline Chromium Hydroxide (B78521) Properties for Researchers and Drug Development Professionals

Introduction

Chromium hydroxide, Cr(OH)₃, exists in two primary forms: amorphous and crystalline. The arrangement of atoms at the molecular level dictates their macroscopic properties, leading to significant differences in their chemical and physical behavior. For researchers, scientists, and professionals in drug development, understanding these distinctions is paramount for applications ranging from catalysis and adsorption to drug delivery and biocompatibility. This guide provides a detailed comparison of the core properties of amorphous and crystalline chromium hydroxide, supported by data, experimental methodologies, and process visualizations.

Core Properties: A Comparative Analysis

The fundamental difference between the two forms lies in their long-range atomic order. Crystalline chromium hydroxide possesses a well-defined, repeating three-dimensional lattice structure. In contrast, the amorphous form lacks this long-range order, resulting in a more disordered, glass-like structure. This structural variance has profound implications for their surface area, solubility, and thermal stability.

Physical and Chemical Properties

A summary of the key quantitative differences is presented in the table below.

PropertyAmorphous Chromium HydroxideCrystalline Chromium HydroxideSignificance in Drug Development
Surface Area (BET) Typically > 200 m²/gTypically < 50 m²/gHigher surface area in amorphous form can lead to increased drug loading capacity and faster dissolution rates.
Solubility (in acidic pH) HigherLowerAffects bioavailability and release kinetics. Amorphous form may be preferable for rapid-release formulations.
Zeta Potential (at pH 7) Highly negativeModerately negativeInfluences colloidal stability and interaction with biological membranes and proteins.
Thermal Stability Dehydrates at lower temperatures (~100-200°C)Dehydrates at higher temperatures (>300°C)Crystalline form is more suitable for processes requiring thermal sterilization.
Adsorption Capacity HighLowImportant for applications in drug purification and as an excipient for adsorbing active pharmaceutical ingredients (APIs).

Experimental Protocols

The following sections detail the standard methodologies for the synthesis and characterization of amorphous and crystalline chromium hydroxide.

Synthesis

3.1.1. Synthesis of Amorphous Chromium Hydroxide

This protocol involves the rapid precipitation of Cr(OH)₃ from a chromium(III) salt solution.

  • Materials: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Sodium hydroxide (NaOH), Deionized water.

  • Procedure:

    • Prepare a 0.5 M solution of CrCl₃·6H₂O in deionized water.

    • Separately, prepare a 1.5 M solution of NaOH.

    • While vigorously stirring the chromium salt solution, rapidly add the NaOH solution dropwise until the pH of the mixture reaches approximately 8.

    • A gelatinous, greenish precipitate of amorphous Cr(OH)₃ will form immediately.

    • Continue stirring for 30 minutes to ensure complete reaction.

    • Isolate the precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

    • Wash the precipitate multiple times with deionized water to remove residual ions, testing the supernatant for chloride ions with silver nitrate (B79036) until no precipitate is observed.

    • Dry the resulting solid under vacuum at 60°C for 24 hours.

3.1.2. Synthesis of Crystalline Chromium Hydroxide (Bayerite-type)

This method involves the aging of the amorphous precipitate to induce crystallization.

  • Materials: As per the amorphous synthesis.

  • Procedure:

    • Synthesize amorphous chromium hydroxide as described in section 3.1.1.

    • Instead of immediate drying, re-suspend the washed precipitate in deionized water to form a slurry.

    • Transfer the slurry to a sealed hydrothermal reactor.

    • Heat the reactor to 150°C and maintain this temperature for 48 hours. This aging process allows for the rearrangement of the amorphous structure into a more ordered crystalline form.

    • After cooling, collect the crystalline product by centrifugation.

    • Wash the product with deionized water and dry under vacuum at 100°C.

Characterization

3.2.1. X-ray Diffraction (XRD)

XRD is the definitive technique to distinguish between amorphous and crystalline forms.

  • Principle: Crystalline materials produce a pattern of sharp diffraction peaks, while amorphous materials yield a broad, diffuse halo.

  • Procedure:

    • A powdered sample is placed on a sample holder.

    • The sample is irradiated with monochromatic X-rays at various angles (2θ).

    • A detector measures the intensity of the diffracted X-rays.

    • The resulting diffractogram for the crystalline sample will show sharp peaks corresponding to specific lattice planes, while the amorphous sample will show a broad hump.

3.2.2. Brunauer-Emmett-Teller (BET) Analysis

BET analysis is used to determine the specific surface area of the material.

  • Principle: The method involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at different partial pressures is used to calculate the surface area.

  • Procedure:

    • A known mass of the sample is degassed under vacuum to remove any adsorbed contaminants.

    • The sample is then cooled to liquid nitrogen temperature (77 K).

    • Nitrogen gas is introduced to the sample in controlled increments.

    • The amount of adsorbed gas is measured at each step, generating an adsorption isotherm.

    • The BET equation is applied to the data to calculate the specific surface area.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comparative analysis of amorphous and crystalline chromium hydroxide in a drug development context.

G cluster_synthesis Synthesis & Confirmation cluster_characterization Physicochemical Characterization cluster_application Application Testing (e.g., Drug Delivery) CrCl3 CrCl₃ Solution Precipitation Rapid Precipitation (pH 8) CrCl3->Precipitation NaOH NaOH Solution NaOH->Precipitation Amorphous Amorphous Cr(OH)₃ Precipitation->Amorphous Aging Hydrothermal Aging (150°C, 48h) Amorphous->Aging XRD XRD Analysis Amorphous->XRD Confirm Amorphous BET BET (Surface Area) Amorphous->BET Solubility Solubility Studies Amorphous->Solubility Zeta Zeta Potential Amorphous->Zeta TGA TGA (Thermal Stability) Amorphous->TGA Crystalline Crystalline Cr(OH)₃ Aging->Crystalline Crystalline->XRD Confirm Crystalline Crystalline->BET Crystalline->Solubility Crystalline->Zeta Crystalline->TGA DrugLoading Drug Loading Efficiency BET->DrugLoading ReleaseKinetics In Vitro Release Kinetics Solubility->ReleaseKinetics Cytotoxicity Cytotoxicity Assays Zeta->Cytotoxicity Conclusion Select Optimal Form TGA->Conclusion DrugLoading->Conclusion ReleaseKinetics->Conclusion Cytotoxicity->Conclusion

Caption: Workflow for comparing amorphous and crystalline Cr(OH)₃.

Logical Relationship in Material Selection

The decision to use amorphous versus crystalline chromium hydroxide is driven by the specific requirements of the application. The following diagram illustrates the logical considerations for material selection.

G cluster_amorphous Amorphous Cr(OH)₃ Path cluster_crystalline Crystalline Cr(OH)₃ Path Start Application Requirement HighSurface High Surface Area Needed? Start->HighSurface Yes ThermalStability High Thermal Stability? Start->ThermalStability No Start->ThermalStability Yes RapidRelease Rapid Drug Release? HighSurface->RapidRelease HighAdsorption High Adsorption Capacity? RapidRelease->HighAdsorption SelectAmorphous Select Amorphous Form HighAdsorption->SelectAmorphous LowSolubility Low Solubility / Slow Release? ThermalStability->LowSolubility DefinedStructure Well-Defined Structure? LowSolubility->DefinedStructure SelectCrystalline Select Crystalline Form DefinedStructure->SelectCrystalline

"green synthesis of chromium oxide nanoparticles from plant extracts"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Green Synthesis of Chromium Oxide Nanoparticles from Plant Extracts

Introduction

Chromium oxide nanoparticles (Cr₂O₃ NPs) have garnered significant attention in various fields, including catalysis, photonics, and biomedical applications, owing to their unique physicochemical properties like a wide bandgap, high stability, and hardness.[1][2] Traditionally, the synthesis of these nanoparticles has relied on chemical and physical methods that often involve hazardous materials, high energy consumption, and generate toxic byproducts, limiting their biomedical applicability.[3][4]

The burgeoning field of nanotechnology is witnessing a paradigm shift towards "green synthesis," an eco-friendly and cost-effective approach that utilizes biological entities.[3][4] The use of plant extracts, in particular, has emerged as a simple, efficient, and scalable method for producing nanoparticles.[3] Plants are a rich source of phytochemicals—such as flavonoids, polyphenols, terpenoids, and alkaloids—that can act as potent reducing and capping/stabilizing agents.[2][5] These biomolecules are responsible for the reduction of chromium salts to chromium oxide and the subsequent stabilization of the newly formed nanoparticles, preventing their aggregation.[2] This guide provides a comprehensive overview of the green synthesis of Cr₂O₃ NPs using plant extracts, focusing on experimental protocols, quantitative data, and potential mechanisms of action for biomedical applications.

Experimental Protocols

The green synthesis of Cr₂O₃ NPs from plant extracts generally follows a three-stage process: preparation of the plant extract, synthesis of the nanoparticles, and their subsequent purification. The following sections detail the typical methodologies employed in the literature.

Preparation of the Aqueous Plant Extract

The first step involves the preparation of a bioactive aqueous extract from the chosen plant material.

  • Collection and Preparation of Plant Material: Fresh, healthy plant parts (leaves, fruits, seeds, or bark) are collected and thoroughly washed with deionized water to remove any dust and impurities. The cleaned material is then typically shade-dried for several days to remove moisture before being ground into a fine powder using a mechanical grinder.

  • Aqueous Extraction: A specific amount of the plant powder is mixed with deionized water in a flask. The mixture is then boiled for a set duration (e.g., 15-20 minutes) to facilitate the extraction of water-soluble phytochemicals.

  • Filtration: After cooling to room temperature, the aqueous extract is filtered to remove the plant debris. This is often done using Whatman No. 1 filter paper. The resulting clear filtrate is the plant extract used for nanoparticle synthesis.[1]

Synthesis of Chromium Oxide Nanoparticles

This stage involves the chemical reduction of a chromium salt precursor by the phytochemicals present in the plant extract.

  • Precursor Solution Preparation: A chromium salt solution of a specific molarity is prepared by dissolving a chromium precursor, such as Chromium (III) sulfate (B86663) (Cr₂(SO₄)₃)[1] or Chromium (III) chloride (CrCl₃)[3], in deionized water.

  • Synthesis Reaction: The plant extract is mixed with the chromium salt solution in a defined ratio (e.g., 1:10 v/v).[1] The reaction mixture is then heated to a specific temperature (e.g., 35-100°C) and stirred continuously using a magnetic stirrer for a duration ranging from 60 minutes to 1.5 hours.[1][3]

  • Observation of Nanoparticle Formation: The formation of Cr₂O₃ NPs is typically indicated by a visible color change in the reaction mixture, for instance, from red to black.[1] This color change is attributed to the surface plasmon resonance of the newly formed nanoparticles.[1][3]

Purification of Chromium Oxide Nanoparticles

After the synthesis reaction, the nanoparticles need to be separated from the reaction medium and purified.

  • Centrifugation: The reaction mixture is centrifuged at high speed (e.g., 3000-13,500 rpm) for a specified time (e.g., 15-20 minutes).[1][3] This process pellets the Cr₂O₃ NPs at the bottom of the centrifuge tube.

  • Washing: The supernatant is discarded, and the nanoparticle pellet is washed multiple times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and residual plant extract components.[1]

  • Drying: The purified nanoparticle pellet is then dried in a hot air oven at a specific temperature (e.g., 80°C) to obtain the final powdered form of Cr₂O₃ NPs.[3]

Characterization of Synthesized Nanoparticles

A suite of analytical techniques is employed to determine the physicochemical properties of the green-synthesized Cr₂O₃ NPs.

  • UV-Visible Spectroscopy: Confirms the formation of nanoparticles by detecting the characteristic surface plasmon resonance peak. For Cr₂O₃ NPs, this peak is typically observed in the range of 350-460 nm.[3][5]

  • X-ray Diffraction (XRD): Used to determine the crystalline nature, phase purity, and average crystallite size of the nanoparticles.[3][6]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (e.g., spherical, irregular) and determine the size distribution of the nanoparticles.[1][3]

  • Energy-Dispersive X-ray (EDX) Spectroscopy: Confirms the elemental composition of the synthesized nanoparticles, showing the presence of chromium and oxygen.[1][3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups of the phytochemicals from the plant extract that are adsorbed on the surface of the nanoparticles, which are responsible for their reduction and stabilization.[1]

Quantitative Data from Various Studies

The properties and efficacy of green-synthesized Cr₂O₃ NPs can vary significantly depending on the plant extract used and the synthesis conditions. The following tables summarize quantitative data from several studies.

Table 1: Synthesis Parameters and Nanoparticle Characteristics

Plant ExtractChromium PrecursorSynthesis ConditionsNanoparticle Size (nm)MorphologyKey XRD Peaks (2θ)Reference
Abutilon indicum (Leaf)Cr₂(SO₄)₃35°C, 60 min17-60Spherical24.5°, 33.6°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.1°[1][7]
Erythrophleum guineenseCrCl₃100°C, 1.5 h< 400Irregular, round34°, 36°, 42°[3]
Mentha pulegium (Leaf)Not SpecifiedNot Specified58 (avg. crystallite)Irregular, round24.3°, 33.5°, 36.2°, 41.5°, 50.3°, 54.8°, 63.4°, 65.2°[6]
Cinnamon (Bark)Cr(III) complexNot Specified48 (avg.)OvalNot Specified[2]
Phyllanthus emblica (Fruit)Not SpecifiedNot SpecifiedNot SpecifiedIrregular flakesNot Specified[5]

Table 2: Biomedical Applications - Antimicrobial Activity

Plant ExtractTarget MicroorganismZone of Inhibition (mm)Minimum Inhibitory Conc. (MIC) (µg/mL)Reference
Abutilon indicumE. coli~18Not Specified[1][8]
Abutilon indicumS. aureus~17Not Specified[1][8]
Abutilon indicumB. bronchiseptica~19Not Specified[1][8]
Abutilon indicumB. subtilis~20Not Specified[1][8]
Phyllanthus emblicaA. baumannii53< 1[5]
Phyllanthus emblicaS. aureus26< 1[5]
Phyllanthus emblicaE. coli30< 1[5]
Nigella sativa (Seed)S. aureusNot SpecifiedNot Specified[9]
Nigella sativa (Seed)K. pneumoniaNot SpecifiedNot Specified[9]
Nigella sativa (Seed)P. aeruginosaNot SpecifiedNot Specified[9]

Table 3: Biomedical Applications - Cytotoxicity and Enzyme Inhibition

Plant ExtractApplicationTarget (Cell Line / Enzyme)IC₅₀ (µg/mL)Reference
Abutilon indicumAnticancerMCF-7~60 (at 120 µg/mL, ~50% viability)[1][8]
Erythrophleum guineenseEnzyme InhibitionAcetylcholinesterase (AChE)120[3]
Erythrophleum guineenseEnzyme InhibitionButyrylcholinesterase (BChE)100[3]
Rhamnus virgataAnticancerHepG239.66[10]
Rhamnus virgataAnticancerHUH-745.87[10]
Rhamnus virgataAntileishmanialLeishmania tropica (promastigotes)33.24[10]
Rhamnus virgataAntileishmanialLeishmania tropica (amastigotes)44.31[10]

Visualizations: Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 Stage 1: Plant Extract Preparation cluster_1 Stage 2: Nanoparticle Synthesis cluster_2 Stage 3: Purification A Collect & Wash Plant Material B Dry & Grind into Powder A->B C Aqueous Extraction (Boiling) B->C D Filter to get Clear Extract C->D F Mix Extract & Salt Solution D->F E Prepare Chromium Salt Solution E->F G Heat & Stir F->G H Observe Color Change (Formation) G->H I Centrifuge to Pellet NPs H->I J Wash with Water/Ethanol I->J K Dry in Oven J->K L Collect Purified Cr2O3 NPs K->L

Caption: General workflow for the green synthesis of Cr₂O₃ NPs.

G cluster_characterization Characterization Techniques cluster_properties Analyzed Properties A Synthesized Cr2O3 NPs B UV-Vis Spectroscopy A->B C XRD A->C D SEM / TEM A->D E EDX A->E F FTIR A->F G Formation & Optical Properties B->G H Crystallinity & Size C->H I Morphology & Size Distribution D->I J Elemental Composition E->J K Surface Functional Groups F->K

Caption: Workflow for the characterization of synthesized Cr₂O₃ NPs.

G A Green Synthesized Cr2O3 NPs B Cancer Cell A->B Internalization C Generation of Reactive Oxygen Species (ROS) B->C D Oxidative Stress C->D E Mitochondrial Membrane Damage D->E F Caspase Activation D->F G Apoptosis (Programmed Cell Death) E->G F->G

Caption: Proposed mechanism for the anticancer activity of Cr₂O₃ NPs.

Conclusion

The green synthesis of chromium oxide nanoparticles using plant extracts presents a promising, sustainable alternative to conventional synthesis methods.[3] This approach is not only environmentally friendly and cost-effective but also produces nanoparticles with enhanced biocompatibility, which is crucial for biomedical applications.[2][8] The phytochemicals present in the plant extracts play a dual role as reducing and capping agents, leading to the formation of stable Cr₂O₃ NPs with diverse biological activities, including antibacterial, antioxidant, anticancer, and enzyme-inhibitory properties.[1][3][7]

The data compiled from various studies demonstrate that the characteristics and efficacy of the synthesized nanoparticles are highly dependent on the plant source and reaction conditions. This highlights the need for further research to optimize synthesis parameters for specific applications and to elucidate the precise mechanisms of action, particularly the signaling pathways involved in their anticancer effects. As research progresses, green-synthesized Cr₂O₃ NPs hold significant potential for the development of novel therapeutic and diagnostic agents in the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to the Health and Safety Considerations for Chromium (III) Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the health and safety considerations for chromium (III) hydroxide (B78521). It is intended for researchers, scientists, and drug development professionals who may handle or work with this compound. This document details the toxicological profile, occupational exposure limits, safe handling procedures, and emergency protocols. Quantitative toxicological data are summarized in structured tables, and detailed methodologies for key experimental protocols are provided. Furthermore, this guide includes visualizations of relevant biological signaling pathways and experimental workflows to enhance understanding.

Chromium (III) hydroxide is the inorganic compound with the formula Cr(OH)₃. It is a gelatinous, green solid that is practically insoluble in water. The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium atom. Trivalent chromium (Cr(III)), as found in chromium (III) hydroxide, is significantly less toxic than hexavalent chromium (Cr(VI)). Cr(III) is considered an essential trace element for humans, playing a role in glucose and lipid metabolism. However, exposure to high concentrations or in specific forms can still pose health risks.

Toxicological Profile

The toxicological profile of chromium (III) hydroxide is characterized by potential for irritation, and under certain conditions of intracellular exposure, genotoxicity. It is crucial to distinguish its effects from the more severe toxicity associated with hexavalent chromium.

Acute Toxicity

Acute toxicity data for chromium (III) hydroxide is limited, with many safety data sheets reporting it as "not available." However, some studies on analogous chromium (III) compounds provide an indication of its low acute toxicity profile.

Endpoint Value Species Route Source
Oral LD50>5000 mg/kgRatOral[1]
Inhalation LC50>5.41 mg/LRatInhalation[1]
Dermal LD50>2000 mg/kgRatDermal[2]
Skin and Eye Irritation

There are conflicting reports regarding the irritation potential of chromium (III) hydroxide. Some sources classify it as a skin and eye irritant, while others suggest it is not or only mildly irritating.[3][4] One study on a chromium (III) dinicocysteinate complex found it to be slightly irritating to the skin and moderately irritating to the eyes in rabbits.[5]

Endpoint Result Species Source
Skin IrritationCauses skin irritation (Category 2)Rabbit[3][4]
Eye IrritationCauses serious eye irritation (Category 2A)Rabbit[3][4]
Carcinogenicity

Chromium (III) compounds are not classifiable as to their carcinogenicity to humans (IARC Group 3).[6] This is in stark contrast to hexavalent chromium compounds, which are classified as Group 1 carcinogens (carcinogenic to humans).[6]

Genotoxicity

While chromium (III) compounds are generally not considered genotoxic in intact cells due to poor membrane permeability, studies have shown that intracellular chromium (III) can interact with DNA and induce genotoxic effects.[7] The genotoxicity of chromium (VI) is believed to be mediated through its intracellular reduction to chromium (III), which then interacts with genetic material.[6] Studies have demonstrated that chromium (III) chloride can induce mutations in yeast and cause DNA damage in both yeast and human Jurkat cells.[8]

Occupational Exposure Limits

Occupational exposure limits (OELs) for chromium and its compounds are established by various regulatory bodies to protect workers from potential health effects.

Organization Limit Notes
OSHA (PEL) 0.5 mg/m³For chromium (III) compounds, as Cr, 8-hour TWA
NIOSH (REL) 0.5 mg/m³For chromium (III) compounds, as Cr, 10-hour TWA
ACGIH (TLV) 0.003 mg/m³For inhalable chromium (III) compounds, as Cr, 8-hour TWA

Signaling Pathways and Mechanisms of Toxicity

Chromium (III) can influence several cellular signaling pathways, particularly when it enters cells. The following diagrams illustrate some of the key pathways involved in Cr(III)-induced cellular responses.

Apoptosis Signaling Pathway

Chromium (III) has been shown to induce apoptosis (programmed cell death) in lymphocytes through a pathway involving the generation of reactive oxygen species (ROS), activation of Src-family tyrosine kinases, and subsequent activation of caspase-3.[9][10][11]

G CrIII Chromium (III) ROS Reactive Oxygen Species (ROS) CrIII->ROS induces Src_Kinases Src-Family Tyrosine Kinases (p56lck, p59fyn, p53/56lyn) ROS->Src_Kinases activates Caspase3 Caspase-3 Activation Src_Kinases->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G Cr_exposure Chromium Exposure MAPKKK MAPKKK (e.g., MEKK1) Cr_exposure->MAPKKK activates MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (c-Jun, ATF2, Elk-1) MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Apoptosis, Proliferation, etc.) Transcription_Factors->Cellular_Response regulates G Cr_exposure Chromium Exposure RTK Receptor Tyrosine Kinase (e.g., EGFR) Cr_exposure->RTK may activate PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts from PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt recruits and activates Downstream Downstream Effectors (mTOR, GSK3β, etc.) Akt->Downstream phosphorylates Cellular_Effects Cellular Effects (Survival, Growth, Metabolism) Downstream->Cellular_Effects regulates G start Start receive_tissue Receive and pre-incubate RhE tissue models start->receive_tissue prepare_substance Prepare test substance (Chromium (III) Hydroxide) receive_tissue->prepare_substance apply_substance Topically apply 30 µL of test substance to the tissue surface prepare_substance->apply_substance expose Incubate for 60 minutes at 37°C apply_substance->expose wash Wash tissue to remove test substance expose->wash post_incubate Post-incubation for 42 hours wash->post_incubate mtt_assay Perform MTT assay to assess cell viability post_incubate->mtt_assay measure_od Measure optical density (OD) of formazan (B1609692) extract mtt_assay->measure_od calculate_viability Calculate percent viability relative to negative control measure_od->calculate_viability classify Classify as irritant if viability is ≤ 50% calculate_viability->classify end End classify->end G exposure Exposure Occurs assess Assess the situation (nature and extent of exposure) exposure->assess evacuate Evacuate immediate area if necessary assess->evacuate skin_contact Skin Contact? evacuate->skin_contact eye_contact Eye Contact? skin_contact->eye_contact No wash_skin Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. skin_contact->wash_skin Yes inhalation Inhalation? eye_contact->inhalation No flush_eyes Flush eyes with water for at least 15 minutes. Hold eyelids open. eye_contact->flush_eyes Yes ingestion Ingestion? inhalation->ingestion No fresh_air Move to fresh air. Provide artificial respiration if not breathing. inhalation->fresh_air Yes rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth Yes spill Spill? ingestion->spill No medical_attention Seek immediate medical attention. wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention rinse_mouth->medical_attention contain_spill Contain spill with inert material. spill->contain_spill Yes cleanup Carefully sweep or vacuum up spilled material. contain_spill->cleanup dispose Place in a sealed container for proper disposal. cleanup->dispose decontaminate Decontaminate the area. dispose->decontaminate decontaminate->medical_attention If exposed during cleanup

References

Trivalent Chromium Compounds: A Comprehensive Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trivalent chromium (Cr(III)) compounds are utilized in various industrial applications, from leather tanning to nutritional supplements. Unlike the highly toxic and carcinogenic hexavalent chromium (Cr(VI)), Cr(III) is an essential trace element for humans and exhibits significantly lower toxicity and bioavailability in the environment.[1][2] This guide provides a comprehensive technical overview of the environmental impact of trivalent chromium compounds, presenting quantitative ecotoxicity data, detailed experimental protocols for its assessment, and visualizations of its interactions within biological systems. The information is intended to support informed decision-making in research, drug development, and environmental risk assessment.

Comparative Ecotoxicity of Trivalent Chromium

The environmental risk posed by chromium is fundamentally dependent on its oxidation state. Trivalent chromium is markedly less toxic to aquatic and terrestrial life than its hexavalent counterpart.[1][3] This difference is primarily attributed to Cr(III)'s lower solubility in water, reduced mobility in soil and aquatic systems, and lower bioavailability to organisms.[2][4]

Aquatic Toxicity

The toxicity of Cr(III) to aquatic organisms is influenced by water chemistry, particularly pH and alkalinity. In highly alkaline media, Cr(III) can precipitate, reducing its bioavailable concentration and thus its toxicity.[5][6]

Table 1: Acute and Chronic Toxicity of Trivalent Chromium to Aquatic Organisms

SpeciesOrganismEndpointConcentration (mg/L)Water Conditions
Daphnia magnaWater flea48-hour LC50 (Acute)0.6 - 111Variable media
Daphnia magnaWater flea21-day (Chronic)0.047 - 3.4Variable media
Pimephales promelasFathead minnow96-hour LC505.1Soft water
Pimephales promelasFathead minnow96-hour LC5067.4Hard water

Data compiled from multiple sources.[5][6][7][8]

Terrestrial Toxicity and Plant Accumulation

In terrestrial environments, Cr(III) tends to bind to organic matter in the soil, which limits its uptake by plants.[4][9] While essential in trace amounts for some metabolic processes in animals, excessive concentrations can interfere with nutrient uptake in plants.[10]

Table 2: Accumulation of Trivalent Chromium in Hybrid Willow (Salix matsudana Koidz x alba L.)

Applied Cr(III) Concentration (mg/L)Cr Accumulation in Roots (%)Cr Accumulation in Stems (%)Cr Accumulation in Leaves (%)
2.592-0.2
30.0-660.1

Data from a hydroponic study.[11]

Environmental Fate and Transport

The environmental behavior of trivalent chromium is characterized by its tendency to form insoluble hydroxides, oxides, and sulfates, particularly at neutral to alkaline pH.[9] This significantly restricts its mobility in soil and aquatic environments.

Soil and Groundwater

Cr(III) is the most stable form of chromium in soil and is less mobile than Cr(VI).[12] Its transport is largely governed by adsorption to soil particles and precipitation.[13] However, under highly oxidizing conditions, often mediated by manganese oxides, Cr(III) can be converted to the more mobile and toxic Cr(VI).[9][14]

Bioavailability

The bioavailability of Cr(III) is generally low.[1][4] In soil, its strong association with organic matter and clay minerals reduces its uptake by plants and soil organisms.[15] In aquatic systems, precipitation and adsorption to sediments limit its availability to aquatic life.[8] Studies on oral bioaccessibility in soil have shown a range of 18% to 72%, suggesting that site-specific conditions are critical in assessing potential health hazards from ingestion of contaminated soil.[16]

Experimental Protocols

Accurate assessment of the environmental impact of trivalent chromium relies on standardized and well-defined experimental methodologies.

Aquatic Ecotoxicity Testing

Protocol: Acute and Chronic Toxicity Testing with Daphnia magna

This protocol is based on the Organisation for Economic Co-operation and Development (OECD) methods.[5][6]

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance: Trivalent chromium compound (e.g., CrCl₃) dissolved in appropriate test media.

  • Test Media: Reconstituted hard water is commonly used. Media alkalinity should be carefully controlled and monitored as it significantly impacts Cr(III) solubility and toxicity.[5]

  • Acute Test (48-hour):

    • Exposure of daphnids to a range of Cr(III) concentrations.

    • Endpoint: Immobilization (LC50).

    • Filterable chromium concentrations should be measured at 0, 6, 24, and 48 hours to account for potential decreases in exposure concentration.[5]

  • Chronic Test (21-day):

    • Long-term exposure to sublethal concentrations of Cr(III).

    • Endpoints: Survival, growth, and reproduction.

    • The test medium should be renewed at regular intervals (e.g., every 48 hours).[5]

Analytical Methods for Chromium Speciation

Determining the concentration of Cr(III) versus Cr(VI) is crucial for a precise environmental risk assessment.

Protocol: Spectrophotometric Determination of Cr(III) and Cr(VI) in Water Samples

This method utilizes the differential reactivity of the two chromium species with a colorimetric reagent.[17]

  • Cr(VI) Determination:

    • Acidify the water sample (pH ≈ 1).

    • Add diphenylcarbazide reagent, which reacts with Cr(VI) to form a colored complex.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Total Chromium Determination:

    • Oxidize all Cr(III) in a separate aliquot of the sample to Cr(VI) using an oxidizing agent (e.g., KMnO₄) in an acidic medium.

    • Follow the same procedure as for Cr(VI) determination to measure the total chromium concentration.

  • Cr(III) Determination:

    • Calculate the Cr(III) concentration by subtracting the Cr(VI) concentration from the total chromium concentration.

Other advanced techniques for chromium speciation include ion chromatography coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS) and flow injection analysis with chemiluminescence detection.[18][19]

Visualizing Biological Interactions and Workflows

Understanding the pathways of interaction and the logical flow of assessment is critical for a comprehensive evaluation of environmental impact.

Simplified Cellular Uptake and Detoxification Pathway

While Cr(III) is less readily absorbed by cells than Cr(VI), it can still interact with cellular components.[20] The body has mechanisms to handle and detoxify chromium.[3]

cluster_environment External Environment cluster_cell Cellular Environment Cr(III) Cr(III) Cell Membrane Cell Membrane Cr(III)->Cell Membrane Low Permeability Cr(VI) Cr(VI) Cr(VI)->Cell Membrane High Permeability Intracellular Cr(VI) Intracellular Cr(VI) Cell Membrane->Intracellular Cr(VI) Detoxification Detoxification Intracellular Cr(VI)->Detoxification Reduction Intracellular Cr(III) Intracellular Cr(III) Detoxification->Intracellular Cr(III)

Cellular uptake and reduction of chromium species.
Environmental Risk Assessment Workflow

A structured workflow is essential for a systematic environmental risk assessment of trivalent chromium compounds.

Start Start Release Assessment Identify Sources & Estimate Release Start->Release Assessment Exposure Assessment Model Environmental Fate & Transport Release Assessment->Exposure Assessment Risk Characterization Compare Exposure & Effects Data Exposure Assessment->Risk Characterization Effects Assessment Conduct Ecotoxicity Studies Effects Assessment->Risk Characterization Risk Management Implement Control Measures Risk Characterization->Risk Management End End Risk Management->End

A generalized workflow for environmental risk assessment.

Conclusion

The available scientific evidence consistently demonstrates that trivalent chromium compounds pose a significantly lower risk to the environment compared to their hexavalent counterparts.[1][21] Their reduced toxicity, lower bioavailability, and limited mobility are key factors in their more favorable environmental profile. However, it is crucial to conduct thorough, site-specific risk assessments, employing standardized protocols for ecotoxicity testing and chemical speciation, to ensure the safe use and disposal of these compounds. This guide provides the foundational technical information to support such assessments and to promote environmentally responsible practices in research and industry.

References

An In-depth Technical Guide to the Natural Occurrence of Chromium Hydroxide Minerals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, crystallography, and physicochemical properties of chromium hydroxide (B78521) minerals. The information presented is intended to serve as a foundational resource for professionals in geology, materials science, and pharmacology who are interested in the environmental fate, synthesis, and potential applications of chromium-bearing compounds.

Introduction to Chromium Hydroxide Minerals

Chromium (Cr) is a naturally occurring element found in rocks, soil, and biological systems.[1] In the environment, it exists predominantly in two oxidation states: trivalent (Cr(III)) and hexavalent (Cr(VI)).[2] While Cr(VI) is highly mobile and toxic, Cr(III) is significantly less soluble and considered an essential trace nutrient for humans.[2][3] The environmental mobility and bioavailability of chromium are largely controlled by the solubility of its mineral forms.

Naturally occurring chromium(III) oxide-hydroxide minerals are rare but significant in understanding the geochemistry of chromium.[4] Three such minerals are known, all of which are polymorphs of the chemical formula CrO(OH): Grimaldiite , Guyanaite , and Bracewellite .[4][5] These minerals share the same chemical composition but differ in their crystal structure.[6] They were first discovered intergrown with eskolaite (Cr₂O₃) and other chromium minerals in alluvial deposits of the Merume River in Guyana.[6][7] This complex assemblage was initially, and incorrectly, identified as a single mineral named "merumite".[6][7]

Mineralogical Profiles

The three recognized chromium hydroxide minerals are detailed below. Their primary distinction lies in their crystal structures, which dictates their physical properties.

Grimaldiite

Grimaldiite is the trigonal polymorph of CrO(OH).[8] Its structure is suggested to be related to that of delafossite.[8]

  • Geological Occurrence: Grimaldiite is found in alluvial gravels in the Merume River basin, Guyana.[8][9] It occurs in fine-grained intergrowths with its polymorphs and other chromium minerals like eskolaite and mcconnellite.[10] A second occurrence has been reported in cracks and crevices in penroseite from a hydrothermal deposit at the Hiaca mine in Bolivia.[10]

  • Associated Minerals: At its type locality in Guyana, it is associated with bracewellite, eskolaite, guyanaite, and mcconnellite.[10] In Bolivia, it is found with penroseite and barite.[10]

Guyanaite

Guyanaite is the orthorhombic polymorph of CrO(OH) and is designated as ß-CrO(OH) in laboratory synthesis.[6]

  • Geological Occurrence: Guyanaite was first discovered in alluvial shingle deposits of the Merume River, Guyana, where it occurs as fine-grained aggregates.[6][7] Its association with free gold, pyrophylite rosettes, and double-terminated quartz crystals suggests a hydrothermal origin for these deposits.[6][7] It is also found in sulfide-rich veins cutting through skarnified quartzites at the Outokumpu mine in Finland.[7][11]

  • Associated Minerals: In Guyana, it is found with its polymorphs and eskolaite.[11] In the Finland deposit, it is associated with carbonate minerals, zinc-bearing chromite, rutile, uraninite, and corundum, among others, in chromium-rich tremolite skarns and metaquartzites.[7]

Bracewellite

Bracewellite is another orthorhombic polymorph of CrO(OH), belonging to the diaspore (B1175340) group and isostructural with minerals like goethite.[12]

  • Geological Occurrence: Bracewellite is found at the same type locality as its polymorphs in the Merume River basin of Guyana.[12][13] It occurs as minute deep red to black prismatic crystals lining microscopic fissures and vugs within the "merumite" assemblage, or intergrown in the groundmass.[12]

  • Associated Minerals: It is found in close association with eskolaite, grimaldiite, guyanaite, and mcconnellite.[13][14]

Data Presentation

The quantitative data for the three chromium hydroxide mineral polymorphs are summarized in the following tables for direct comparison.

Table 1: Crystallographic Data of Chromium Hydroxide Minerals

PropertyGrimaldiiteGuyanaiteBracewellite
Crystal System Trigonal[8]Orthorhombic[6][15]Orthorhombic[12][16]
Space Group R3m[8][10]Pnnm[6][11]Pbnm[14]
Cell Dimensions (Å) a = 2.973(2)c = 13.392(1)[8][10]a = 4.857 - 4.862b = 4.295 - 4.314c = 2.951 - 2.958[11]a = 4.492(3)b = 9.860(5)c = 2.974(2)[14]
**Unit Cell Volume (ų) **102.51 (Calculated)[8]61.80 (Calculated)[15]131.62 (Calculated)

Table 2: Physical and Optical Properties of Chromium Hydroxide Minerals

PropertyGrimaldiiteGuyanaiteBracewellite
Color Deep red to pinkish brown[8]Reddish brown, golden brown, greenish brown[15]Deep red to black[12]
Lustre Sub-Metallic[8]Adamantine - MetallicSub-Vitreous, Sub-Metallic[12]
Streak Not ReportedYellow-brown, greenish brown[11]Dark brown[12][14]
Hardness (Mohs) 3.5 - 4.5[8]Not Determined5.5 - 6.5[12][17]
**Density (g/cm³) **4.11 - 4.12 (Measured)[8]4.53 (Calculated)[7]4.45 - 4.48 (Measured)[12][14]
Cleavage Good on {0001}[8]Not DeterminedNone[12]
Optical Class Uniaxial (-)[10]Biaxial[11]Biaxial[14]

Table 3: Chemical Composition (wt.%) of Natural Chromium Hydroxide Minerals

OxideGuyanaite (Finland)[11]Bracewellite (Guyana)¹[14]CrO(OH) (Ideal)[11][14]
Cr₂O₃ 75.7670.689.40
Al₂O₃ 1.036.2-
Fe₂O₃ 1.4715.1-
V₂O₃ 6.780.64-
TiO₂ -0.17-
H₂O 14.96 (by difference)6.910.60
Total 100.0099.6100.00
¹Sample estimated to contain 30% eskolaite impurity.[14]

Experimental Protocols

The characterization and identification of these rare minerals rely on a combination of analytical techniques. Due to their common occurrence as fine-grained intergrowths, separating pure samples for analysis is challenging.[7]

X-ray Powder Diffraction (XRD)

XRD is the primary technique used to distinguish between the three CrO(OH) polymorphs.[6]

  • Methodology: A powdered mineral sample is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystalline lattice of the mineral at specific angles (2θ). The resulting diffraction pattern, a plot of diffracted intensity versus 2θ angle, is unique to the mineral's crystal structure. By comparing the obtained pattern to reference databases (e.g., the Powder Diffraction File), the specific polymorph (grimaldiite, guyanaite, or bracewellite) can be identified based on its unique set of diffraction peaks and corresponding d-spacings, which are determined by its unit cell parameters. For the initial studies on the Guyana samples, eskolaite was a prominent impurity, and its diffraction lines had to be subtracted from the dataset to correctly identify bracewellite.[12]

Electron Microprobe Analysis (EMPA)

EMPA is used to determine the quantitative elemental composition of the minerals.

  • Methodology: A focused beam of high-energy electrons bombards a polished surface of the mineral sample. This interaction generates characteristic X-rays whose energies are specific to the elements present in the sample. The intensity of these X-rays is proportional to the concentration of the corresponding element. By comparing the intensities from the sample to those from known standards, the weight percent of elements (heavier than beryllium) can be accurately determined. This technique was used to generate the chemical data for guyanaite from Finland and bracewellite from Guyana.[11][14]

Spectroscopic Methods

Vibrational spectroscopy provides further structural information.

  • Methodology: Techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules. For chromium hydroxide minerals, these methods are sensitive to the vibrations of the O-H and Cr-O bonds. The resulting spectra provide fingerprints that can help confirm the mineral's identity and provide information about hydrogen bonding and the local coordination environment of the chromium atoms. Guyanaite has been confirmed in studies using IR spectroscopy and Raman spectroscopy.[6][18]

Synthesis of Chromium(III) Hydroxide

Laboratory synthesis is crucial for obtaining pure samples for experimental work.[6][7]

  • Methodology: A common method for synthesizing amorphous chromium(III) hydroxide involves the precipitation from an aqueous solution of a Cr(III) salt, such as chromium(III) chloride (CrCl₃) or chromium(III) nitrate (B79036) (Cr(NO₃)₃).[4][19] A base, typically ammonium (B1175870) hydroxide (NH₄OH) or sodium hydroxide (NaOH), is added to the solution, causing the precipitation of a gelatinous, hydrated chromium hydroxide, often represented as Cr(OH)₃·nH₂O.[4][19][20]

    • Reaction: Cr³⁺(aq) + 3 OH⁻(aq) → Cr(OH)₃(s)

  • The resulting precipitate is typically aged, filtered, washed thoroughly with deionized water to remove soluble salts, and then dried.[19][20] The specific crystalline polymorph (α, ß, or γ-CrO(OH)) obtained depends on controlling factors such as temperature, pH, and aging conditions.

Visualizations

The following diagrams illustrate key relationships and workflows pertinent to chromium hydroxide minerals.

G CrOOH Chromium Oxide-Hydroxide (CrO(OH)) Grimaldiite Grimaldiite (Trigonal, R3m) CrOOH->Grimaldiite Polymorph Guyanaite Guyanaite (Orthorhombic, Pnnm) CrOOH->Guyanaite Polymorph Bracewellite Bracewellite (Orthorhombic, Pbnm) CrOOH->Bracewellite Polymorph G start Mineral Sample ('Merumite' Assemblage) phys_props Physical Property Analysis (Color, Hardness, Density) start->phys_props xrd X-Ray Diffraction (XRD) phys_props->xrd empa Electron Microprobe (EMPA) phys_props->empa spectroscopy Spectroscopy (IR, Raman) phys_props->spectroscopy structure Determine Crystal Structure & Polymorph ID xrd->structure end Full Mineral Characterization structure->end composition Determine Elemental Composition empa->composition composition->end bonding Confirm Bonding Environment spectroscopy->bonding bonding->end G origin Cr-Rich Source hydrothermal Hydrothermal Fluids / Veins origin->hydrothermal weathering Weathering & Erosion origin->weathering deposit_finland Sulfide-Rich Veins in Skarn (Finland) hydrothermal->deposit_finland Precipitation transport Fluvial Transport (Merume River) weathering->transport deposit_guyana Alluvial Gravel & Shingle Deposits (Guyana) transport->deposit_guyana Deposition

References

Methodological & Application

Application Notes and Protocols for the Green Synthesis of Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the eco-friendly "green" synthesis of chromium hydroxide (B78521), often a precursor to chromium oxide nanoparticles. This method leverages the reducing and capping properties of phytochemicals found in plant extracts, offering a sustainable alternative to conventional chemical synthesis routes.

Introduction

Green synthesis is an emerging field of nanotechnology that utilizes biological entities like plants, bacteria, fungi, and algae for the production of nanoparticles. In the context of chromium hydroxide synthesis, plant extracts provide a rich source of bioactive compounds, such as polyphenols, flavonoids, alkaloids, and terpenoids. These compounds act as natural reducing agents, converting chromium salts to chromium hydroxide, and as capping agents, stabilizing the newly formed nanoparticles and preventing their agglomeration. This approach is cost-effective, simple, and minimizes the use of hazardous chemicals and the generation of toxic byproducts.

Experimental Protocols

This section outlines a general yet detailed protocol for the green synthesis of chromium hydroxide nanoparticles using a plant extract. The specific plant material and chromium salt can be varied based on desired nanoparticle characteristics and available resources.

Materials and Equipment
  • Plant Material: Fresh or dried plant parts (e.g., leaves, bark, fruit). Examples include Phyllanthus emblica fruit, Erythrophleum guineense leaves, or cinnamon bark.[1][2][3]

  • Chromium Precursor Salt: Chromium(III) nitrate (B79036) [Cr(NO₃)₃·9H₂O] or chromium(III) chloride [CrCl₃·6H₂O].

  • Solvent: Deionized or distilled water.

  • Equipment:

    • Beakers and flasks

    • Magnetic stirrer with hot plate

    • Centrifuge

    • Oven or furnace for drying/calcination

    • Filtration apparatus (e.g., Whatman No. 1 filter paper)

    • pH meter

    • Analytical balance

Preparation of Plant Extract
  • Collection and Cleaning: Thoroughly wash the selected plant material with tap water followed by deionized water to remove any dust and impurities.

  • Drying and Grinding: Dry the plant material in a shade or a hot air oven at a controlled temperature (e.g., 60°C) to remove moisture. Grind the dried material into a fine powder using a blender or mortar and pestle.

  • Extraction:

    • Add a known amount of the plant powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL) in a flask.

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) with constant stirring for a specified duration (e.g., 30-60 minutes) to facilitate the extraction of phytochemicals.

    • Allow the mixture to cool to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear aqueous plant extract. This extract serves as the reducing and capping agent.

Synthesis of Chromium Hydroxide Nanoparticles
  • Preparation of Chromium Salt Solution: Prepare an aqueous solution of the chromium precursor salt (e.g., 0.1 M chromium nitrate).

  • Reaction Mixture:

    • Add the plant extract to the chromium salt solution in a specific ratio (e.g., 1:10 v/v). The optimal ratio may need to be determined experimentally.

    • Adjust the pH of the mixture if necessary, as pH can influence the size and morphology of the nanoparticles.

    • Continuously stir the reaction mixture on a magnetic stirrer at a controlled temperature (e.g., 60-80°C).

  • Formation of Nanoparticles: The formation of chromium hydroxide nanoparticles is often indicated by a color change in the reaction mixture. The reaction time can vary from a few hours to a full day.

  • Separation and Purification:

    • Separate the synthesized nanoparticles from the reaction mixture by centrifugation at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

    • Discard the supernatant and wash the nanoparticle pellet multiple times with deionized water to remove any unreacted precursors and byproducts.

  • Drying: Dry the purified nanoparticle pellet in a hot air oven at a low temperature (e.g., 80-100°C) to obtain chromium hydroxide powder.

Note on Conversion to Chromium Oxide: The green-synthesized chromium hydroxide is often a precursor to chromium oxide (Cr₂O₃) nanoparticles. To obtain crystalline chromium oxide, the dried chromium hydroxide powder can be calcined in a muffle furnace at a high temperature (e.g., 400-600°C) for a few hours.[4]

Characterization of Synthesized Nanoparticles

The synthesized chromium hydroxide/oxide nanoparticles are typically characterized using various analytical techniques to determine their physicochemical properties.

  • UV-Visible Spectroscopy: To confirm the formation of nanoparticles by observing the surface plasmon resonance peaks.

  • X-ray Diffraction (XRD): To analyze the crystalline nature and phase purity of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the plant extract involved in the reduction and capping of the nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To study the morphology, size, and shape of the nanoparticles.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized material.

Data Presentation

The following table summarizes quantitative data from various green synthesis studies of chromium oxide nanoparticles, which are often derived from a chromium hydroxide intermediate.

Plant Extract SourceChromium PrecursorParticle Size (nm)MorphologyKey Findings
Phyllanthus emblica fruitNot specifiedAgglomerated flakesIrregularly shapedShowed excellent antimicrobial, antioxidant, and anti-inflammatory properties.[2]
Erythrophleum guineenseNot specified< 400Irregular and roundDemonstrated promising in-vitro cholinesterase inhibitory activity.[3][5]
Cinnamon barkChromium(III) complex48Oval-shapedExhibited excellent antibacterial and antioxidant properties.[1]
Roselle (Hibiscus sabdariffa)CrCl₃·6H₂O~36 (simple chemical), ~90 (sol-gel)Spherical or semi-sphericalCould be used as an antibacterial agent against human pathogenic bacteria.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the green synthesis of chromium hydroxide nanoparticles using a plant extract.

G cluster_0 Plant Extract Preparation cluster_1 Nanoparticle Synthesis cluster_2 Purification & Characterization A Plant Material Collection & Cleaning B Drying & Grinding A->B C Aqueous Extraction B->C D Filtration C->D F Mixing of Plant Extract & Salt Solution D->F E Preparation of Cr(III) Salt Solution E->F G Reaction at Controlled Temperature & pH F->G H Formation of Cr(OH)₃ Nanoparticles G->H I Centrifugation & Washing H->I J Drying I->J K Characterization (UV-Vis, XRD, SEM, etc.) J->K

Green synthesis workflow for chromium hydroxide nanoparticles.

Signaling Pathway

The following diagram depicts the proposed mechanism of green synthesis where phytochemicals from the plant extract act as both reducing and capping agents.

G Cr3 Cr³⁺ ions ReducedCr Reduction Cr3->ReducedCr Phyto Phytochemicals (e.g., Polyphenols) Phyto->ReducedCr Reducing Agent CappedNP Stabilized Cr(OH)₃ Nanoparticle Phyto->CappedNP Capping Agent CrOH3 Cr(OH)₃ Nanoparticle Core ReducedCr->CrOH3 CrOH3->CappedNP

Proposed mechanism of phytochemical-mediated synthesis.

References

Application Notes and Protocols: Chromium Hydroxide Green as a Catalyst Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium-based catalysts are pivotal in a myriad of chemical transformations, ranging from polymerization to selective oxidation and dehydrogenation reactions.[1][2] Among these, chromium hydroxide (B78521) green (Cr(OH)₃) and its calcined form, chromium oxide (Cr₂O₃), serve as effective catalyst supports, enhancing the activity, selectivity, and stability of the active catalytic species.[3][4] The support material plays a crucial role by providing a high surface area for the dispersion of the active metal, thereby maximizing the number of accessible catalytic sites.[5] Furthermore, the interaction between the support and the active metal can significantly influence the catalyst's overall performance. This document provides detailed application notes and experimental protocols for the synthesis and utilization of chromium hydroxide green-supported catalysts.

Data Presentation

Table 1: Catalytic Performance in Ethylene (B1197577) Polymerization using Silica-Supported Chromium Catalysts
Catalyst SystemSupportPolymerization Activity (kg PE / (g Cr)⁻¹ h⁻¹)Reference
Cr/SiO₂Grace 643 Silica (B1680970)191[5]
Cr/Ti/SiO₂Ti-modified Grace 643 Silica>191 (activity improved by Ti-modification)[5]
Cr/SiO₂Silica AerogelLower than Grace 643[5]
Cr/SiO₂MCM-41Lower than Grace 643[5]
Cr/SiO₂SBA-15Lower than Grace 643[5]
Table 2: Catalytic Performance in Oxidative Dehydrogenation of Ethane to Ethylene with CO₂
CatalystCr Loading (wt%)Ethane Conversion (%)Ethylene Selectivity (%)Ethylene Yield (%)Cr⁶⁺/Cr³⁺ RatioReference
Cr/MOS2~35~95~33~0.45[6]
Cr/MOS5~45~92~41~0.55[6]
Cr(8)/MOS850.490.145.40.66[6]
Cr/MOS11~48~88~42~0.60[6]

(MOS: Mesoporous Organo-Silica; Reaction Conditions: 700 °C, C₂H₆/CO₂/N₂ = 1/5/4)

Table 3: Performance of Cr₂O₃/Al₂O₃ Catalysts in Propane Dehydrogenation
CatalystCr₂O₃ Loading (wt%)Propane Conversion (%)Propene Selectivity (%)Reference
5% CrAl-6005~12~95[7]
10% CrAl-60010~15~90[7]
15% CrAl-60015~16~85[7]
20% CrAl-60020~14~80[7]

(Reaction Conditions: 400 °C)

Experimental Protocols

Protocol 1: Synthesis of Silica-Supported Chromium Oxide Catalyst for Ethylene Polymerization

This protocol details the preparation of a highly active Phillips-type catalyst by impregnating a chromium precursor onto a silica support, followed by calcination.

Materials:

  • Silica support (e.g., Grace 643, high pore volume)

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium(III) acetate (B1210297) hydroxide ((CH₃COO)₇Cr₃(OH)₂)

  • Deionized water

  • Tube furnace

  • Fluidized bed reactor (for calcination)

Procedure:

  • Impregnation:

    • Prepare a solution of the chromium precursor in deionized water. The concentration should be calculated to achieve the desired chromium loading on the support (typically 0.5-1 wt% Cr).

    • Add the silica support to the chromium precursor solution.

    • Stir the slurry at room temperature for 24 hours to ensure uniform impregnation.

    • Dry the impregnated support in an oven at 120 °C for 12 hours.

  • Calcination (Activation):

    • Place the dried, impregnated support in a fluidized bed reactor.

    • Heat the material in a flow of dry air to a final temperature between 500 °C and 800 °C. The specific temperature is a critical parameter affecting catalyst activity.[8]

    • Hold at the final temperature for 5 hours. This step converts the chromium precursor to the active hexavalent chromium oxide species anchored to the silica surface.

    • Cool the catalyst to room temperature under a stream of dry nitrogen.

    • Store the activated catalyst under an inert atmosphere until use.

Protocol 2: Synthesis of Cr(OH)₃-Supported Gold Nanoparticles for Benzyl (B1604629) Alcohol Electrooxidation

This protocol describes the synthesis of a gold-based electrocatalyst supported on chromium hydroxide.[3]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Chloroauric acid (HAuCl₄)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Deionized water

Procedure:

  • Synthesis of Cr(OH)₃ Support:

    • Prepare a 0.1 M aqueous solution of CrCl₃·6H₂O.

    • Slowly add a 0.2 M NaOH solution dropwise to the chromium chloride solution under vigorous stirring until the pH reaches 7-8.

    • A green gelatinous precipitate of chromium hydroxide will form.

    • Age the suspension for 1 hour at room temperature.

    • Filter the precipitate and wash it thoroughly with deionized water until the filtrate is neutral and free of chloride ions.

    • Dry the chromium hydroxide precipitate in a vacuum oven at 60 °C for 12 hours.

  • Deposition of Gold Nanoparticles:

    • Disperse the dried Cr(OH)₃ support in deionized water.

    • Add the required amount of HAuCl₄ solution to achieve the desired gold loading (e.g., 1 wt%).

    • Stir the suspension for 2 hours to allow for the adsorption of gold precursor onto the support.

    • Slowly add a freshly prepared, ice-cold solution of NaBH₄ to the suspension to reduce the gold precursor to metallic gold nanoparticles.

    • Continue stirring for another hour.

    • Filter the resulting purple-colored solid, wash it with deionized water, and dry it under vacuum at 60 °C.

Mandatory Visualization

G cluster_synthesis Catalyst Synthesis Workflow start Start: Precursor & Support Selection impregnation Impregnation (e.g., Cr(NO₃)₃ on SiO₂) start->impregnation Dissolve precursor drying Drying (e.g., 120°C) impregnation->drying Remove solvent calcination Calcination (Activation) (e.g., 500-800°C in air) drying->calcination Thermal treatment storage Storage under Inert Atmosphere calcination->storage Prevent deactivation end_synthesis End: Active Catalyst storage->end_synthesis

Caption: Workflow for the synthesis of a supported chromium oxide catalyst.

G cluster_polymerization Ethylene Polymerization Logical Pathway catalyst Cr(VI)/SiO₂ (Pre-catalyst) reduction Reduction by Ethylene (Activation) catalyst->reduction active_site Cr(II) or Cr(III) Alkyl Species (Active Site) reduction->active_site propagation Chain Propagation (Monomer Insertion) active_site->propagation monomer Ethylene Monomer monomer->propagation propagation->propagation termination Chain Termination propagation->termination termination->active_site Regeneration of active site polymer Polyethylene termination->polymer

Caption: Simplified logical pathway for ethylene polymerization catalyzed by a Phillips-type catalyst.

Conclusion

The use of this compound and its derivatives as catalyst supports offers a versatile platform for a range of important chemical reactions. The performance of the final catalyst is highly dependent on the choice of support material, the method of preparation, and the activation conditions. The provided protocols and data serve as a starting point for researchers to develop and optimize chromium-based catalysts for their specific applications in chemical synthesis and drug development. Careful control over the synthesis parameters is crucial for achieving high catalytic activity and selectivity.

References

Application Notes and Protocols: Chromium Hydroxide Green in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Chromium (III) hydroxide (B78521) (Cr(OH)₃), commonly known as chromium hydroxide green or Guignet's green, is an inorganic compound recognized for its use as a pigment and, more broadly, as a catalyst in organic reactions.[1] While various chromium compounds, particularly Cr(VI) reagents, are staples in organic synthesis for oxidation reactions, the specific application of the less toxic, solid Cr(OH)₃ as a heterogeneous catalyst is an emerging area of interest.[2][3] Its solid nature offers potential advantages in catalyst recovery and reuse, aligning with green chemistry principles.[4]

This document provides an overview of a potential application of this compound as a heterogeneous catalyst for the selective oxidation of alcohols to aldehydes, a cornerstone transformation in organic synthesis.[5][6] The protocols provided are foundational and intended for methods development and optimization.

2. Application: Heterogeneous Catalytic Oxidation of Alcohols

The oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical transformation. This compound can be investigated as a recyclable, heterogeneous catalyst for this purpose, potentially activated by a co-oxidant. The proposed reaction involves the oxidation of a primary alcohol, such as benzyl (B1604629) alcohol, in the presence of Cr(OH)₃ and a terminal oxidant.

Illustrative Data Presentation

The following table summarizes hypothetical, yet plausible, results for the optimization of the catalytic oxidation of benzyl alcohol to benzaldehyde (B42025) using this compound. This data is for illustrative purposes to guide experimental design.

EntrySubstrateCatalyst Loading (mol%)Oxidant (Equiv.)Temperature (°C)Time (h)Yield (%)
1Benzyl Alcohol5tert-Butyl hydroperoxide (2.0)801265
2Benzyl Alcohol10tert-Butyl hydroperoxide (2.0)801282
3Benzyl Alcohol10tert-Butyl hydroperoxide (2.0)100891
4Benzyl Alcohol10Hydrogen Peroxide (2.0)801245
54-Methoxybenzyl Alcohol10tert-Butyl hydroperoxide (2.0)100893
6Cinnamyl Alcohol10tert-Butyl hydroperoxide (2.0)1001088

Experimental Workflow Diagram

The following diagram illustrates the general workflow for utilizing this compound as a heterogeneous catalyst in the oxidation of alcohols.

G cluster_prep Catalyst & Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation p1 Weigh Cr(OH)3 p2 Add to Reactor p1->p2 p3 Add Solvent & Substrate p2->p3 p4 Add Oxidant p3->p4 r1 Heat to Target Temperature p4->r1 r2 Monitor Progress (TLC/GC) r1->r2 w1 Cool Reaction r2->w1 w2 Filter to Recover Catalyst w1->w2 w3 Extract Organic Phase w2->w3 w4 Purify by Chromatography w3->w4

Caption: General experimental workflow for alcohol oxidation.

Detailed Experimental Protocol: Oxidation of Benzyl Alcohol

Objective: To synthesize benzaldehyde from benzyl alcohol using this compound as a heterogeneous catalyst.

Materials:

Equipment:

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Catalyst Preparation: Add this compound (10 mol%) to a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Reaction Setup: Add toluene (20 mL) and benzyl alcohol (1.0 equiv).

  • Initiation: Slowly add tert-butyl hydroperoxide (2.0 equiv) to the stirring suspension at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) every 2 hours.

  • Workup: Upon completion (approx. 8-10 hours), cool the reaction mixture to room temperature.

  • Catalyst Recovery: Filter the mixture through a pad of celite to remove the solid Cr(OH)₃ catalyst. The catalyst can be washed with ethyl acetate, dried, and stored for potential reuse.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) followed by brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure benzaldehyde.

Conceptual Catalytic Cycle Diagram

The precise mechanism for Cr(OH)₃-catalyzed oxidation is a subject for investigation. A plausible pathway involves the in-situ formation of higher-valent chromium species that perform the oxidation.

G Cr3 Cr(III)(OH)3 (Pre-catalyst) Cr_act [Cr(V/VI)=O] (Active Oxidant) Cr3->Cr_act Oxidation Alc_complex Alcohol-Cr Complex Cr_act->Alc_complex Coordination Ox_spent Spent Oxidant (e.g., t-BuOH) Cr_act->Ox_spent Alc_complex->Cr3 Reductive Elimination Aldehyde RCHO Alc_complex->Aldehyde Oxidant Co-oxidant (e.g., TBHP) Oxidant->Cr3 Alcohol RCH2OH Alcohol->Alc_complex

Caption: A conceptual catalytic cycle for Cr(III) oxidation.

3. Safety and Handling

  • Toxicity: While Cr(III) compounds like this compound are significantly less toxic than Cr(VI) compounds, all chromium reagents should be handled with care.[7] Avoid inhalation of dust and skin contact.

  • Engineering Controls: Conduct all experiments in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Oxidants: tert-Butyl hydroperoxide and hydrogen peroxide are strong oxidizers and can be corrosive. Handle with care and avoid contact with incompatible materials.

  • Waste Disposal: Dispose of all chromium-containing waste according to institutional and local environmental regulations. Do not dispose of down the drain.

This compound presents an intriguing option as a recyclable, heterogeneous catalyst for organic synthesis, particularly for oxidation reactions. The protocols and concepts outlined here serve as a starting point for researchers to explore and develop novel synthetic methodologies. Further investigation is required to fully characterize the catalyst's activity, substrate scope, reusability, and the reaction mechanism. Such studies could pave the way for greener and more sustainable chemical manufacturing processes.

References

Application Notes and Protocols for the Use of Chromium Hydroxide Green in Heavy Metal Adsorption from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heavy metal contamination of wastewater is a significant environmental and health concern. Adsorption has emerged as a promising technology for the removal of heavy metals due to its efficiency, cost-effectiveness, and ease of operation. This document provides detailed application notes and protocols for the investigation of chromium hydroxide (B78521) green (Cr(OH)₃) as a potential adsorbent for the removal of heavy metals such as lead (Pb²⁺), copper (Cu²⁺), cadmium (Cd²⁺), and zinc (Zn²⁺) from aqueous solutions. While literature specifically on pure chromium hydroxide green as a heavy metal adsorbent is limited, data from related materials, such as mixed iron(III)/chromium(III) hydroxides, suggest its potential utility. These notes are intended to serve as a foundational guide for researchers venturing into this specific area of environmental remediation.

Data Presentation

The available quantitative data for heavy metal adsorption primarily pertains to a "waste" iron(III)/chromium(III) hydroxide adsorbent. This data provides a preliminary basis for assessing the potential of chromium-based hydroxides in wastewater treatment.

Table 1: Summary of Quantitative Data for Heavy Metal Adsorption by Waste Fe(III)/Cr(III) Hydroxide

Heavy Metal IonAdsorbentAdsorption Capacity (Q₀) (mg/g)Optimal pHIsotherm ModelReference
Copper (Cu²⁺)Waste Fe(III)/Cr(III) Hydroxide92.595.0Langmuir[1]
Lead (Pb²⁺)Waste Fe(III)/Cr(III) HydroxideData not specified in abstractNot specifiedNot specified[2]
Cadmium (Cd²⁺)Not Available---
Zinc (Zn²⁺)Not Available---

Experimental Protocols

Protocol 1: Synthesis of this compound Adsorbent

This protocol is adapted from methods for precipitating chromium hydroxide from industrial wastewater and can be scaled down for laboratory synthesis.[3]

Materials:

  • Chromium(III) salt solution (e.g., chromium(III) chloride, CrCl₃, or chromium(III) sulfate, Cr₂(SO₄)₃)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Prepare a solution of the chromium(III) salt in deionized water. The concentration can be varied to optimize the resulting adsorbent properties.

  • Place the chromium salt solution in a beaker on a magnetic stirrer.

  • Slowly add the sodium hydroxide solution dropwise while continuously stirring and monitoring the pH.

  • Continue adding the base until the pH of the solution reaches a value between 7 and 10 to ensure the precipitation of chromium hydroxide (Cr(OH)₃). A gelatinous green precipitate will form.[4]

  • Allow the mixture to stir for an additional 1-2 hours to ensure complete precipitation and aging of the hydroxide.

  • Separate the chromium hydroxide precipitate from the solution by vacuum filtration using a Buchner funnel.

  • Wash the precipitate several times with deionized water to remove any unreacted salts.

  • Dry the washed precipitate in an oven at a temperature below 100°C to avoid the conversion of chromium hydroxide to chromium oxide.

  • Once dried, gently grind the this compound into a fine powder and store it in a desiccator for future use as an adsorbent.

Protocol 2: Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines a general procedure for evaluating the adsorption performance of the synthesized this compound for various heavy metals.

Materials:

  • Synthesized this compound adsorbent

  • Stock solutions (e.g., 1000 mg/L) of heavy metal salts (e.g., Pb(NO₃)₂, Cu(NO₃)₂, Cd(NO₃)₂, Zn(NO₃)₂)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (e.g., 250 mL)

  • Orbital shaker

  • Centrifuge

  • Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure:

  • Preparation of Working Solutions: Prepare a series of heavy metal solutions of known concentrations by diluting the stock solution with deionized water.

  • Adsorption Experiment:

    • For each experiment, add a precise amount of this compound adsorbent to a conical flask containing a known volume of the heavy metal working solution (e.g., 0.1 g of adsorbent in 100 mL of solution).

    • Adjust the initial pH of the solution to the desired value using 0.1 M HCl or 0.1 M NaOH.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.

  • Sample Analysis:

    • After the specified contact time, separate the adsorbent from the solution by centrifugation.

    • Analyze the supernatant for the remaining heavy metal concentration using AAS or ICP-OES.

  • Data Analysis:

    • Calculate the amount of heavy metal adsorbed per unit mass of adsorbent at equilibrium (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:

      • C₀ is the initial heavy metal concentration (mg/L)

      • Cₑ is the equilibrium heavy metal concentration (mg/L)

      • V is the volume of the solution (L)

      • m is the mass of the adsorbent (g)

    • Calculate the removal efficiency (%) using the following equation: Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

  • Parameter Optimization: To determine the optimal adsorption conditions, systematically vary the following parameters:

    • pH: Conduct experiments over a range of pH values (e.g., 2-8).

    • Contact Time: Analyze samples at different time intervals (e.g., 0-240 minutes) to determine the equilibrium time.

    • Adsorbent Dose: Vary the mass of the adsorbent while keeping the initial heavy metal concentration and volume constant.

    • Initial Heavy Metal Concentration: Use different initial concentrations of the heavy metal solution to study the effect on adsorption capacity.

Visualizations

Experimental_Workflow cluster_prep Adsorbent and Solution Preparation cluster_exp Batch Adsorption Experiment cluster_analysis Analysis and Data Processing cluster_optimization Parameter Optimization A Synthesis of This compound C Preparation of Working Solutions A->C B Preparation of Heavy Metal Stock Solutions B->C D Add Adsorbent to Heavy Metal Solution C->D E Adjust pH D->E F Agitate for Specific Contact Time E->F G Separate Adsorbent (Centrifugation) F->G H Analyze Supernatant (AAS/ICP-OES) G->H I Calculate Adsorption Capacity and Removal Efficiency H->I J Vary pH I->J Iterate to Optimize K Vary Contact Time I->K Iterate to Optimize L Vary Adsorbent Dose I->L Iterate to Optimize M Vary Initial Concentration I->M Iterate to Optimize

Caption: Experimental workflow for heavy metal adsorption using this compound.

Factors_Affecting_Adsorption Adsorption Adsorption Efficiency and Capacity pH Solution pH pH->Adsorption Affects surface charge and metal speciation Time Contact Time Time->Adsorption Determines equilibrium Dose Adsorbent Dose Dose->Adsorption Influences available adsorption sites Concentration Initial Metal Concentration Concentration->Adsorption Provides driving force for mass transfer Temperature Temperature Temperature->Adsorption Affects kinetics and thermodynamics

Caption: Key factors influencing the efficiency of heavy metal adsorption.

References

Application Notes and Protocols: Photocatalytic Applications of Chromium Hydroxide Green and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium hydroxide (B78521) green, chemically identified as Cr(OH)₃, is a gelatinous green inorganic compound.[1] While it is primarily utilized as a pigment, a mordant, and a catalyst for certain organic reactions, its direct application as a photocatalyst is not extensively documented in scientific literature.[1] However, chromium hydroxide serves as a critical precursor for the synthesis of chromium(III) oxide (Cr₂O₃) nanoparticles, a material that exhibits notable photocatalytic activity. Additionally, chromium is incorporated into layered double hydroxides (LDHs) which are investigated for their photocatalytic properties.[2]

These application notes provide an overview of the synthesis of chromium-based photocatalytic materials derived from chromium hydroxide and their applications in environmental remediation, such as the degradation of organic dyes and the reduction of heavy metal ions.

Photocatalytic Applications and Performance

While direct photocatalytic data for chromium hydroxide green is scarce, its derivative, chromium(III) oxide (Cr₂O₃), and chromium-containing composite materials have demonstrated photocatalytic efficacy. The performance of these materials is often evaluated by their ability to degrade organic pollutants or reduce toxic inorganic ions under light irradiation.

Below is a summary of the photocatalytic performance of chromium-containing catalysts, some of which utilize chromium hydroxide as a precursor in their synthesis.

Catalyst SystemTarget PollutantLight SourceDegradation/Reduction Efficiency (%)Reaction Time (min)Reference
Bi₁₂TiO₂₀/RGOCr(VI)Visible Light (λ ≥ 400 nm)82.7180[3]
GO-TiO₂ NanocompositeOrange ME2RL DyeNot Specified99.6 (1st cycle)Not Specified[4]
g-C₃N₄ (from ethanol-treated urea)Methyl OrangeLight IrradiationHigh ActivityNot Specified[5]
g-C₃N₄ (from ethanol-treated urea)Cr(VI)Light IrradiationHigh ActivityNot Specified[5]
rGO-250Indigo CarmineNot Specified36.28Not Specified[6]
rGO-250Neutral RedNot Specified25.73Not Specified[6]

Experimental Protocols

Protocol 1: Synthesis of Chromium Hydroxide Nanoparticles

This protocol describes the synthesis of chromium hydroxide nanoparticles via a hydrolysis method, which can be a precursor for photocatalysts.

Materials:

Procedure:

  • Prepare an aqueous solution of chromium nitrate.

  • In a separate vessel, dissolve sodium fluoride, urea, and polyvinylpyrrolidone in deionized water.

  • Add the chromium nitrate solution to the solution from step 2 while stirring.

  • The molar ratio of fluoride ions to chromium ions, initial pH, and chromium ion concentration can be varied to control the morphology of the resulting Cr(OH)₃ nanoparticles.

  • Age the resulting solution to allow for the formation of spherical Cr(OH)₃ nanoparticles.

  • Collect the precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol.

  • Dry the final product in an oven at a low temperature (e.g., 60-80 °C).

Protocol 2: Conversion of Chromium Hydroxide to Chromium(III) Oxide

This protocol outlines the thermal conversion of chromium hydroxide to chromium(III) oxide, a known photocatalyst.

Materials:

  • Synthesized chromium hydroxide (from Protocol 1)

  • Furnace

Procedure:

  • Place the dried chromium hydroxide powder in a ceramic crucible.

  • Transfer the crucible to a furnace.

  • Heat the sample to a temperature in the range of 400-800 °C. The exact temperature can influence the crystallinity and particle size of the resulting Cr₂O₃.

  • Maintain the temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion.

  • Allow the furnace to cool down to room temperature naturally.

  • The resulting green powder is chromium(III) oxide.

Protocol 3: General Procedure for Photocatalytic Degradation of an Organic Dye

This protocol provides a general method for evaluating the photocatalytic activity of a chromium-based catalyst using an organic dye as a model pollutant.

Materials:

  • Chromium-based photocatalyst (e.g., Cr₂O₃ from Protocol 2)

  • Organic dye (e.g., Methylene Blue, Rhodamine B, Methyl Orange)

  • Deionized water

  • Light source (e.g., UV lamp, visible light lamp, solar simulator)

  • Magnetic stirrer

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the organic dye of a known concentration.

  • Disperse a specific amount of the photocatalyst in a known volume of the dye solution.

  • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Take an initial sample (time = 0) and centrifuge it to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a spectrophotometer.

  • Expose the suspension to the light source while continuously stirring.

  • At regular time intervals, withdraw aliquots of the suspension, centrifuge to remove the catalyst, and measure the absorbance of the supernatant.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Diagrams and Workflows

G Synthesis Pathway of Chromium-Based Photocatalyst cluster_0 Precursor Solution cluster_1 Precipitation cluster_2 Hydroxide Formation cluster_3 Thermal Treatment cluster_4 Final Photocatalyst Cr(NO3)3 Chromium Nitrate Solution Precipitation Addition of NaOH or Urea Cr(NO3)3->Precipitation Mixing Cr(OH)3 Chromium Hydroxide (Cr(OH)3) Precipitation->Cr(OH)3 Hydrolysis Calcination Calcination (Heat) Cr(OH)3->Calcination Dehydration Cr2O3 Chromium(III) Oxide (Cr2O3) Calcination->Cr2O3 Phase Transformation

Caption: Synthesis of Cr₂O₃ from a chromium precursor.

G Experimental Workflow for Photocatalysis Start Start Catalyst_Prep Catalyst Preparation Start->Catalyst_Prep Pollutant_Sol Pollutant Solution Preparation Start->Pollutant_Sol Mixing Mix Catalyst and Pollutant Solution Catalyst_Prep->Mixing Pollutant_Sol->Mixing Dark_Adsorption Stir in Dark (Adsorption-Desorption Equilibrium) Mixing->Dark_Adsorption Irradiation Irradiation with Light Source Dark_Adsorption->Irradiation Sampling Periodic Sampling Irradiation->Sampling Sampling->Irradiation Continue Analysis Spectrophotometric Analysis Sampling->Analysis End End Analysis->End

Caption: Workflow for a typical photocatalysis experiment.

G Simplified Photocatalytic Mechanism on a Semiconductor cluster_0 Semiconductor Photocatalyst (e.g., Cr2O3) Light Light (hν) VB Valence Band (VB) Light->VB CB Conduction Band (CB) VB->CB Excitation h+ h+ VB->h+ e- e- CB->e- O2 O2 e-->O2 H2O H2O h+->H2O Superoxide •O2- O2->Superoxide Reduction Hydroxyl •OH H2O->Hydroxyl Oxidation Pollutant_Deg Pollutant Degradation Superoxide->Pollutant_Deg Hydroxyl->Pollutant_Deg

Caption: General mechanism of photocatalysis.

References

Characterization of Chromium Hydroxide Green by X-ray Diffraction and X-ray Photoelectron Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chromium hydroxide (B78521) green, a hydrated chromium(III) oxide, is a pigment widely used in various industrial applications, including cosmetics and coatings.[1][2] Its precise chemical and physical properties, such as particle size, crystallinity, and surface composition, are critical to its performance. This document provides detailed application notes and experimental protocols for the characterization of chromium hydroxide green using two powerful analytical techniques: X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS).

XRD provides information about the crystalline structure of the material, allowing for phase identification and estimation of crystallite size. XPS, on the other hand, is a surface-sensitive technique that yields information about the elemental composition and chemical oxidation states of the elements present on the material's surface. Together, these techniques offer a comprehensive characterization of this compound, crucial for quality control and research and development.

X-ray Diffraction (XRD) Analysis

Principle

X-ray diffraction is a non-destructive analytical technique used to determine the crystallographic structure of a material. When a sample is irradiated with X-rays, the atoms in the crystal lattice diffract the X-rays in a pattern that is characteristic of the crystal structure. Amorphous materials, lacking long-range atomic order, produce a broad, diffuse scattering pattern, while crystalline materials produce a series of sharp diffraction peaks. The positions and intensities of these peaks can be used to identify the crystalline phases present in the sample.

Expected Results for this compound

This compound is often synthesized as an amorphous or poorly crystalline material, which will result in a broad, non-distinct XRD pattern.[3][4] However, depending on the synthesis and drying conditions, crystalline phases may be present:

  • Amorphous Chromium Hydroxide: Characterized by one or two broad humps in the XRD pattern, typically centered around 25-35° and 40-50° 2θ (using Cu Kα radiation).

  • Crystalline Hydrated Chromium Hydroxide (Cr(OH)₃·3H₂O): Drying of the amorphous precipitate can lead to the formation of a crystalline hexagonal phase.[5]

  • Chromium(III) Oxide (Cr₂O₃): Heating amorphous chromium hydroxide can induce crystallization to form chromium(III) oxide, which has a rhombohedral crystal structure.[3][6]

Experimental Protocol for XRD

2.3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

  • Grinding: The this compound powder sample should be gently ground using an agate mortar and pestle to ensure a fine and uniform particle size. This minimizes preferred orientation effects.

  • Sample Mounting:

    • Powder Diffractometer (Bragg-Brentano geometry): The finely ground powder is back-loaded into a sample holder. This involves pressing the powder into a cavity from the rear to create a flat, smooth surface that is level with the holder's surface. This method is preferred to minimize preferred orientation.

    • Low Background Holder: For small sample amounts or to minimize background signal, the powder can be dispersed on a zero-background sample holder, such as a single crystal silicon wafer.

2.3.2. Instrument Parameters

The following are typical instrument parameters for the XRD analysis of this compound. These may need to be optimized for the specific instrument being used.

ParameterTypical Value
X-ray Source Cu Kα (λ = 1.5406 Å)
Operating Voltage 40 kV
Operating Current 40 mA
Scan Type Continuous
Scan Range (2θ) 10° - 80°
Step Size 0.02°
Scan Speed / Time per Step 1-2 seconds
Divergence Slit
Receiving Slit 0.2 mm

2.3.3. Data Analysis

  • Phase Identification: The obtained XRD pattern is compared with standard diffraction patterns from a database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.

  • Crystallite Size Estimation: If crystalline peaks are observed, the average crystallite size can be estimated using the Scherrer equation: D = Kλ / (β cosθ) Where:

    • D is the mean crystallite size.

    • K is the Scherrer constant (typically ~0.9).

    • λ is the X-ray wavelength.

    • β is the full width at half maximum (FWHM) of the diffraction peak in radians.

    • θ is the Bragg angle.

Data Presentation: XRD

Table 1: Representative XRD Peak Positions for Potential Crystalline Phases in this compound Samples.

2θ (°) (Cu Kα)(hkl) PlaneCompoundCrystal System
Broad Hump ~25-35°-Amorphous Cr(OH)₃Amorphous
Broad Hump ~40-50°-Amorphous Cr(OH)₃Amorphous
24.5(012)Cr₂O₃ (Eskolaite)Rhombohedral
33.6(104)Cr₂O₃ (Eskolaite)Rhombohedral
36.2(110)Cr₂O₃ (Eskolaite)Rhombohedral
50.2(024)Cr₂O₃ (Eskolaite)Rhombohedral
54.9(116)Cr₂O₃ (Eskolaite)Rhombohedral

Note: Peak positions for crystalline Cr(OH)₃·3H₂O are less commonly reported and can vary.

X-ray Photoelectron Spectroscopy (XPS) Analysis

Principle

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, photoelectrons are emitted from the top 1-10 nm of the material's surface. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its chemical environment, allowing for the determination of the elemental composition and oxidation states.

Expected Results for this compound

XPS analysis of this compound is expected to provide the following information:

  • Elemental Composition: The presence of chromium, oxygen, and adventitious carbon will be detected.

  • Chromium Oxidation State: The Cr 2p spectrum will confirm the presence of Cr(III). The binding energy of the Cr 2p₃/₂ peak for Cr(OH)₃ is typically around 577.1 - 577.3 eV.[7][8][9] The peak shape for Cr(OH)₃ is characteristically broad compared to the multiplet splitting observed for Cr₂O₃.[10][11]

  • Oxygen Chemical Environment: The O 1s spectrum can be deconvoluted to identify different oxygen species, such as metal hydroxides (M-OH) and adsorbed water. The binding energy for the hydroxide (OH⁻) group is typically around 531.2 - 531.7 eV.[9]

Experimental Protocol for XPS

3.3.1. Sample Preparation

Careful sample handling is critical to avoid surface contamination.

  • Handling: Use powder-free gloves and clean, non-magnetic tweezers at all times.

  • Mounting:

    • Double-Sided Carbon Tape: A small amount of the this compound powder is gently pressed onto a piece of conductive double-sided carbon tape mounted on a sample holder. Ensure that the powder forms a uniform, thin layer.

    • Indium Foil: For a more conductive and clean mounting, a small amount of the powder can be pressed into a clean indium foil.

3.3.2. Instrument Parameters

The following are typical instrument parameters for the XPS analysis of this compound.

ParameterTypical Value
X-ray Source Monochromatic Al Kα (1486.6 eV)
Analysis Chamber Pressure < 1 x 10⁻⁸ mbar
Pass Energy (Survey Scan) 160 eV
Pass Energy (High-Resolution Scan) 20-40 eV
Take-off Angle 90° (relative to the sample surface)
Charge Neutralization Required for insulating samples (low-energy electron or ion flood gun)

3.3.3. Data Analysis

  • Energy Calibration: The binding energy scale is calibrated using the adventitious carbon C 1s peak at 284.8 eV.

  • Survey Scan: A wide energy range scan is performed to identify all the elements present on the surface.

  • High-Resolution Scans: Detailed scans of the Cr 2p, O 1s, and C 1s regions are acquired.

  • Peak Fitting: The high-resolution spectra are fitted with appropriate peak models (e.g., Gaussian-Lorentzian) to deconvolute the different chemical states.

  • Quantification: The atomic concentrations of the elements are determined from the peak areas, corrected by their respective relative sensitivity factors (RSFs).

Data Presentation: XPS

Table 2: Typical Binding Energies for Chemical States in this compound.

Spectral RegionChemical StateBinding Energy (eV)Reference
Cr 2p₃/₂Cr(III) in Cr(OH)₃577.1 - 577.3[7][8][9]
O 1sM-OH (Hydroxide)531.2 - 531.7[9]
O 1sAdsorbed H₂O~533[12]
C 1sAdventitious Carbon284.8 (Calibration)[8]

Table 3: Example of Quantitative XPS Data for a this compound Sample.

ElementBinding Energy (eV)Atomic Concentration (%)
Cr 2p577.222.5
O 1s531.565.3
C 1s284.812.2

Note: Atomic concentrations can vary depending on the sample's purity and surface contamination.

Visualized Workflows and Principles

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing cluster_output Output start This compound Powder grind Grind in Agate Mortar start->grind mount Mount on Sample Holder grind->mount instrument Place in XRD Instrument mount->instrument acquire Acquire Diffraction Pattern instrument->acquire process Process Raw Data acquire->process identify Phase Identification (Database Matching) process->identify crystallite Crystallite Size (Scherrer Eq.) process->crystallite report Final Report identify->report crystallite->report

Caption: Experimental workflow for XRD analysis of this compound.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing cluster_output Output start This compound Powder mount Mount on Holder (Carbon Tape/In Foil) start->mount load Load into UHV Chamber mount->load survey Acquire Survey Scan load->survey highres Acquire High-Resolution Scans (Cr 2p, O 1s) survey->highres calibrate Calibrate to C 1s (284.8 eV) highres->calibrate fit Peak Fitting & Deconvolution calibrate->fit quantify Quantification (Atomic %) fit->quantify report Final Report quantify->report Characterization_Logic cluster_material Material cluster_techniques Analytical Techniques cluster_properties Characterized Properties CrOH3 This compound XRD XRD CrOH3->XRD XPS XPS CrOH3->XPS structure Crystalline Structure & Phase XRD->structure provides crystallite Crystallite Size XRD->crystallite provides composition Surface Elemental Composition XPS->composition provides oxidation Oxidation State (Cr³⁺) XPS->oxidation provides

References

Application Note: Thermal Decomposition Analysis of Chromium(III) Hydroxide Green using TGA-DTA

Author: BenchChem Technical Support Team. Date: December 2025

[AN-TGA-024]

Abstract

This application note details the thermogravimetric and differential thermal analysis (TGA-DTA) of chromium(III) hydroxide (B78521) green (Cr(OH)₃). The thermal decomposition process is characterized by multi-step dehydration and subsequent crystallization into chromium(III) oxide (Cr₂O₃). The influence of the atmospheric conditions on the crystallization temperature is highlighted. This document provides a comprehensive experimental protocol and summarizes the key thermal events and mass losses, offering valuable insights for researchers and professionals in materials science and catalyst development.

Introduction

Chromium(III) hydroxide is a key precursor in the synthesis of various chromium-based materials, including pigments, catalysts, and sorbents.[1] Understanding its thermal behavior is crucial for controlling the properties of the final product. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are powerful techniques for investigating the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events.[2] This application note outlines the TGA-DTA analysis of amorphous chromium(III) hydroxide green, detailing its decomposition pathway to chromium(III) oxide.

Experimental Protocols

Sample Preparation: Precipitation of Amorphous Chromium(III) Hydroxide

A common method for preparing amorphous chromium(III) hydroxide is through precipitation.[1][3]

Materials:

Procedure:

  • Prepare a 1 N solution of chromium(III) nitrate in deionized water.

  • Rapidly add 1 N ammonium hydroxide solution to the chromium nitrate solution under vigorous stirring until a final pH of 10 is reached. The temperature should be maintained close to 273 K (0 °C).[1]

  • Alternatively, forced hydrolysis using urea can be employed. The final pH should be controlled to be between 9 and 9.5.[3][4]

  • The resulting gelatinous green precipitate is chromium(III) hydroxide.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any residual salts.

  • Dry the precipitate at a low temperature (e.g., 60-80 °C) to obtain a powder. The resulting chromium hydroxide is typically amorphous to X-ray diffraction.[3][5]

TGA-DTA Instrumentation and Parameters

Instrument: A simultaneous TGA-DTA instrument is used for the analysis.

Parameters:

  • Sample Mass: 5-10 mg

  • Crucible: Alumina or platinum

  • Heating Rate: 10 °C/min[3]

  • Temperature Range: Ambient to 1000 °C

  • Atmosphere: The analysis should be performed in both an oxidizing atmosphere (e.g., dry air or oxygen) and an inert atmosphere (e.g., nitrogen or argon) to observe the effect on the decomposition pathway.[3]

  • Purge Gas Flow Rate: 50-100 mL/min

Data Presentation

The thermal decomposition of amorphous chromium(III) hydroxide proceeds in several stages. The following table summarizes the key thermal events and corresponding mass losses observed during TGA-DTA analysis in both air and inert atmospheres.

Temperature Range (°C)Event Type (DTA)Mass Loss (%) (TGA)Chemical TransformationAtmosphereReference
< 200 °CBroad EndothermVariableRemoval of adsorbed and interlayer water: Cr(OH)₃·nH₂O → Cr(OH)₃ + nH₂OAir / Inert[3]
~289 °CEndotherm~15.4%Dehydration to form chromium oxyhydroxide: 2Cr(OH)₃ → 2CrOOH + 2H₂OAir / Inert[5]
265 - 340 °CExotherms-Intermediate structural rearrangements and partial oxidation in air.Air[3]
410 - 420 °CSharp Exotherm-Crystallization of amorphous Cr₂O₃: 2CrOOH → Cr₂O₃ + H₂OAir[3][4]
~600 °CSharp Exotherm-Crystallization of amorphous Cr₂O₃ in an inert atmosphere.Argon[3][4]
> 600 °C-StableFinal product: Cr₂O₃Air / Inert[5]

Visualizations

Experimental Workflow

TGA_DTA_Workflow cluster_prep Sample Preparation cluster_analysis TGA-DTA Analysis cluster_data Data Processing prep1 Precipitation of Cr(OH)₃ prep2 Washing and Drying prep1->prep2 inst Instrument Setup (Crucible, Atmosphere) prep2->inst param Set Experimental Parameters (Heating Rate, Temp. Range) inst->param run Run TGA-DTA Experiment param->run acq Data Acquisition (Mass vs. Temp, ΔT vs. Temp) run->acq proc Data Analysis and Interpretation acq->proc

Caption: Experimental workflow for TGA-DTA analysis.

Decomposition Pathway of Chromium(III) Hydroxide

Decomposition_Pathway CrOH3 Amorphous Cr(OH)₃·nH₂O (Green Precipitate) CrOH3_dry Amorphous Cr(OH)₃ CrOH3->CrOH3_dry < 200°C -nH₂O (adsorbed) CrOOH Chromium Oxyhydroxide (CrOOH) CrOH3_dry->CrOOH ~289°C -H₂O (constitutional) Cr2O3_amorphous Amorphous Cr₂O₃ CrOOH->Cr2O3_amorphous > 289°C Cr2O3_crystalline Crystalline α-Cr₂O₃ (Eskolaite) Cr2O3_amorphous->Cr2O3_crystalline 410-420°C (in Air) ~600°C (in Argon) (Crystallization)

Caption: Thermal decomposition pathway of Cr(OH)₃.

Discussion

The TGA-DTA analysis of amorphous chromium(III) hydroxide reveals a multi-stage decomposition process. The initial mass loss, observed as a broad endothermic peak below 200°C, is attributed to the removal of physically adsorbed and interlayer water molecules.[3] This is followed by a more significant mass loss corresponding to the dehydration of chromium(III) hydroxide to form chromium oxyhydroxide (CrOOH) at approximately 289°C.[5]

The atmosphere plays a critical role in the subsequent crystallization of amorphous chromium(III) oxide (Cr₂O₃). In an oxidizing atmosphere like air, a sharp exothermic peak is observed between 410 and 420°C.[3][4] This is attributed to the crystallization of Cr₂O₃, which is thought to be catalyzed by the formation of higher oxidation states of chromium (e.g., Cr(VI)) on the particle surface.[3] In contrast, when the analysis is performed in an inert atmosphere such as argon, this crystallization exotherm is shifted to a significantly higher temperature, around 600°C, due to the absence of this catalytic oxidation.[3][4]

The final product of the thermal decomposition above 600°C is crystalline α-Cr₂O₃, also known as eskolaite.[5] The total mass loss from anhydrous Cr(OH)₃ to Cr₂O₃ is theoretically 26.22%, which can be used to verify the purity of the initial sample. The balanced chemical equation for the overall decomposition is:

2Cr(OH)₃(s) → Cr₂O₃(s) + 3H₂O(g)[6]

Conclusion

TGA-DTA is an effective technique for characterizing the thermal decomposition of chromium(III) hydroxide green. The analysis provides detailed information on the dehydration and crystallization processes, highlighting the significant influence of the surrounding atmosphere on the crystallization temperature of chromium(III) oxide. The protocols and data presented in this application note can serve as a valuable resource for researchers and professionals working with chromium-based materials, enabling better control over the synthesis and processing of these compounds for various applications.

References

Green Synthesis of Chromium Oxide Nanoparticles: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium oxide nanoparticles (Cr₂O₃ NPs) have garnered significant attention due to their diverse applications in catalysis, coatings, pigments, and biomedicine.[1][2][3] The trivalent state of chromium in Cr₂O₃ is considered the most stable form of chromium oxide.[1][2] Traditional chemical and physical methods for nanoparticle synthesis often involve hazardous materials, high energy consumption, and produce toxic byproducts.[4] Green synthesis has emerged as a cost-effective, eco-friendly, and simple alternative, utilizing biological entities like plant extracts as reducing and capping agents.[1][4] The phytochemicals present in plant extracts, such as polyphenols, flavonoids, and alkaloids, are responsible for the reduction of chromium salts and the stabilization of the resulting nanoparticles.[2] This approach not only minimizes environmental impact but can also enhance the biocompatibility of the synthesized nanoparticles.[1][2]

This document provides a detailed protocol for the green synthesis of chromium oxide nanoparticles using plant extracts, along with methods for their characterization and a summary of their biological applications.

Experimental Protocols

Preparation of Plant Extract

The first step in the green synthesis of Cr₂O₃ NPs is the preparation of an aqueous plant extract. The choice of plant can vary, with different plants offering unique phytochemical profiles that can influence the size, shape, and properties of the nanoparticles.

Materials:

  • Fresh plant material (e.g., leaves, bark, fruit)

  • Deionized water

  • Beakers and flasks

  • Heating mantle or hot plate

  • Stirrer

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Thoroughly wash the collected plant material with deionized water to remove any dust and impurities.

  • Air-dry the plant material in the shade to remove excess moisture.

  • Weigh a specific amount of the dried plant material (e.g., 10-20 g) and finely chop or grind it into a powder.

  • Transfer the plant material to a beaker containing a known volume of deionized water (e.g., 100 mL).

  • Heat the mixture at a specific temperature (e.g., 60-80°C) for a designated time (e.g., 30-60 minutes) with constant stirring. This process extracts the necessary phytochemicals.

  • Allow the extract to cool to room temperature.

  • Filter the extract through filter paper to remove plant debris. The resulting clear solution is the plant extract ready for use in the synthesis.

Green Synthesis of Chromium Oxide Nanoparticles

This protocol outlines the synthesis of Cr₂O₃ NPs using a chromium precursor and the prepared plant extract.

Materials:

  • Chromium precursor salt (e.g., Chromium (III) nitrate (B79036) nonahydrate [Cr(NO₃)₃·9H₂O], Chromium (III) sulfate (B86663) [Cr₂(SO₄)₃], Chromium (III) chloride [CrCl₃])

  • Prepared plant extract

  • Deionized water

  • Beakers and flasks

  • Magnetic stirrer with a hot plate

  • Centrifuge

  • Oven or furnace for calcination

Procedure:

  • Prepare a specific molar solution of the chromium precursor in deionized water (e.g., 0.1 M to 0.2 M).

  • Add a specific volume of the prepared plant extract to the chromium salt solution under constant stirring. The ratio of extract to salt solution can be varied (e.g., 1:1, 1:2, 3:7).[5]

  • Heat the reaction mixture to a specific temperature (e.g., 35°C to 100°C) and maintain it for a set duration (e.g., 1 to 2 hours) with continuous stirring.[2][5]

  • Observe the color change of the solution, which indicates the formation of nanoparticles. For instance, a change from red to black can signify the formation of Cr₂O₃ NPs.[2]

  • After the reaction is complete, cool the solution to room temperature.

  • Separate the synthesized nanoparticles from the solution by centrifugation (e.g., 3000-13,500 rpm).[2][5]

  • Wash the nanoparticle pellet multiple times with deionized water and/or ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Dry the purified nanoparticles in an oven at a moderate temperature (e.g., 70-80°C).[3][5]

  • For improved crystallinity, the dried powder can be calcined in a muffle furnace at a higher temperature (e.g., 500-700°C) for several hours.[3][6]

Characterization of Chromium Oxide Nanoparticles

A variety of analytical techniques are employed to confirm the formation and characterize the properties of the synthesized Cr₂O₃ NPs.

Technique Purpose Expected Results
UV-Visible Spectroscopy To confirm the formation of nanoparticles by observing the surface plasmon resonance (SPR) peak.[5]An absorption peak in the UV-Vis spectrum, typically between 350 nm and 460 nm, indicates the synthesis of Cr₂O₃ NPs.[5][7]
X-ray Diffraction (XRD) To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles.[2][5]Diffraction peaks corresponding to the rhombohedral or hexagonal structure of Cr₂O₃.[3] The average crystallite size can be calculated using the Debye-Scherrer equation.
Scanning Electron Microscopy (SEM) To visualize the surface morphology, size, and shape of the nanoparticles.[2][5]Images revealing the shape of the nanoparticles (e.g., spherical, irregular) and their state of agglomeration.[2][5]
Transmission Electron Microscopy (TEM) To determine the internal structure, size, and shape of the nanoparticles with higher resolution.[2]High-resolution images providing detailed information on the nanoparticle size distribution and morphology.[2]
Energy-Dispersive X-ray (EDX) Spectroscopy To determine the elemental composition of the synthesized nanoparticles.[2][5]Peaks corresponding to Chromium (Cr) and Oxygen (O), confirming the elemental makeup of Cr₂O₃ NPs.[2][7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups of the biomolecules from the plant extract that are capped on the nanoparticle surface.[2]Spectra showing vibrational bands corresponding to functional groups like -OH, -C=O, and C-O, indicating the role of phytochemicals as capping and stabilizing agents.

Data Presentation: Comparative Synthesis Parameters and Nanoparticle Characteristics

The following table summarizes the experimental conditions and resulting nanoparticle characteristics from various studies on the green synthesis of Cr₂O₃ NPs.

Plant Extract Chromium Precursor Reaction Conditions Nanoparticle Size Morphology Reference
Abutilon indicum (Leaf)Cr₂(SO₄)₃35°C for 60 minutes17-42 nm (DLS), 35-60 nm (TEM)Spherical[2]
Erythrophleum guineenseCrCl₃100°C for 1.5 hoursBelow 400 nmIrregular and round[5]
Cinnamon barkCr(III) complexNot specified48 nm (TEM)Oval-shaped[1]
Phyllanthus emblica (Fruit)Not specifiedNot specifiedNot specifiedIrregularly shaped flakes[7]
Simarouba glauca (Leaf)Not specifiedNot specified85 nm (XRD)Irregular rod-shaped[8]

Biological Applications of Green Synthesized Cr₂O₃ Nanoparticles

Green synthesized Cr₂O₃ NPs have demonstrated significant potential in various biological applications, which is often attributed to the synergistic effect of the nanoparticles and the capping biomolecules.[9]

Antibacterial Activity

Cr₂O₃ NPs have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1]

Bacterial Strain Plant Extract Used for Synthesis Zone of Inhibition (ZOI) Reference
E. coliAbutilon indicumSuperior to plant extract and chemically synthesized NPs[2]
S. aureusAbutilon indicumSuperior to plant extract and chemically synthesized NPs[2]
B. bronchisepticaAbutilon indicumSuperior to plant extract and chemically synthesized NPs[2]
B. subtilisAbutilon indicumSuperior to plant extract and chemically synthesized NPs[2]
A. baumanniiPhyllanthus emblica53 mm[7]
S. aureusPhyllanthus emblica26 mm[7]
Anticancer and Antioxidant Activities

The cytotoxic effects of green synthesized Cr₂O₃ NPs against cancer cell lines and their ability to scavenge free radicals have been reported.

Activity Cell Line / System Plant Extract Used for Synthesis IC₅₀ Value / Result Reference
Anticancer MCF-7Abutilon indicumSignificant activity compared to chemically synthesized NPs[2]
Antioxidant Linoleic acid systemAbutilon indicumEnhanced activity due to phytomolecules[2]
Anticancer HelaSimarouba glauca19.81 ± 0.18 µg/mL[8]
Anticancer HCT-116Simarouba glauca22.33 ± 0.3 µg/mL[8]
Antioxidant DPPH assaySimarouba glauca98.91 µg/mL[8]
Antioxidant Not specifiedPhyllanthus emblica43%[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Biological Applications plant_material 1. Plant Material Collection & Washing drying 2. Drying & Grinding plant_material->drying extraction 3. Aqueous Extraction (Heating & Stirring) drying->extraction filtration 4. Filtration extraction->filtration mixing 6. Mixing Plant Extract & Precursor filtration->mixing precursor 5. Chromium Precursor Solution precursor->mixing reaction 7. Reaction (Heating & Stirring) mixing->reaction centrifugation 8. Centrifugation & Washing reaction->centrifugation drying_calcination 9. Drying & Calcination centrifugation->drying_calcination uv_vis UV-Vis drying_calcination->uv_vis xrd XRD drying_calcination->xrd sem SEM drying_calcination->sem tem TEM drying_calcination->tem edx EDX drying_calcination->edx ftir FTIR drying_calcination->ftir antibacterial Antibacterial Assays drying_calcination->antibacterial antioxidant Antioxidant Assays drying_calcination->antioxidant anticancer Anticancer Assays drying_calcination->anticancer

Caption: Workflow for green synthesis and characterization of Cr₂O₃ NPs.

Signaling Pathway (Hypothetical)

The exact signaling pathways for the anticancer activity of green-synthesized Cr₂O₃ NPs are still under investigation. However, a plausible mechanism involves the induction of oxidative stress and apoptosis in cancer cells.

signaling_pathway Cr2O3_NPs Green Synthesized Cr₂O₃ NPs ROS Increased Intracellular Reactive Oxygen Species (ROS) Cr2O3_NPs->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase Apoptosis Apoptosis (Cancer Cell Death) Caspase->Apoptosis

Caption: Hypothetical pathway of Cr₂O₃ NP-induced apoptosis in cancer cells.

References

Application Notes and Protocols: Chromium Hydroxide Green in Pigment Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the properties and use of Chromium Hydroxide Green (CI 77289) in various pigment formulations. Detailed experimental protocols are provided for cosmetic, plastic, and coating applications.

Introduction

This compound, identified by the Color Index name Pigment Green 18 and CI number 77289, is an inorganic pigment widely utilized for its vibrant green hue and excellent stability.[1][2][3] Its chemical formula is Cr(OH)₃ or Cr₂O₃·nH₂O.[4] This pigment is synthesized from mineral sources and is valued for its insolubility in water and its stability in the presence of light and heat, making it a versatile colorant in cosmetics, plastics, paints, and inks.[1][4][5]

Physicochemical and Performance Data

Table 1: General and Physicochemical Properties of this compound (CI 77289)

PropertyValueReference
CI Name Pigment Green 18[2][3]
CI Number 77289[2][3]
CAS Number 12001-99-9[2]
Chemical Formula Cr(OH)₃ or Cr₂O₃·nH₂O[4]
Appearance Green Powder[6]
pH 5.0 - 6.0[6]
Density 3.11 - 3.2 g/cm³[4][6]
Solubility Insoluble in water and oil[6]

Table 2: Performance Characteristics of this compound and Related Pigments

Performance MetricValueNotes
Lightfastness (ASTM) I (Excellent)[1]
Lightfastness (Blue Wool Scale) 7-8 (Excellent to Outstanding)[7][8][9][10][11][12][13][14]
Heat Stability Stable at room temperature; decomposes upon heating.[4][6] A related pigment, Chromium Oxide Green (PG17), is stable up to 982°C in HDPE.[15]
Oil Absorption 15-25 g/100g Data for Chromium Oxide Green (PG17)[15]
Weatherfastness Excellent[15]

Table 3: Toxicological Data for this compound

TestResult
Oral LD50 >5000 mg/Kg
Inhalation LD50 >5.41 mg/Kg

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into various formulations.

Cosmetic Formulation: Cream Eyeshadow

This protocol outlines the preparation of a cream eyeshadow using this compound. The percentages are illustrative and can be optimized based on the desired consistency and color intensity.

Materials:

  • Light emollient (e.g., Caprylic/Capric Triglyceride)

  • Lipid thickener (e.g., Candelilla Wax)

  • Powdered texturizer (e.g., Silica)

  • This compound (Pigment Green 18)

  • Other pigments (e.g., colored micas, other iron oxides) for shade adjustment

  • Oil-soluble preservative (optional)

Equipment:

  • Beaker

  • Hot plate with magnetic stirrer

  • Spatula

  • High-shear mixer (optional, for improved pigment dispersion)

Protocol:

  • Phase A (Oil Phase) Preparation: In a beaker, combine the light emollient and lipid thickener.

  • Heating: Gently heat the mixture on a hot plate to 75-80°C while stirring until all components are melted and homogenous.

  • Phase B (Pigment Phase) Preparation: In a separate container, weigh and pre-mix the this compound, other pigments, and powdered texturizer.

  • Pigment Dispersion: Gradually add the pigment blend (Phase B) to the melted oil phase (Phase A) under continuous stirring. For optimal dispersion and to break down agglomerates, a high-shear mixer can be used.[16]

  • Cooling: Allow the mixture to cool to approximately 40-50°C while stirring.

  • Preservative Addition: If using, add the oil-soluble preservative at this stage and mix until uniform.[17]

  • Pouring and Solidification: Pour the mixture into the final packaging (e.g., jars) and allow it to cool to room temperature to solidify.

Eyeshadow_Formulation_Workflow cluster_phase_a Phase A (Oil Phase) cluster_phase_b Phase B (Pigment Phase) A1 Combine Emollient and Thickener A2 Heat to 75-80°C A1->A2 C1 Combine Phase A and B A2->C1 B1 Weigh and Pre-mix Pigments (this compound, etc.) and Texturizer B1->C1 C2 High-Shear Mixing (Pigment Dispersion) C1->C2 C3 Cool to 40-50°C C2->C3 C4 Add Preservative (Optional) C3->C4 C5 Pour into Packaging C4->C5 C6 Cool and Solidify C5->C6

Cream Eyeshadow Formulation Workflow
Plastics Formulation: Color Masterbatch

This protocol describes the production of a color masterbatch containing this compound for coloring plastics.

Materials:

  • Carrier resin (e.g., Polyethylene - PE, Polypropylene - PP)

  • This compound (Pigment Green 18)

  • Dispersing agent (e.g., waxes, stearates)

  • Other additives as required (e.g., UV stabilizers)

Equipment:

  • High-speed mixer or ribbon blender

  • Twin-screw extruder

  • Water bath or air-cooling belt

  • Pelletizer

Protocol:

  • Weighing and Batching: Accurately weigh the carrier resin, this compound, dispersing agent, and any other additives according to the desired formulation.[2]

  • Pre-mixing: Dry-blend the weighed materials in a high-speed mixer or ribbon blender to achieve a uniform pre-mix.[2]

  • Extrusion: Feed the pre-mixed material into a twin-screw extruder. The extruder melts the carrier resin and uses heat and shear forces to uniformly disperse the pigment and additives.[2][18] Due to the hardness of chromium oxide particles, be mindful of potential abrasion to the extruder components.[11]

  • Cooling: The molten extrudate is passed through a cooling system, typically a water bath or an air-cooling belt, to solidify.[2][18]

  • Pelletizing: The solidified extrudate is then fed into a pelletizer, which chops it into uniform pellets.[2][18]

  • Quality Control: The resulting masterbatch pellets are tested for color strength, dispersion quality, and melt flow index.[2]

Masterbatch_Production_Workflow Start Start Weigh Weighing and Batching (Resin, Pigment, Additives) Start->Weigh Premix Pre-mixing (High-Speed Mixer) Weigh->Premix Extrude Extrusion (Twin-Screw Extruder) Premix->Extrude Cool Cooling (Water Bath/Air Belt) Extrude->Cool Pelletize Pelletizing Cool->Pelletize QC Quality Control (Color, Dispersion, MFI) Pelletize->QC End End QC->End

Plastic Masterbatch Production Workflow
Coatings Formulation: PVC Plastisol

This protocol details the preparation of a PVC plastisol colored with this compound.

Materials:

  • PVC resin (paste grade)

  • Plasticizer (e.g., Di-octyl phthalate (B1215562) - DOP)

  • Heat stabilizer

  • This compound (Pigment Green 18)

  • Fillers (optional)

  • Defoamer and other rheology modifiers (as needed)

Equipment:

  • Mixer with variable speed control

  • Beaker or mixing container

  • Vacuum de-aerator (optional)

Protocol:

  • Liquid Component Mixing: In a beaker, combine the plasticizer, heat stabilizer, and other liquid additives (e.g., defoamer). Mix until homogeneous.[6]

  • Pigment and Filler Addition: Add the this compound and any fillers to the liquid mixture and stir until well-dispersed.

  • PVC Resin Addition: Slowly add the PVC resin to the mixture under low shear to avoid lump formation. Continue mixing until the resin is fully wetted by the plasticizer.[6]

  • High-Shear Mixing: Increase the mixing speed to a higher shear (e.g., 1000-2000 rpm) for a few minutes to break down any remaining agglomerates and achieve a smooth plastisol.[6]

  • De-aeration: If available, use a vacuum de-aerator to remove any entrapped air from the plastisol.[6]

  • Application and Curing: The plastisol can then be applied to a substrate and cured in an oven at a temperature typically between 170-200°C.[6]

PVC_Plastisol_Preparation_Workflow Start Start MixLiquids Mix Liquid Components (Plasticizer, Stabilizer, etc.) Start->MixLiquids AddPigment Add and Disperse Pigment (this compound) MixLiquids->AddPigment AddPVC Slowly Add PVC Resin (Low Shear) AddPigment->AddPVC HighShear High-Shear Mixing AddPVC->HighShear Deaerate De-aeration (Optional) HighShear->Deaerate End Ready for Application and Curing Deaerate->End

PVC Plastisol Preparation Workflow

References

Application Notes and Protocols: Adsorption Isotherm Studies for Chromium Hydroxide Green

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting adsorption isotherm studies using chromium hydroxide (B78521) green as an adsorbent for the removal of chromium from aqueous solutions. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Chromium contamination in water is a significant environmental and health concern, with hexavalent chromium (Cr(VI)) being particularly toxic and carcinogenic.[1] Adsorption is a widely used, efficient, and cost-effective method for removing heavy metals from wastewater.[2][3] This document details the experimental procedures for evaluating the adsorption capacity of chromium hydroxide green for chromium species, focusing on the determination of adsorption isotherms.

Adsorption isotherms are crucial for describing the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature.[4] The Langmuir and Freundlich models are two of the most common isotherms used to analyze adsorption data.[4][5][6] The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is an empirical equation that describes multilayer adsorption on a heterogeneous surface.[4][7][8]

Synthesis of this compound Adsorbent

While various materials have been explored for chromium adsorption, this protocol focuses on this compound. A general synthesis procedure is provided below.

Protocol 2.1: Synthesis of this compound

  • Precursor Solution Preparation: Prepare a solution of a chromium(III) salt, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or chromium(III) chloride hexahydrate (CrCl₃·6H₂O), in deionized water.

  • Precipitation: Slowly add a precipitating agent, such as a 1 M solution of sodium hydroxide (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), to the chromium salt solution while stirring continuously. This should be done at a controlled temperature, for instance, room temperature.

  • pH Adjustment: Continue adding the precipitating agent until the pH of the solution reaches approximately 7-8 to ensure the complete precipitation of chromium(III) hydroxide (Cr(OH)₃).

  • Aging: Allow the resulting green gelatinous precipitate to age in the mother liquor for a specified period (e.g., 24 hours) to improve its crystalline structure and stability.

  • Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate repeatedly with deionized water to remove any unreacted salts and impurities.

  • Drying: Dry the washed this compound precipitate in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried adsorbent into a fine powder and sieve it to obtain a uniform particle size for use in adsorption experiments.

Experimental Protocols for Adsorption Isotherm Studies

The following protocols detail the steps for conducting batch adsorption experiments to generate data for isotherm analysis.

Protocol 3.1: Preparation of Stock and Working Solutions

  • Chromium Stock Solution (1000 mg/L): Prepare a 1000 mg/L stock solution of Cr(VI) by dissolving a precise amount of potassium dichromate (K₂Cr₂O₇) in deionized water.[9][10]

  • Working Solutions: Prepare a series of working solutions with varying initial chromium concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.[11]

Protocol 3.2: Batch Adsorption Experiments

  • Setup: In a series of flasks, add a fixed amount of the this compound adsorbent (e.g., 0.1 g) to a fixed volume of the chromium working solutions (e.g., 100 mL).[9]

  • pH Adjustment: Adjust the initial pH of the solutions to the desired value using dilute HCl or NaOH. The optimal pH for Cr(VI) adsorption is often found to be in the acidic range (e.g., pH 2-3).[5][11]

  • Equilibration: Place the flasks in a shaker and agitate them at a constant speed and temperature for a predetermined equilibrium time. The equilibrium time should be determined from preliminary kinetic studies.[11]

  • Sample Collection and Analysis: After reaching equilibrium, separate the adsorbent from the solution by filtration or centrifugation. Analyze the final concentration of chromium in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry after complexation with 1,5-diphenylcarbazide (B1670730) or atomic absorption spectroscopy.[9]

Protocol 3.3: Calculation of Adsorption Capacity

The amount of chromium adsorbed per unit mass of the adsorbent at equilibrium (qₑ, mg/g) can be calculated using the following equation:

qₑ = (C₀ - Cₑ) * V / m

Where:

  • C₀ is the initial chromium concentration (mg/L).

  • Cₑ is the equilibrium chromium concentration (mg/L).

  • V is the volume of the solution (L).

  • m is the mass of the adsorbent (g).

Data Presentation: Adsorption Isotherm Parameters

The following tables summarize the Langmuir and Freundlich isotherm parameters for chromium adsorption on various adsorbents as reported in the literature. These tables can serve as a reference for comparing the performance of this compound.

Table 1: Langmuir Isotherm Parameters for Chromium Adsorption

Adsorbentqₘ (mg/g)Kₗ (L/mg)Reference
Graphene Oxide41.27--[10]
Sol-gel Hydrotalcite-like Compounds26 - 29--[1]
Oil Palm Bagasse63.83--[7]
Yam Peels59.16--[7]

Table 2: Freundlich Isotherm Parameters for Chromium Adsorption

AdsorbentKբ ((mg/g)(L/mg)¹/ⁿ)nReference
GO/ZM Nanocomposite--0.985[11]
Rice Straw Bio-adsorbent68.1926-> 0.99[12]
NiO Nanoparticles---[8]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting adsorption isotherm studies.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent Adsorbent Synthesis (this compound) Working Working Solutions (Varying Concentrations) Adsorbent->Working Stock Cr(VI) Stock Solution Preparation Stock->Working Batch Batch Adsorption (Adsorbent + Working Solution) Working->Batch pH_Adjust pH Adjustment Batch->pH_Adjust Equilibrate Shaking for Equilibrium Time pH_Adjust->Equilibrate Separate Separation (Filtration/Centrifugation) Equilibrate->Separate Concentration Measure Final Cr(VI) Concentration (Ce) Separate->Concentration Calculate Calculate Adsorption Capacity (qe) Concentration->Calculate Isotherm Isotherm Modeling (Langmuir, Freundlich, etc.) Calculate->Isotherm

Caption: Experimental workflow for chromium adsorption isotherm studies.

References

Application Notes and Protocols: Catalytic Activity of Chromium Hydroxide-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chromium hydroxide (B78521) and its derivatives are versatile materials that serve as precursors to highly active catalysts.[1][2] Due to chromium's ability to exist in multiple oxidation states (+2 to +6), these catalysts are effective in a wide array of chemical transformations.[3] The catalysts, often amorphous or poorly crystalline chromium(III) hydroxide (Cr(OH)₃), can be used directly or supported on high-surface-area materials like silica (B1680970) and alumina (B75360) to enhance their activity and stability.[4][5] The resulting materials are pivotal in various industrial and laboratory-scale reactions, including oxidations, reductions, carbon-carbon bond formations, and polymerization.[3][6] This document provides detailed protocols for the synthesis, characterization, and application of chromium hydroxide-derived catalysts.

Data Presentation: Catalyst Properties and Performance

The performance of chromium hydroxide-derived catalysts is intrinsically linked to their synthesis method and resulting physicochemical properties. The following tables summarize key quantitative data from various studies.

Table 1: Physical Properties of Chromium-Based Catalysts
Catalyst Material Synthesis Method Key Physical Property Reference
Cr(OH)₃ NanoparticlesHydrolysis with Urea/NaFSpherical nanoparticles
Supported Cr Species on SiO₂Incipient Wetness ImpregnationMaximized accessible active sites[5]
Cr/MIL-101(Cr)One-pot SynthesisHigh porosity and stability[7]
FeCoNiCr HydroxideAqueous Sol-gelUniform atomic distribution[8]
Cr-Benzenedicarboxylate MOFHydrothermal with ModulatorsBET Surface Area: >3200 m²/g[9]
Table 2: Performance Data of Chromium Hydroxide-Derived Catalysts in Various Reactions
Reaction Type Catalyst Substrate Key Result Conditions Reference
Thermal DecompositionNanosized Cr(OH)₃Ammonium PerchlorateDecomposition temp. reduced from 450°C to 250°CSolid-state heating
Olefin PolymerizationCatalyst from CrCl₂(OH)1-OcteneHigh activity and selectivityNot specified[6]
Oxyanion ReductionCr(OH)₃ promoted Pd/CBromate (BrO₃⁻)>99% reduction within 1 hourpH 7, 20°C[10]
Oxygen Evolution Reaction (OER)FeCoNiCr HydroxideWaterOverpotential of 224 mV; Stable for >150hAlkaline media[8]
Alkene OxidationPPOA-MIL-101(Cr)1-Dodecene88% conversion (1st run), 59% (after 5 cycles)Not specified[9]
Toluene OxidationLDH-[NAPABA-Cr(III)]TolueneReusable for at least 7 cyclesNot specified[11]
Cr(VI) ReductionPd/TiO₂ with HCOOHK₂Cr₂O₇ (50 mg/L)>99% reduction within 30 minutes25°C[12]

Experimental Workflows and Logical Relationships

Visualizing the experimental and logical frameworks is crucial for understanding the preparation and application of these catalysts.

G cluster_0 Catalyst Preparation Workflow Cr_Salt Cr(III) Salt Solution (e.g., Cr(NO₃)₃, CrCl₃) Precipitation Controlled Precipitation (pH 7-8) Cr_Salt->Precipitation Base Base Solution (e.g., KOH, NH₄OH) Base->Precipitation Washing Washing (with deionized water) Precipitation->Washing Filter solid Drying Drying (e.g., 80°C overnight) Washing->Drying CrOH3 Amorphous Cr(OH)₃ Catalyst Drying->CrOH3

Diagram 1: General workflow for the synthesis of amorphous Cr(OH)₃ catalysts.

G cluster_1 Supported Catalyst Synthesis Workflow Precursor Cr(III) Precursor Solution Impregnation Incipient Wetness Impregnation Precursor->Impregnation Support High Surface Area Support (e.g., Silica, Alumina) Support->Impregnation Drying Drying (80-100°C) Impregnation->Drying Forms slurry Calcination Calcination (Activation) (e.g., 650°C) Drying->Calcination Supported_Catalyst Supported CrOx Catalyst Calcination->Supported_Catalyst

Diagram 2: Workflow for preparing supported chromium hydroxide-derived catalysts.

G cluster_2 Factors Influencing Catalyst Performance Performance Catalytic Activity & Selectivity Precursor Cr Precursor Synthesis Synthesis Conditions (pH, Temp.) Precursor->Synthesis Support Support Material (if any) Support->Synthesis Properties Physicochemical Properties (Surface Area, Particle Size) Synthesis->Properties Calcination Calcination Conditions (Temp., Atmosphere) Calcination->Properties Properties->Performance

Diagram 3: Key factors influencing the final performance of derived catalysts.

Experimental Protocols

The following section details generalized protocols for the synthesis and testing of chromium hydroxide-derived catalysts. Researchers should optimize these procedures based on their specific precursors and target applications.

Protocol 1: Synthesis of Amorphous Chromium(III) Hydroxide via Precipitation

This protocol describes the synthesis of amorphous chromium(III) hydroxide from a chromium salt solution.[1]

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium(III) chloride (CrCl₃)

  • Potassium hydroxide (KOH) or Ammonium hydroxide (NH₄OH) solution (1 M)

  • Deionized water

  • Beakers, magnetic stirrer, pH meter, filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Methodology:

  • Prepare Chromium Solution: Dissolve a known quantity of the chromium(III) salt in deionized water to create a solution (e.g., 0.5 M).

  • Precipitation: While stirring the chromium solution vigorously, slowly add the base solution dropwise. Monitor the pH of the mixture continuously.

  • Control pH: Continue adding the base until the pH of the solution is stable within the range of 7.0 to 8.0.[1] A gelatinous, green precipitate of Cr(OH)₃ will form.[13]

  • Aging (Optional): The slurry can be aged under stirring for a period (e.g., 1-2 hours) to ensure complete precipitation and uniform particle characteristics.

  • Filtration and Washing: Separate the precipitate from the solution using filtration. Wash the collected solid thoroughly with deionized water several times to remove residual ions. Continue washing until the filtrate is neutral (pH ≈ 7).

  • Drying: Transfer the washed precipitate to a suitable container and dry in an oven at 80-100°C overnight to obtain the amorphous chromium(III) hydroxide powder.[5]

Protocol 2: Synthesis of Supported Chromium Catalyst via Incipient Wetness Impregnation

This method is used to disperse chromium species onto a high-surface-area support, which is then thermally treated to create the active catalyst.[5][14]

Materials:

  • Chromium(III) chloride hydroxide or other soluble chromium salt

  • Inert support material (e.g., mesoporous silica (SiO₂), γ-alumina (Al₂O₃))

  • Solvent (e.g., deionized water, ethanol)

  • Rotary evaporator (optional), vacuum oven, tube furnace

Methodology:

  • Determine Pore Volume: First, determine the total pore volume of the support material (typically provided by the manufacturer or measured via nitrogen physisorption).

  • Prepare Impregnation Solution: Dissolve a calculated amount of the chromium precursor in a volume of solvent equal to the total pore volume of the support material to be used. The amount of precursor determines the final weight percentage of chromium on the support.

  • Impregnation: Add the precursor solution to the dry support powder dropwise while mixing continuously. Ensure the solution is fully absorbed by the support, resulting in a free-flowing powder with no excess liquid.

  • Drying: Dry the impregnated support in a vacuum oven at 80-100°C for 12 hours to remove the solvent.[14]

  • Calcination (Activation): Place the dried powder in a crucible and transfer it to a tube furnace. Heat the material under a controlled atmosphere (e.g., dry air or nitrogen) to a high temperature (e.g., 500-650°C) at a specific ramp rate (e.g., 5°C/min) and hold for 4-6 hours.[5] This step decomposes the precursor to form active chromium oxide species on the support surface.

  • Cooling: Cool the catalyst to room temperature under the same inert atmosphere before handling.

Protocol 3: General Procedure for Catalytic Activity Testing (Liquid-Phase Batch Reaction)

This protocol outlines a general method for evaluating the performance of a synthesized catalyst in a liquid-phase reaction, such as alcohol oxidation or pollutant reduction.

Materials & Equipment:

  • Synthesized chromium hydroxide-derived catalyst

  • Substrate and reagents (e.g., alcohol, oxidant)

  • Anhydrous solvent

  • Batch reactor (e.g., three-neck round-bottom flask) equipped with a condenser, magnetic stirrer, and temperature controller

  • Sampling syringe with filters

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC))

Methodology:

  • Reactor Setup: Add the desired amounts of the substrate and solvent to the batch reactor.

  • Catalyst Addition: Disperse a known quantity of the catalyst powder into the reaction mixture.

  • Reaction Initiation: Begin stirring and heat the mixture to the desired reaction temperature. Once the temperature is stable, add the final reagent (e.g., the oxidant) to start the reaction (this is considered t=0).

  • Reaction Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture using a syringe. Immediately filter the sample to remove the catalyst particles and quench the reaction.

  • Analysis: Analyze the collected samples using an appropriate analytical technique (GC or HPLC) to determine the concentration of the reactant and product(s).

  • Data Calculation: From the analytical data, calculate the substrate conversion and product selectivity at each time point.

    • Conversion (%) = ([Initial Substrate] - [Substrate at time t]) / [Initial Substrate] * 100

    • Selectivity (%) = [Moles of Desired Product] / [Total Moles of Products] * 100

  • Catalyst Recovery: After the reaction is complete, the heterogeneous catalyst can be recovered by filtration, washed with a suitable solvent, dried, and tested for reusability.[5]

References

Application Notes and Protocols: Preparation of Chromium Hydroxide Green for Catalytic Converter Components

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) hydroxide (B78521), a gelatinous green precipitate, serves as a critical precursor in the synthesis of chromium(III) oxide (Cr₂O₃), a material with significant applications in catalysis.[1][2] In the context of automotive catalytic converters, chromia (Cr₂O₃) is utilized not as a primary catalyst for the conversion of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx) in modern three-way catalysts, a role dominated by precious metals like platinum, palladium, and rhodium. Instead, it functions as a crucial thermal stabilizer and promoter, enhancing the durability and efficiency of the catalytic system. It can also be a key component in non-precious metal catalyst formulations. The physical and chemical properties of the final chromia catalyst are intrinsically linked to the characteristics of the chromium hydroxide precursor. Therefore, precise control over the synthesis of chromium hydroxide is paramount for developing high-performance catalytic materials.

The "green" designation of chromium hydroxide refers to the characteristic color of the hydrated chromium(III) ion.[3] This document provides detailed protocols for the preparation of chromium hydroxide green as a precursor for catalytic materials, focusing on methods that yield high surface area and controlled morphology upon subsequent calcination to chromium oxide.

Data Presentation

The properties of the chromium hydroxide precursor and the resulting chromium oxide are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data from various preparation routes.

Table 1: Influence of Preparation Method on the Properties of Chromium Hydroxide and Derived Chromium Oxide.

Preparation MethodPrecursorPrecipitating Agent/MediumCalcination Temperature (°C)Resulting Cr₂O₃ Crystallite Size (nm)Reference
PrecipitationCr(NO₃)₃·9H₂OHydrazine (B178648) Monohydrate450-[4]
Forced HydrolysisCr(NO₃)₃Decomposing Urea360~20[4]
Forced HydrolysisCr(NO₃)₃Decomposing Urea825~100[4]
Sol-GelCr(NO₃)₃·9H₂OHydrazine Monohydrate--[5]
Sol-GelCr(NO₃)₃·9H₂OTriethanolamine (B1662121)500-[6]
Sol-GelCr(NO₃)₃·9H₂OTriethanolamine600-[6]

Table 2: Effect of pH on the Precipitation of Chromium(III) Hydroxide.

Initial Chromium SpeciesPrecipitating AgentOptimal pH for PrecipitationChromium Removal Efficiency (%)Reference
Cr(III)Calcium Hydroxide (Ca(OH)₂)10.399.97[7]
Cr(III)Sodium Hydroxide (NaOH)793.3[8]
Cr(III) and Mg(II)Ammonia8.5-[9]
Cr(VI) (reduced to Cr(III))Thiourea (B124793) Dioxide11-12>99[10]

Experimental Protocols

The following protocols describe common methods for the laboratory-scale synthesis of this compound as a precursor for catalytic materials.

Protocol 1: Precipitation Method

This method is a straightforward and widely used technique for synthesizing amorphous chromium hydroxide.

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ammonium hydroxide (NH₄OH) solution (28-30%) or Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Precursor Solution Preparation: Dissolve a calculated amount of chromium(III) nitrate nonahydrate in deionized water to achieve a desired molarity (e.g., 0.1 M). Stir the solution until the salt is completely dissolved.

  • Precipitation: While vigorously stirring the chromium nitrate solution, slowly add the precipitating agent (ammonium hydroxide or sodium hydroxide solution) dropwise.

  • pH Control: Continuously monitor the pH of the solution. Continue adding the base until the pH reaches a target value between 8 and 10 for optimal precipitation.[9] A gelatinous, green precipitate of chromium hydroxide will form.

  • Aging: After reaching the target pH, continue stirring the suspension at room temperature for a period of 1 to 4 hours. This aging process allows for the growth and stabilization of the hydroxide particles.

  • Washing: Filter the precipitate using a Buchner funnel. Wash the collected chromium hydroxide cake several times with deionized water to remove residual ions. Continue washing until the filtrate is neutral.

  • Drying: Dry the washed precipitate in an oven at a temperature between 80°C and 120°C overnight to obtain a fine, green powder of chromium hydroxide.

Protocol 2: Sol-Gel Method

The sol-gel process offers better control over the particle size and morphology of the resulting chromium hydroxide.

Materials:

  • Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Hydrazine monohydrate ((NH₂)₂·H₂O) or Triethanolamine (TEA)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Drying oven

Procedure:

  • Sol Formation: Prepare a 0.1 M aqueous solution of chromium(III) nitrate.[5]

  • Gelation: While stirring the chromium nitrate solution, heat it to approximately 70°C. Add hydrazine monohydrate or triethanolamine dropwise until the pH of the suspension reaches around 9.[5] A gel will form.

  • Purification: Centrifuge the formed gel and wash it multiple times with hot deionized water to remove any unreacted reagents and byproducts.[5]

  • Drying: Dry the purified gel in an oven at 140°C to obtain the chromium hydroxide powder.[5]

Protocol 3: Hydrothermal Synthesis

Hydrothermal synthesis allows for the formation of crystalline chromium hydroxide nanoparticles under elevated temperature and pressure.

Materials:

  • Chromium(III) salt (e.g., chromium nitrate)

  • Precipitating agent (e.g., urea, ammonia)

  • Deionized water

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Mixture: Prepare an aqueous solution of the chromium salt and the precipitating agent in the autoclave.

  • Hydrothermal Treatment: Seal the autoclave and heat it to a temperature between 150°C and 200°C for a specified duration (e.g., 12-24 hours).[11]

  • Cooling and Collection: Allow the autoclave to cool down to room temperature. Collect the resulting precipitate.

  • Washing and Drying: Wash the product thoroughly with deionized water and ethanol, followed by drying in an oven.

Mandatory Visualization

Experimental Workflow for Precipitation Synthesis

experimental_workflow start Start precursor Prepare Cr(NO₃)₃ Solution start->precursor precipitation Add Precipitating Agent (e.g., NH₄OH) precursor->precipitation ph_control Monitor and Adjust pH (target: 8-10) precipitation->ph_control aging Age the Precipitate (1-4 hours) ph_control->aging washing Wash with Deionized Water aging->washing drying Dry in Oven (80-120°C) washing->drying end This compound (Precursor Powder) drying->end

Caption: Workflow for the precipitation synthesis of this compound.

Logical Relationship of Precursor to Final Catalyst

References

Troubleshooting & Optimization

Technical Support Center: Control of Chromium Hydroxide Green Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chromium hydroxide (B78521) green particles. The following sections address common challenges encountered in controlling particle size and offer solutions based on established experimental parameters.

Troubleshooting Guide: Common Issues and Solutions

This guide is designed to help you diagnose and resolve common problems related to particle size control during the synthesis of chromium hydroxide green.

Q1: Why are my chromium hydroxide particles too large and aggregated?

Possible Causes:

  • High pH at the point of precipitation: Rapid addition of a basic solution can create localized areas of high pH, leading to uncontrolled, rapid precipitation and the formation of large, gelatinous aggregates.[1]

  • Slow stirring or inadequate mixing: Insufficient agitation can lead to inhomogeneous reaction conditions, promoting the growth of existing nuclei over the formation of new ones, resulting in larger particles.

  • High precursor concentration: Higher concentrations of chromium salts and precipitating agents can increase the rate of particle growth relative to nucleation, leading to larger overall particle sizes.

  • Prolonged aging time at elevated temperatures: "Aging" or "digestion" of the precipitate, especially at higher temperatures, can lead to Ostwald ripening, where larger particles grow at the expense of smaller ones.

Solutions:

  • Controlled pH adjustment: Add the precipitating agent (e.g., NaOH, ammonia) dropwise and with vigorous stirring to maintain a homogeneous pH throughout the reaction vessel.[1] A pH range of 8-10 is often optimal for controlled precipitation.[1]

  • Optimize stirring rate: Ensure the reaction mixture is well-agitated to promote uniform precursor distribution and favor nucleation over particle growth.

  • Adjust precursor concentrations: Experiment with lower concentrations of both the chromium salt and the precipitating agent to slow down the reaction kinetics.

  • Control aging process: Minimize the aging time and temperature if smaller particles are desired. If aging is necessary for crystallinity, carefully control the conditions to limit particle growth.

Q2: My particle size distribution is too broad (polydisperse). How can I achieve a more uniform (monodisperse) particle size?

Possible Causes:

  • Inconsistent nucleation and growth rates: A lack of separation between the nucleation and growth phases of particle formation can lead to a wide distribution of particle sizes.

  • Temperature fluctuations: Inconsistent temperature control during the reaction can affect the kinetics of both nucleation and growth, contributing to polydispersity.

  • Presence of impurities: Impurities in the reactants or solvent can act as heterogeneous nucleation sites, leading to a broader size distribution.

Solutions:

  • Promote burst nucleation: Aim for a rapid formation of nuclei followed by a slower, controlled growth phase. This can sometimes be achieved by quickly reaching the desired precipitation pH and then maintaining it.

  • Precise temperature control: Use a temperature-controlled reaction setup to maintain a constant temperature throughout the synthesis.

  • Use high-purity reagents and solvents: Ensure all chemicals and the reaction solvent are of high purity to minimize sources of heterogeneous nucleation.

  • Consider using surfactants or capping agents: Molecules that adsorb to the surface of the growing particles can limit their growth and prevent aggregation, leading to a narrower size distribution.

Q3: The final particle morphology is irregular and not the desired shape (e.g., not spherical). What factors influence particle shape?

Possible Causes:

  • Choice of precursors and additives: The anions of the chromium salt (e.g., chloride, nitrate, sulfate) and the type of precipitating agent can influence the crystal habit and final morphology.

  • pH of the reaction medium: The pH can affect the surface charge of the particles and the speciation of chromium hydroxo complexes, which in turn influences how they assemble into larger structures.

  • Solvent system: The properties of the solvent, such as polarity and viscosity, can impact the diffusion of reactants and the interaction of growing particles with the surrounding medium.

Solutions:

  • Systematically vary precursors: Experiment with different chromium salts (e.g., CrCl₃, Cr(NO₃)₃) and precipitating agents (e.g., NaOH, NH₄OH, urea) to observe their effect on particle shape.

  • Fine-tune the pH: The pH not only affects size but also morphology. For instance, platelet-like chromium oxyhydroxide nanomaterials have been synthesized via hydrothermal methods where pH control is critical.

  • Explore different solvent systems: While aqueous systems are common, the use of co-solvents or non-aqueous solvents in certain synthesis routes (like the polyol method for chromium oxide) can offer better control over morphology.[2]

Frequently Asked Questions (FAQs)

Q4: What is the typical particle size range for synthesized this compound?

The particle size of chromium hydroxide can vary significantly depending on the synthesis method, from tens of nanometers to several micrometers. For nanoparticle synthesis, sizes in the range of 20-100 nm are commonly reported.[2] For example, chromium oxide nanoparticles with sizes varying from 20 nm to 70 nm have been synthesized via aqueous precipitation.[2]

Q5: How does pH specifically affect the particle size of chromium hydroxide?

The pH is a critical parameter. Generally, precipitation at a higher pH (e.g., 10) can lead to an increase in the size of oxyhydroxide nanoparticles, especially with a higher water-to-xerogel ratio during hydrothermal aging. Conversely, at a lower pH (e.g., 5), smaller particles may be formed. This is because pH influences the hydrolysis and condensation rates of chromium aqua complexes.

Q6: Can temperature be used to control particle size?

Yes, temperature plays a significant role. Higher temperatures generally accelerate reaction kinetics, which can lead to larger particles due to faster growth rates and Ostwald ripening. For the synthesis of smaller particles, conducting the precipitation at lower temperatures is often recommended. For instance, a patent suggests keeping the reaction temperature between 0°C and 50°C to produce chromium hydroxide with higher solubility, which is often associated with smaller particle sizes.

Q7: Are there specific experimental protocols for synthesizing monodisperse chromium hydroxide nanoparticles?

Achieving monodispersity is challenging. However, methods that separate the nucleation and growth stages are often successful. One approach involves the rapid injection of a precursor into a hot solvent containing a surfactant. While specific protocols for monodisperse chromium hydroxide are not as common as for other metal oxides, the principles of controlled hydrolysis and condensation are key. The thermolysis of a Fischer carbene complex has been successfully used to synthesize monodisperse chromium nanoparticles, which can then be oxidized to chromium oxide.[3][4][5]

Data Presentation

Table 1: Effect of pH and Water/Xerogel Ratio on Chromium Oxyhydroxide Particle Size (Hydrothermal Method)

Precipitation pHWater/Xerogel Ratio (w/w)Resulting Particle Size TrendReference
5Increased (e.g., 60/1)Smaller Particles[6]
10Increased (e.g., 60/1)Larger Particles[6]

Table 2: Summary of Synthesis Parameters Influencing Particle Size

ParameterEffect on Particle SizeRationale
pH Higher pH generally leads to larger particles.Affects hydrolysis and condensation rates.
Temperature Higher temperature generally leads to larger particles.Increases reaction kinetics and promotes Ostwald ripening.
Precursor Concentration Higher concentration can lead to larger particles.Favors particle growth over nucleation.
Stirring Rate Lower stirring rate can lead to larger, aggregated particles.Inadequate mixing leads to inhomogeneous reaction conditions.
Aging Time Longer aging time can lead to larger particles.Promotes the growth of larger particles at the expense of smaller ones.
Additives (Surfactants) Can lead to smaller, more uniform particles.Cap particle growth and prevent aggregation.

Experimental Protocols

Protocol 1: Controlled Precipitation of Chromium Hydroxide Nanoparticles

This protocol describes a general method for the synthesis of chromium hydroxide nanoparticles with an emphasis on controlling particle size.

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 0.1 M)

  • Deionized water

  • Ethanol (B145695)

  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

Procedure:

  • Preparation of Precursor Solution: Dissolve a specific amount of CrCl₃·6H₂O in deionized water to achieve the desired concentration (e.g., 0.01 M to 0.1 M).

  • Reaction Setup: Place the precursor solution in a beaker on a magnetic stirrer. Insert a calibrated pH probe.

  • Controlled Precipitation: While vigorously stirring the chromium chloride solution, slowly add the NaOH or NH₄OH solution dropwise.

  • pH Monitoring: Continuously monitor the pH. The rate of addition of the base should be slow enough to avoid large fluctuations in pH. A target pH in the range of 8-10 is often used.

  • Aging (Optional): Once the target pH is reached, the suspension can be aged for a specific period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or slightly elevated). Shorter aging times and lower temperatures generally favor smaller particles.

  • Washing: After the reaction is complete, the precipitate is collected by centrifugation. The supernatant is discarded, and the pellet is resuspended in deionized water. This washing step is repeated several times to remove residual ions. A final wash with ethanol can aid in drying.

  • Drying: The washed precipitate is dried under vacuum or in a low-temperature oven to obtain the final this compound powder.

Visualizations

Troubleshooting_Particle_Size Problem Problem: Large & Aggregated Particles Cause1 High Local pH Problem->Cause1 Possible Cause Cause2 Inadequate Mixing Problem->Cause2 Possible Cause Cause3 High Precursor Conc. Problem->Cause3 Possible Cause Solution1 Slow, Dropwise Base Addition Cause1->Solution1 Solution Solution2 Vigorous Stirring Cause2->Solution2 Solution Solution3 Lower Precursor Concentration Cause3->Solution3 Solution

Caption: Troubleshooting workflow for large and aggregated particles.

Synthesis_Parameters_Influence Parameters Synthesis Parameters pH pH Parameters->pH Temp Temperature Parameters->Temp Conc Concentration Parameters->Conc Stirring Stirring Rate Parameters->Stirring ParticleSize Particle Size pH->ParticleSize affects Temp->ParticleSize affects Conc->ParticleSize affects Stirring->ParticleSize affects

Caption: Key parameters influencing final particle size.

References

Technical Support Center: Optimizing pH in Green Synthesis of Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the green synthesis of chromium hydroxide (B78521), with a specific focus on pH optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the green synthesis of chromium hydroxide.

Problem Potential Cause Recommended Solution
No precipitate or very low yield of chromium hydroxide. The pH of the reaction mixture may be too acidic.The formation of chromium hydroxide (Cr(OH)₃) from chromium(III) salts is highly dependent on pH. In acidic conditions (low pH), Cr³⁺ ions remain soluble. Gradually increase the pH of the solution to a range of 7-10 using a suitable base (e.g., NaOH, KOH) to induce precipitation.
The color of the precipitate is not the expected grayish-green. The pH might be too high, leading to the formation of chromite ions.An excessively alkaline pH can cause the amphoteric chromium hydroxide to redissolve, forming [Cr(OH)₄]⁻ (chromite) ions, which can affect the final product's color and composition. Ensure the final pH does not significantly exceed 10.
The synthesized particles are too large or aggregated. The rate of pH change was too fast, leading to uncontrolled nucleation and growth.Instead of adding the base all at once, add it dropwise while vigorously stirring the reaction mixture. This promotes the formation of smaller, more uniform nanoparticles by controlling the rate of hydrolysis and condensation.
Inconsistent results between batches. Inadequate pH monitoring and control.Use a calibrated pH meter to monitor the pH throughout the synthesis process. Ensure the pH is stable before proceeding with incubation or particle collection. Record the final pH for each batch to ensure reproducibility.

Frequently Asked Questions (FAQs)

A curated list of common questions regarding the role of pH in the green synthesis of chromium hydroxide.

Q1: What is the optimal pH range for the green synthesis of chromium hydroxide?

A1: The optimal pH for the green synthesis of chromium hydroxide typically lies in the slightly alkaline range of 7 to 10. This pH range facilitates the hydrolysis of Cr(III) ions, leading to the nucleation and growth of chromium hydroxide nanoparticles.

Q2: How does pH influence the size and morphology of the synthesized chromium hydroxide nanoparticles?

A2: pH is a critical parameter that significantly impacts the particle size and morphology. Generally, as the pH increases from neutral to slightly alkaline, the particle size tends to decrease due to a higher nucleation rate. However, at very high pH values, particle aggregation can occur. The morphology can also be affected, with different pH values favoring the formation of spherical, rod-shaped, or amorphous particles.

Q3: What reagents are typically used to adjust the pH in this synthesis?

A3: Dilute solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to increase the pH. For decreasing the pH, dilute solutions of hydrochloric acid (HCl) or nitric acid (HNO₃) can be used, although pH reduction is less common as the synthesis typically starts with an acidic salt precursor.

Q4: Why is a "green" method used for pH adjustment preferred?

A4: While chemical bases are effective, the core principle of green synthesis is to use environmentally benign materials. Some studies explore the use of plant extracts that are naturally alkaline or can be made alkaline to adjust the pH, further reducing the chemical footprint of the synthesis. However, for precise control, dilute NaOH or KOH is still widely used.

Quantitative Data Summary

The following table summarizes the impact of pH on key properties of green-synthesized chromium hydroxide nanoparticles, based on typical experimental findings.

pH Value Average Particle Size (nm) Yield (%) Zeta Potential (mV) Observations
5> 500 (or no precipitate)< 10+15 to +25Cr³⁺ ions remain largely in solution; minimal precipitation.
780 - 150~ 60+5 to -5Onset of significant precipitation; particles may be irregular.
850 - 100> 85-10 to -20High yield with smaller, more uniform nanoparticles.
930 - 80> 90-20 to -30Often considered optimal for small, stable nanoparticles.
1050 - 120~ 85-25 to -35High yield, but potential for slight particle aggregation.
11> 200 (aggregated)< 70< -40Increased aggregation and potential partial redissolving of precipitate.

Experimental Protocols

Protocol 1: pH-Optimized Green Synthesis of Chromium Hydroxide Nanoparticles

This protocol details a typical method for synthesizing chromium hydroxide nanoparticles using a plant extract as a reducing and capping agent, with a focus on pH optimization.

  • Preparation of Plant Extract:

    • Weigh 20 g of thoroughly washed and dried plant leaves (e.g., Camellia sinensis).

    • Boil the leaves in 200 mL of deionized water for 30 minutes.

    • Cool the mixture to room temperature and filter it using Whatman No. 1 filter paper to obtain a clear extract.

  • Synthesis of Chromium Hydroxide:

    • Prepare a 0.1 M solution of chromium(III) nitrate (B79036) (Cr(NO₃)₃·9H₂O) in deionized water.

    • In a 250 mL beaker, add 50 mL of the prepared plant extract.

    • While stirring vigorously, add 50 mL of the 0.1 M chromium nitrate solution to the plant extract.

    • The initial pH of the mixture will likely be acidic (pH 3-4).

  • pH Optimization and Nanoparticle Formation:

    • Slowly add a 0.5 M NaOH solution dropwise to the reaction mixture.

    • Continuously monitor the pH using a calibrated pH meter.

    • Continue adding NaOH until the desired pH (e.g., 9.0) is reached and stable.

    • Observe the formation of a grayish-green precipitate, indicating the synthesis of chromium hydroxide.

  • Purification and Collection:

    • Allow the mixture to stir for an additional 2 hours to ensure the reaction is complete.

    • Centrifuge the solution at 8,000 rpm for 15 minutes to collect the nanoparticle pellet.

    • Discard the supernatant and wash the pellet three times with deionized water and then once with ethanol (B145695) to remove any impurities.

    • Dry the purified chromium hydroxide nanoparticles in a hot air oven at 60°C for 12 hours.

  • Characterization:

    • Characterize the dried nanoparticles using techniques such as UV-Vis Spectroscopy, XRD, SEM, TEM, and FTIR to determine their optical properties, crystallinity, morphology, size, and functional groups.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis & Optimization cluster_purification Purification & Collection cluster_char Characterization A Prepare Plant Extract (e.g., Camellia sinensis) C Mix Precursors: Plant Extract + Cr(NO₃)₃ Solution A->C B Prepare 0.1M Cr(NO₃)₃ Solution B->C D Adjust pH to Target Value (e.g., 7, 8, 9, 10) C->D Dropwise 0.5M NaOH E Stir for 2 hours: Nanoparticle Formation D->E pH Stabilized F Centrifuge to Separate Nanoparticles E->F G Wash with H₂O and Ethanol F->G H Dry Nanoparticles (60°C for 12h) G->H I Analyze Final Product (SEM, TEM, XRD, etc.) H->I

Caption: Workflow for pH optimization in green synthesis of chromium hydroxide.

logical_relationship cluster_low Low pH (Acidic) cluster_optimal Optimal pH (Slightly Alkaline) cluster_high High pH (Strongly Alkaline) pH_level Reaction pH low_result High Solubility of Cr³⁺ Low/No Precipitation pH_level->low_result pH < 6 optimal_result Controlled Hydrolysis High Yield of Small Nanoparticles pH_level->optimal_result pH 7-10 high_result Particle Aggregation Potential Redissolution pH_level->high_result pH > 11

Caption: Logical relationship between pH and synthesis outcome.

Technical Support Center: The Influence of Temperature on Chromium Hydroxide Green Morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of temperature on the morphology of chromium hydroxide (B78521) green. This guide focuses on the synthesis of chromium (III) hydroxide and its subsequent thermal transformation into chromium (III) oxide green pigment, addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is "chromium hydroxide green," and how is it related to the final green pigment?

A1: "this compound" can refer to hydrated chromium (III) oxide (Cr₂O₃·nH₂O), which is green. However, in the context of pigment synthesis, it more commonly refers to the chromium (III) hydroxide (Cr(OH)₃) precursor. This precursor is typically an amorphous precipitate that is then subjected to heat treatment (calcination) to produce the stable, crystalline green pigment, chromium (III) oxide (Cr₂O₃), also known as chromia. The temperature during both the initial precipitation of the hydroxide and the subsequent calcination plays a critical role in determining the final morphology and color of the pigment.

Q2: How does the synthesis temperature of the chromium hydroxide precursor affect the final pigment morphology?

A2: The temperature during the precipitation of chromium hydroxide influences the initial particle size and degree of hydration of the precursor. While specific quantitative data on the direct effect of precipitation temperature on the final morphology is sparse in the provided literature, a well-controlled precipitation process is crucial for obtaining a homogeneous precursor, which in turn leads to a more uniform final product after calcination.

Q3: What is the primary effect of calcination temperature on the morphology of chromium oxide green?

A3: Calcination temperature is a key factor in controlling the crystallite size, particle size, and overall morphology of the final chromium oxide green pigment. Generally, as the calcination temperature increases, the crystallite and particle size of the resulting Cr₂O₃ also increase. This is due to the thermal energy promoting crystal growth and the sintering of particles.

Q4: Can the atmosphere during calcination affect the morphology and properties of chromium oxide green?

A4: Yes, the atmosphere is a critical parameter. Heating amorphous chromium hydroxide in air can lead to crystallization at lower temperatures compared to an inert atmosphere like argon. For instance, the exothermic peak for Cr₂O₃ crystallization occurs at around 410-420°C in air, but shifts to 600°C in argon.[1][2] This is attributed to the catalytic effect of higher oxidation states of chromium that can form on the particle surface in an oxidizing atmosphere.[1][2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or broad particle size distribution in the final pigment. 1. Inhomogeneous precursor material.2. Non-uniform temperature during calcination.1. Ensure thorough mixing and controlled pH during the precipitation of the chromium hydroxide precursor.2. Use a furnace with good temperature uniformity and a calibrated thermocouple. Consider using a programmable furnace for precise temperature ramps and holds.
Final pigment color is brownish-green or not the desired shade of green. 1. Incomplete conversion of the hydroxide precursor to oxide.2. Formation of undesired phases or oxidation states.3. Particle size is outside the optimal range for the desired color.1. Increase the calcination temperature or duration to ensure complete decomposition of the hydroxide.2. Control the calcination atmosphere. An oxidizing atmosphere might lead to different surface chemistry.[1][2]3. Adjust the calcination temperature to target a specific particle size, as this influences the pigment's color performance.[3]
Low infrared reflectance of the final pigment. The particle size and crystallinity are not optimized for high IR reflectance.For applications requiring high near-infrared (NIR) reflectance ("cool pigments"), higher calcination temperatures are generally needed. One study found that calcining at 1250°C for 0.5 hours resulted in an infrared reflectivity as high as 90%.[4]
Agglomeration of particles in the final product. Excessive temperature or prolonged calcination time leading to sintering.Optimize the calcination temperature and time to achieve the desired crystal growth without causing excessive particle fusion. Consider post-processing steps like milling to break up agglomerates, though this may affect the primary particle morphology.

Quantitative Data Summary

The following table summarizes the relationship between calcination temperature and the resulting crystallite or particle size of chromium oxide (Cr₂O₃) synthesized from a chromium hydroxide precursor.

Calcination Temperature (°C)Resulting Crystallite/Particle SizeAtmosphereReference
Up to 360~20 nm (crystallite size)Not specified[1][2]
Up to 825~100 nm (crystallite size)Not specified[1][2]
770~70 nm (average particle size)Air[5]
1250Optimized for high infrared reflectivity (particle size not specified)Not specified[4]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Chromium Hydroxide Precursor

This protocol is based on the forced hydrolysis of a chromium salt.

Materials:

Procedure:

  • Prepare an aqueous solution of chromium (III) nitrate.

  • Add urea to the solution. The concentration of urea can be varied to control the final morphology.

  • Heat the solution to a temperature that allows for the slow decomposition of urea (e.g., 80-90°C), which will gradually increase the pH of the solution.

  • Maintain the temperature and stir the solution for several hours until a precipitate of amorphous chromium hydroxide is formed.

  • Allow the precipitate to age in the mother liquor if required for the desired properties.

  • Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.

  • Dry the resulting chromium hydroxide precursor at a low temperature (e.g., 60-80°C).

Protocol 2: Calcination of Chromium Hydroxide to Chromium Oxide Green

Materials:

  • Dried amorphous chromium hydroxide precursor

Procedure:

  • Place the dried chromium hydroxide powder in a ceramic crucible.

  • Transfer the crucible to a programmable muffle furnace.

  • Heat the sample to the desired calcination temperature (e.g., 400°C, 800°C, 1200°C) at a controlled heating rate.

  • Hold the sample at the target temperature for a specific duration (e.g., 1-3 hours). The exact temperature and time will determine the final particle size and morphology.[6][7]

  • After calcination, allow the furnace to cool down to room temperature.

  • The resulting green powder is chromium (III) oxide.

Visualizations

experimental_workflow start Start: Prepare Precursor Solution (Cr(NO3)3 + Urea) hydrolysis Forced Hydrolysis (Heating at 80-90°C) start->hydrolysis precipitation Precipitation of Amorphous Cr(OH)3 hydrolysis->precipitation washing Filtration and Washing precipitation->washing drying Drying (60-80°C) washing->drying calcination Calcination (Variable Temperature) drying->calcination end Final Product: Cr2O3 Green Pigment calcination->end

Caption: Experimental workflow for the synthesis of chromium oxide green pigment.

temp_morphology_relationship cluster_temp Calcination Temperature cluster_morph Resulting Cr2O3 Morphology low_temp Low Temperature (e.g., ~400°C) small_xtal Small Crystallites (~20 nm) High Surface Area low_temp->small_xtal Leads to med_temp Medium Temperature (e.g., ~800°C) med_xtal Medium Crystallites (~100 nm) Particle Growth med_temp->med_xtal Leads to high_temp High Temperature (e.g., >1000°C) large_xtal Large Particles Sintering Occurs Optimized IR Reflectance high_temp->large_xtal Leads to

Caption: Relationship between calcination temperature and Cr₂O₃ morphology.

References

Technical Support Center: Optimizing Green Synthesis of Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of chromium hydroxide (B78521) green synthesis.

Frequently Asked Questions (FAQs)

Q1: What is "green synthesis" of chromium hydroxide?

A1: Green synthesis of chromium hydroxide refers to the use of environmentally friendly methods and materials to produce this compound. This approach often employs natural reducing and stabilizing agents derived from plant extracts, microorganisms, or other biological sources, minimizing the use of hazardous chemicals, reducing energy consumption, and preventing the formation of toxic byproducts.

Q2: Why is the yield of my green synthesis of chromium hydroxide low?

A2: Low yield in the green synthesis of chromium hydroxide can be attributed to several factors. These include suboptimal pH, incorrect temperature, inappropriate concentration of precursors or plant extracts, insufficient reaction time, or the choice of plant extract with low reducing potential.[1][2]

Q3: What are the key parameters influencing the yield of chromium hydroxide in green synthesis?

A3: The primary parameters that significantly impact the yield are the pH of the reaction mixture, reaction temperature, concentration of the chromium salt precursor, concentration and type of the plant extract, and the reaction time.[1][3] Careful optimization of these factors is crucial for maximizing the product yield.

Q4: How does pH affect the synthesis and yield of chromium hydroxide?

A4: The pH is a critical factor in the precipitation of chromium hydroxide. An optimal pH range, typically between 7.0 and 12.0, is necessary to ensure the complete precipitation of chromium (III) ions as chromium hydroxide.[4][5] If the pH is too acidic, the precipitation will be incomplete, leading to a low yield. Conversely, an excessively alkaline pH might lead to the formation of soluble hydroxy complexes, which can also reduce the isolated yield.[2]

Q5: Can the choice of plant extract impact the yield?

A5: Absolutely. Different plant extracts contain varying types and concentrations of phytochemicals (like polyphenols, flavonoids, and alkaloids) that act as reducing and capping agents. The efficiency of these phytochemicals in reducing chromium ions and stabilizing the resulting chromium hydroxide nanoparticles directly influences the reaction rate and final yield.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Precipitate Formation Incorrect pH: The pH of the reaction mixture may be too low (acidic), preventing the precipitation of chromium hydroxide.[2]Adjust pH: Slowly add a mild base (e.g., sodium hydroxide or ammonium (B1175870) hydroxide solution) dropwise while continuously monitoring the pH. Aim for a pH in the range of 7.0 to 12.0.[5]
Insufficient amount of reducing agent: The concentration of the plant extract may be too low to effectively reduce the chromium ions.Increase Extract Concentration: Prepare a more concentrated plant extract or increase the volume of the extract added to the reaction mixture.
Low reaction temperature: The reaction kinetics may be too slow at a lower temperature, leading to incomplete formation of the product.Optimize Temperature: Gradually increase the reaction temperature, ensuring it remains below 50°C to avoid the formation of undesirable byproducts.[5]
Final Product is a Gelatinous Green Precipitate Instead of a Crystalline Solid Excessive or rapid addition of base: This can lead to localized high pH, causing the formation of amorphous chromium (III) hydroxide.[4]Controlled Base Addition: Add the basic solution dropwise with vigorous and constant stirring to ensure uniform pH throughout the reaction mixture.[4]
Low Final Yield After Drying Incomplete reaction: The reaction may not have proceeded to completion due to insufficient time or inadequate mixing.[2]Increase Reaction Time and Stirring: Allow the reaction to proceed for a longer duration with continuous and vigorous stirring to ensure all reactants have an opportunity to interact.
Loss of product during washing: The precipitate may be too fine, leading to loss during the filtration and washing steps.Optimize Washing and Filtration: Use a finer filter paper or a centrifugation method to separate the precipitate. Wash with deionized water carefully to avoid dislodging the product.
Presence of Unreacted Chromium Salt in the Final Product Insufficient amount of base or plant extract: Not enough precipitating or reducing agent was added to convert all the chromium precursor.[4]Ensure Stoichiometric Ratios: Carefully calculate and add the appropriate amount of the precipitating and reducing agents. A slight excess of the plant extract may be beneficial.

Data Presentation

Table 1: Influence of Synthesis Parameters on the Yield of Chromium Oxide Nanoparticles (as a proxy for Chromium Hydroxide)

PrecursorPlant Extract (Solvent)Base AdditionTemperature (°C)Reaction Time (min)Yield (%)Reference
Chromium (III) Acetate (B1210297)Cassia fistula (Aqueous)None706098.10[1]
Chromium (III) AcetateCassia fistula (Ethanolic)None706062.70[1]
Chromium (III) AcetateCassia fistula (Aqueous)NaOH (to pH ~12)Room Temp.3039.36[1]
Chromium (III) AcetateCassia fistula (Ethanolic)NaOH (to pH ~12)Room Temp.3076.97[1]
Chromium (III) SulfateAbutilon indicum (Aqueous)None3560Not specified[6]
Chromium ChlorideErythrophleum guineense (Aqueous)None10090Not specified[7]

Note: The yields reported for chromium oxide are after calcination of the chromium hydroxide precursor. The initial yield of chromium hydroxide is expected to be higher.

Experimental Protocols

Protocol 1: High-Yield Green Synthesis of Chromium Hydroxide using Cassia fistula Leaf Extract

This protocol is adapted from a method that demonstrated a high yield for the subsequent chromium oxide product.[1]

Materials:

  • Chromium (III) acetate

  • Fresh leaves of Cassia fistula

  • Deionized water

  • Magnetic stirrer with hot plate

  • Conical flask

  • Filtration apparatus (e.g., Buchner funnel and filter paper) or centrifuge

  • Drying oven

Procedure:

  • Preparation of the Plant Extract:

    • Thoroughly wash fresh Cassia fistula leaves with deionized water.

    • Air-dry the leaves in the shade and then grind them into a fine powder.

    • Prepare an aqueous extract by boiling a known amount of the leaf powder in deionized water (e.g., 10 g in 100 mL) for 15-20 minutes.

    • Allow the extract to cool to room temperature and filter it to remove any solid residues.

  • Synthesis of Chromium Hydroxide:

    • Prepare a 0.5 M solution of chromium (III) acetate in deionized water.

    • In a conical flask, place 25 mL of the 0.5 M chromium (III) acetate solution.

    • While stirring at room temperature, add 100 mL of the prepared Cassia fistula leaf extract.

    • Continue stirring for 30 minutes at room temperature.

    • Increase the temperature to 70°C and maintain stirring for an additional 60 minutes. A precipitate of chromium hydroxide will form.

    • Allow the reaction mixture to cool to room temperature.

  • Isolation and Drying of the Product:

    • Separate the chromium hydroxide precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate several times with deionized water to remove any unreacted precursors and byproducts.

    • Dry the collected chromium hydroxide in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: pH-Controlled Green Synthesis of Chromium Hydroxide

This protocol emphasizes the critical role of pH control for efficient precipitation.[4][5]

Materials:

  • Chromium (III) chloride hexahydrate

  • A suitable plant extract (e.g., from green tea leaves)

  • 0.1 M Sodium hydroxide (NaOH) solution

  • pH meter

  • Magnetic stirrer

  • Beaker

  • Dropping funnel or burette

  • Filtration apparatus or centrifuge

  • Drying oven

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of chromium (III) chloride hexahydrate in deionized water (e.g., 0.1 M).

    • Prepare the plant extract as described in Protocol 1.

  • pH-Controlled Precipitation:

    • In a beaker, mix the chromium (III) chloride solution with the plant extract.

    • Place the beaker on a magnetic stirrer and begin stirring.

    • Immerse a calibrated pH meter probe into the solution.

    • Slowly add the 0.1 M NaOH solution dropwise from a dropping funnel or burette.

    • Continuously monitor the pH and add the NaOH solution until the pH of the mixture is stable within the range of 8-10.

    • Continue stirring the mixture for 2-4 hours at room temperature to ensure the reaction is complete.

  • Product Isolation:

    • Collect the chromium hydroxide precipitate by vacuum filtration or centrifugation.

    • Wash the precipitate thoroughly with deionized water to remove soluble impurities like sodium chloride.

    • Dry the product in a vacuum oven at a moderate temperature to obtain pure chromium hydroxide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_isolation Isolation cluster_product Final Product prep_extract Prepare Plant Extract mix Mix Precursor and Extract prep_extract->mix prep_precursor Prepare Chromium Salt Solution prep_precursor->mix adjust_params Adjust pH and Temperature mix->adjust_params react Stir for Specified Time adjust_params->react separate Separate Precipitate (Filtration/Centrifugation) react->separate wash Wash with Deionized Water separate->wash dry Dry the Product wash->dry product Chromium Hydroxide dry->product

Caption: Experimental workflow for the green synthesis of chromium hydroxide.

yield_factors cluster_params Reaction Parameters cluster_reagents Reagents yield Chromium Hydroxide Yield ph pH ph->yield Optimal range (7-12) increases yield temp Temperature temp->yield Optimal range (<50°C) increases yield time Reaction Time time->yield Sufficient time ensures completion stirring Stirring Rate stirring->yield Adequate mixing improves reaction rate precursor_conc Precursor Concentration precursor_conc->yield Affects product quantity extract_type Plant Extract Type extract_type->yield Determines reducing/ capping efficiency extract_conc Plant Extract Concentration extract_conc->yield Impacts reduction rate

Caption: Key factors influencing the yield of chromium hydroxide green synthesis.

References

"troubleshooting filtration issues with gelatinous chromium hydroxide"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Gelatinous Precipitate Filtration. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the filtration of gelatinous chromium (III) hydroxide (B78521).

Troubleshooting Guide

This guide addresses common filtration problems encountered when working with gelatinous chromium hydroxide precipitates. Follow the question-and-answer format to diagnose and resolve your specific issue.

Q1: My filtration is extremely slow or has completely stopped. What is the primary cause?

A: This is the most common issue when filtering chromium (III) hydroxide. The precipitate is notoriously gelatinous, consisting of very fine, tacky, and hydrated particles.[1][2] These particles quickly clog the pores of the filter medium, forming an impermeable layer that prevents the liquid from passing through. This phenomenon is known as "filter blinding".[2][3]

Q2: How can I improve the particle size and nature of the precipitate before filtration?

A: Modifying the precipitate to be less gelatinous and more crystalline or "sandy" is the most effective strategy. This can be achieved through aging and controlled precipitation conditions.

  • Thermal Aging: Heating the slurry significantly increases particle size, making the precipitate coarser and easier to filter.[1] A common technique involves holding the slurry at an elevated temperature (e.g., 40°C to 95°C) for a period, such as 60 minutes, under constant stirring.[4] This process transforms the gelatinous precipitate into a more granular, "sandy" form with vastly improved filterability.[4]

  • pH Control: The pH during precipitation is critical. For Cr(OH)₃, a pH range of 7.0 to 10.0 is often recommended.[4] Using ammonia (B1221849) as the precipitating agent can be advantageous over sodium hydroxide (NaOH), as a slight excess of NaOH can re-dissolve the amphoteric chromium hydroxide.[1] However, prolonged contact with ammonia (hours to days) should be avoided, as it can lead to the formation of a soluble ammonium (B1175870) complex.[1]

Q3: The filtration is still slow even after aging the precipitate. What else can I do?

A: If modifying the precipitate is insufficient, using a filter aid is the next logical step. Filter aids are inert, porous powders that build a highly permeable filter cake, preventing the fine gelatinous particles from blinding the filter medium.[3][5]

  • Common Filter Aids: Diatomaceous earth (DE), perlite, and cellulose (B213188) are the most common types.[5][6]

  • Application Methods:

    • Pre-coating: The filter medium is coated with a thin layer (e.g., 1/8 inch) of the filter aid before the main filtration begins. This protective layer does the actual filtering and prevents the gelatinous particles from ever reaching and clogging the filter paper or cloth.[5]

    • Body Feed: The filter aid is mixed directly into the slurry before filtration. This creates a porous, non-compressible filter cake, maintaining flow channels for the liquid to pass through.[7][8]

Q4: My filtrate is cloudy, indicating the precipitate is passing through the filter. How can I resolve this?

A: A cloudy filtrate means the filter medium's pore size is too large for the fine Cr(OH)₃ particles.

  • Use a Finer Filter: Select a filter paper with a smaller pore size. However, be aware that this will likely decrease the filtration rate.[9]

  • Recirculate the Filtrate: Pass the cloudy filtrate through the same filter paper again.[1] The initial layer of precipitate captured on the paper will act as a pre-filter, trapping the finer particles during subsequent passes.[1]

  • Use a Filter Aid: A proper pre-coat of a fine-grade filter aid can effectively trap colloidal particles smaller than 0.1 µm, significantly improving filtrate clarity.[3]

Q5: Are there any other techniques to speed up the process?

A: Yes, several mechanical and chemical methods can assist.

  • Apply a Vacuum: Using a Büchner funnel with a vacuum flask can significantly increase the filtration rate by increasing the pressure differential across the filter medium.[10]

  • Use Flocculants: Adding a small amount of an anionic flocculant (e.g., 2-10 ppm) can cause the fine particles to agglomerate into larger flocs.[11][12] These larger flocs settle faster and are much easier to filter.

  • Heat the Slurry: Filtering while the slurry is still warm (if the experimental conditions permit) can lower the liquid's viscosity, leading to a faster filtration rate.[13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and solving filtration issues with chromium hydroxide.

G cluster_0 Troubleshooting Chromium Hydroxide Filtration start Problem: Slow or Stopped Filtration q1 Is the precipitate gelatinous/slimy? start->q1 s1 Action: Modify Precipitate (See Protocol 1) q1->s1 Yes q2 Is filtration still slow? s1->q2 s2 Action: Use Filter Aid (Pre-coat and/or Body Feed) (See Protocol 2) q2->s2 Yes end_node Filtration Successful q2->end_node No q3 Is the filtrate cloudy? s2->q3 s3 Action: Recirculate Filtrate or Use Finer Filter q3->s3 Yes s4 Consider Advanced Options: - Flocculants - Vacuum Filtration - Centrifugation q3->s4 No, but still slow s3->s4 s4->end_node

Caption: A step-by-step decision diagram for troubleshooting filtration problems.

Frequently Asked Questions (FAQs)

Q: What is a filter aid, and how does it work? A: A filter aid is a porous, chemically inert powder (like diatomaceous earth or perlite) that improves filtration.[5] It works in two ways: 1) by forming a permeable "precoat" over the filter septum that traps fine solids, and 2) by being added as a "body feed" to the slurry to create a porous, non-compressible filter cake.[5][7] This converts a simple surface filtration into a more efficient three-dimensional depth filtration.[5]

Q: What is the optimal pH for precipitating chromium (III) hydroxide for good filtration? A: While precipitation occurs over a range, maintaining a pH between 7.0 and 10.0 is often effective for producing a filterable solid.[4] Some studies have found optimal Cr(III) removal and precipitation at a pH of 8.3 to 8.9.[14] It is crucial to avoid large excesses of strong bases like NaOH, which can form soluble chromite ions and dissolve the precipitate.[1]

Q: Can I use centrifugation instead of filtration? A: Yes, centrifugation is a viable alternative for separating gelatinous precipitates. It uses centrifugal force to pellet the solid, after which the supernatant can be decanted. For very fine particles that are difficult to filter, centrifugation followed by filtration of the much smaller liquid volume can be an effective two-step process.

Q: How does temperature affect the filtration of chromium hydroxide? A: Higher temperatures have two positive effects. First, aging the precipitate at elevated temperatures (40-95°C) promotes the growth of larger, more crystalline particles, which are easier to filter.[4] Second, performing the filtration while the slurry is warm reduces the viscosity of the liquid, which can increase the flow rate through the filter cake.[13]

Data Summary

The following table summarizes key quantitative parameters found in the literature for improving Cr(OH)₃ filtration.

ParameterRecommended Value / ConditionExpected OutcomeCitation(s)
Precipitation pH 7.0 - 10.0Formation of a stable, filterable precipitate.[4]
Aging Temperature 40°C - 95°CTransforms gelatinous solid into a "sandy," easily filtered form.[4]
Aging Time ~60 minutesSufficient time for particle coarsening.[4]
Anionic Flocculant Dose 2 - 10 ppmAgglomeration of fine particles into larger, filterable flocs.[11][12]
Filtration Performance Filter 4 kg of slurry in < 1 minAchieved after hot precipitation (95°C, pH 7.8) on a Buchner funnel.[4]

Experimental Protocols

Protocol 1: Preparation of Filterable Chromium (III) Hydroxide via Hot Precipitation/Aging

This protocol describes a method to precipitate Cr(OH)₃ in a form that is significantly easier to filter than the conventional gelatinous form.[4]

Methodology:

  • Prepare Chromium Solution: Begin with an aqueous solution containing the trivalent chromium salt (e.g., chromium chloride or sulfate).

  • Heat Solution: Heat the chromium solution in a suitable reaction vessel to the target temperature (e.g., 95°C) with continuous stirring.

  • Controlled Precipitation: Slowly add a base (e.g., 25% sodium hydroxide solution or aqueous ammonia) to the heated solution.

  • Monitor and Maintain pH: Continuously monitor the pH of the slurry. Maintain the pH at a constant target value, ideally between 7.5 and 8.0.[4]

  • Age the Precipitate: Once the desired pH is reached and stable, maintain the temperature and stirring for a set period, typically 60 minutes, to allow the precipitate to age and coarsen.

  • Filter: Proceed with filtration (preferably vacuum filtration) while the slurry is still warm or after cooling, as required by subsequent steps. The resulting "sandy" precipitate should filter rapidly.[4]

Protocol 2: Using a Diatomaceous Earth (DE) Filter Aid

This protocol details the use of a filter aid to overcome filtration issues with pre-formed gelatinous Cr(OH)₃.[5]

Methodology:

  • Select Filter Aid: Choose a grade of diatomaceous earth (DE) appropriate for the particle size. A medium-flow grade is a good starting point.

  • Prepare Pre-coat Slurry: In a separate beaker, prepare a slurry of the DE filter aid in a clean liquid that is compatible with your process (e.g., deionized water or some of the clear filtrate). The slurry should be thin, typically 1-5% solids.

  • Apply the Pre-coat:

    • Set up your filtration apparatus (e.g., Büchner funnel with filter paper).

    • Wet the filter paper with the clean liquid.

    • Pour the pre-coat slurry into the funnel and apply a vacuum. The liquid will pass through, leaving a thin, uniform layer of DE on the filter paper. This is your pre-coat.

  • Prepare Body Feed (Optional but Recommended):

    • To the main chromium hydroxide slurry you intend to filter, add a dose of dry DE powder. A typical starting dose is 0.1-0.5% by weight of the slurry.

    • Stir to ensure the DE is evenly distributed. This will increase the porosity of the cake that forms during filtration.

  • Perform Filtration:

    • Gently pour the chromium hydroxide slurry (with body feed, if used) onto the prepared pre-coat.

    • Apply vacuum and proceed with the filtration. The combination of the pre-coat and body feed should ensure a steady and efficient filtration rate.

Experimental Workflow Visualization

The diagram below illustrates the workflow for the hot precipitation and aging protocol.

G cluster_workflow Workflow for Hot Precipitation of Cr(OH)3 prep_sol 1. Prepare Aqueous Cr(III) Solution heat_sol 2. Heat Solution to 95°C with Stirring prep_sol->heat_sol add_base 3. Slowly Add Base (e.g., NaOH) heat_sol->add_base maintain_ph 4. Maintain pH at 7.5 - 8.0 add_base->maintain_ph age 5. Age Precipitate for 60 min at 95°C maintain_ph->age filter 6. Filter Slurry (Vacuum Recommended) age->filter product Result: Easily Filtered 'Sandy' Precipitate filter->product

Caption: A visual guide to the experimental protocol for improving precipitate filterability.

References

Technical Support Center: Optimization of Calcination Temperature for Cr₂O₃ from Cr(OH)₃

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chromium(III) oxide (Cr₂O₃) through the calcination of chromium(III) hydroxide (B78521) (Cr(OH)₃).

Troubleshooting Guide

This guide addresses common issues encountered during the calcination of Cr(OH)₃ to produce Cr₂O₃.

Issue Possible Cause(s) Recommended Solution(s)
Incomplete conversion to Cr₂O₃ (presence of residual Cr(OH)₃ or intermediate phases) 1. Insufficient calcination temperature. 2. Inadequate calcination time. 3. Non-uniform heating within the furnace.1. Increase the calcination temperature. The crystallization of Cr₂O₃ from amorphous chromium hydroxide typically occurs between 410-420°C in air.[1][2] 2. Extend the calcination duration to ensure complete reaction. 3. Ensure proper sample placement in the furnace for uniform heat distribution. Use a smaller sample size or a rotating furnace if available.
Undesirable particle size (too large or too small) The calcination temperature directly influences the final particle size of the Cr₂O₃. Higher temperatures promote crystal growth, leading to larger particles.[1][3][4]To obtain smaller nanoparticles, use a lower calcination temperature (e.g., around 400-500°C). For larger, more crystalline particles, a higher temperature (e.g., 800°C or above) is required.[1][5] Refer to the data in Table 1 for a more detailed correlation.
Low surface area of the final Cr₂O₃ product High calcination temperatures can lead to sintering and agglomeration of particles, which reduces the specific surface area.Optimize for the lowest possible calcination temperature that still ensures complete conversion to Cr₂O₃. Consider a two-step calcination process: a lower temperature for dehydration and initial crystallization, followed by a brief higher temperature step for improved crystallinity without excessive particle growth.
Poor crystallinity of the Cr₂O₃ powder 1. Calcination temperature is too low. 2. Insufficient dwelling time at the target temperature.1. Increase the calcination temperature. Higher temperatures provide the necessary energy for atomic rearrangement into a well-defined crystal lattice.[3][4] 2. Increase the hold time at the maximum temperature to allow for more complete crystal growth.
Discoloration of the final product (not the expected green color) 1. Presence of impurities in the starting Cr(OH)₃. 2. Incomplete decomposition or formation of other chromium oxides at intermediate temperatures.1. Ensure the purity of the initial Cr(OH)₃ precursor. Wash the precipitate thoroughly to remove any residual ions from the synthesis step.[6] 2. Ensure the final calcination temperature is sufficiently high and the atmosphere is controlled to favor the formation of Cr₂O₃.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the calcination of Cr(OH)₃ to Cr₂O₃?

A1: The conversion of amorphous Cr(OH)₃ to crystalline Cr₂O₃ generally begins around 410-420°C in an air atmosphere.[1][2] However, the optimal temperature can vary depending on the desired properties of the final product. Temperatures as low as 360°C have been used to produce nanocrystalline Cr₂O₃, while temperatures up to 825°C and higher can be employed to achieve larger crystal sizes.[1]

Q2: How does the calcination temperature affect the particle size of the resulting Cr₂O₃?

A2: The calcination temperature has a significant impact on the particle size of Cr₂O₃. Higher calcination temperatures promote crystal growth, leading to an increase in the average particle size.[3][4][5] For instance, heating amorphous chromium hydroxide up to 360°C can produce crystallites of about 20 nm, whereas heating up to 825°C can increase the crystallite size to around 100 nm.[1]

Q3: What is the expected chemical reaction during the calcination of Cr(OH)₃?

A3: The thermal decomposition of chromium(III) hydroxide to chromium(III) oxide and water can be represented by the following balanced chemical equation:

2 Cr(OH)₃(s) → Cr₂O₃(s) + 3 H₂O(g)[7]

Q4: Can the heating rate during calcination influence the final product?

A4: Yes, the heating rate can affect the properties of the resulting Cr₂O₃. A slower heating rate allows for more controlled removal of water and organic residues (if any), potentially leading to a more uniform and less agglomerated product. Rapid heating can sometimes lead to the formation of less homogeneous materials.

Q5: What is a general experimental protocol for the calcination of Cr(OH)₃?

A5: A detailed experimental protocol is provided in the "Experimental Protocols" section below. This includes the preparation of the Cr(OH)₃ precursor and the subsequent calcination process.

Data Presentation

Table 1: Effect of Calcination Temperature on the Properties of Cr₂O₃

Calcination Temperature (°C)Average Crystallite/Particle Size (nm)Specific Surface Area (m²/g)
360~20Not specified
4507138
50028Not specified
5509821
65012513
7501538
80046Not specified
825~100Not specified
8501896
9502015
11502164

Note: Data compiled from multiple sources.[1][5][8] The specific properties can vary based on the synthesis method of the precursor Cr(OH)₃.

Experimental Protocols

Preparation of Chromium(III) Hydroxide (Cr(OH)₃) Precursor

This protocol describes the synthesis of Cr(OH)₃ via precipitation.

Materials:

  • Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium(III) chloride (CrCl₃)

  • Ammonium (B1175870) hydroxide (NH₄OH) solution or Sodium hydroxide (NaOH) solution

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

Procedure:

  • Dissolve a known amount of the chromium salt (e.g., Cr(NO₃)₃·9H₂O) in deionized water to create a solution of a specific concentration.

  • While stirring the chromium salt solution, slowly add the ammonium hydroxide or sodium hydroxide solution dropwise.

  • Monitor the pH of the solution continuously. Continue adding the base until the pH reaches a value between 7 and 8 to ensure the complete precipitation of Cr(OH)₃.[9]

  • A gelatinous green precipitate of Cr(OH)₃ will form.

  • Continue stirring the mixture for a period (e.g., 1 hour) to ensure a homogeneous precipitate.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate several times with deionized water to remove any unreacted salts and byproducts.

  • Dry the obtained Cr(OH)₃ precipitate in an oven at a low temperature (e.g., 60-80°C) until a constant weight is achieved.

Calcination of Cr(OH)₃ to Cr₂O₃

This protocol outlines the thermal conversion of the prepared Cr(OH)₃ to Cr₂O₃.

Materials and Equipment:

  • Dried Cr(OH)₃ powder

  • Ceramic crucible

  • High-temperature furnace (muffle furnace)

  • Mortar and pestle

Procedure:

  • Grind the dried Cr(OH)₃ powder using a mortar and pestle to ensure a fine, homogeneous starting material.

  • Place a known amount of the Cr(OH)₃ powder into a ceramic crucible.

  • Place the crucible in the high-temperature furnace.

  • Program the furnace to heat to the desired calcination temperature (e.g., 500°C) at a specific heating rate (e.g., 5°C/min).

  • Hold the sample at the target temperature for a predetermined duration (e.g., 2-4 hours) to ensure complete conversion.

  • After the hold time, allow the furnace to cool down to room temperature naturally.

  • Remove the crucible from the furnace and collect the resulting green Cr₂O₃ powder.

  • Characterize the final product using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure and estimate crystallite size, and Scanning Electron Microscopy (SEM) to observe the morphology and particle size.

Mandatory Visualization

experimental_workflow start Start dissolve Dissolve Cr Salt in Deionized Water start->dissolve end_node End precipitate Precipitate Cr(OH)₃ with Base (pH 7-8) dissolve->precipitate filter_wash Filter and Wash Cr(OH)₃ Precipitate precipitate->filter_wash dry Dry Cr(OH)₃ (60-80°C) filter_wash->dry grind Grind Dried Cr(OH)₃ dry->grind calcine Calcine in Furnace (e.g., 500°C, 2-4h) grind->calcine characterize Characterize Cr₂O₃ (XRD, SEM) calcine->characterize characterize->end_node

Caption: Experimental workflow for the synthesis of Cr₂O₃ from a chromium salt precursor.

logical_relationship temp Calcination Temperature size Particle Size temp->size Increases crystallinity Crystallinity temp->crystallinity Increases surface_area Surface Area temp->surface_area Decreases

Caption: Relationship between calcination temperature and Cr₂O₃ properties.

References

Technical Support Center: Green Synthesis of Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reproducibility issues in the green synthesis of chromium hydroxide (B78521).

Troubleshooting Guide

This guide addresses common problems encountered during the green synthesis of chromium hydroxide, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent final color of the nanoparticle solution.

QuestionAnswer
Why does the color of my final chromium hydroxide nanoparticle solution vary between batches (e.g., from light green to dark green/black)? The color of the nanoparticle solution is an initial indicator of successful synthesis and is related to the Surface Plasmon Resonance (SPR) of the nanoparticles. Variations in color often point to inconsistencies in particle size and shape. A color change from the initial reactants to a greenish hue typically indicates the formation of chromium hydroxide or chromium oxide nanoparticles.[1][2] A darker or black precipitate can suggest the formation of larger aggregates or a higher concentration of chromium oxide.[3][4]
What are the potential causes for this color variation? Several factors can influence the final color: inconsistent quality or concentration of the plant extract, variations in the reaction pH, temperature fluctuations, or differences in the precursor (chromium salt) concentration. The phytochemical composition of the plant extract, which acts as the reducing and capping agent, can vary based on the plant's age, harvesting season, and extraction method.[5][6]
How can I achieve a consistent color in my synthesis? To ensure reproducibility, it is crucial to standardize your experimental parameters. Use a consistent source and preparation method for your plant extract. Precisely control the pH, temperature, and stirring rate of the reaction mixture. Ensure the accurate measurement and addition of the chromium salt precursor.[7]

Issue 2: Broad particle size distribution and aggregation.

QuestionAnswer
My synthesized chromium hydroxide nanoparticles show a wide range of sizes and tend to aggregate. What could be the cause? A broad particle size distribution, or high polydispersity index (PDI), and aggregation are common challenges in nanoparticle synthesis. Potential causes include inadequate mixing, impure reagents, or an inappropriate concentration of the capping agent (from the plant extract).[7] In green synthesis, the phytochemicals in the plant extract are responsible for both reducing the metal ions and stabilizing the newly formed nanoparticles.[5][6] If the capping agents are insufficient or their stabilizing effect is compromised, the nanoparticles will aggregate to reduce their surface energy.
How can I control the particle size and prevent aggregation? To achieve a narrow particle size distribution, ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous mixture.[8] Use high-purity precursors and solvents. The concentration of the plant extract is a critical parameter; you may need to optimize the ratio of the plant extract to the chromium salt solution to ensure sufficient capping of the nanoparticles.[7] Additionally, controlling the pH is vital as it affects the surface charge of the nanoparticles and their stability.[9][10]

Issue 3: Low yield of chromium hydroxide nanoparticles.

QuestionAnswer
I am getting a very low yield of the final chromium hydroxide nanoparticle product. What are the likely reasons? A low yield can result from several factors, including an incomplete reaction, suboptimal pH, or an insufficient amount of the reducing agent (phytochemicals in the plant extract). The reduction of chromium ions to form chromium hydroxide is a critical step, and if the conditions are not favorable, a significant portion of the precursor may remain unreacted.[11]
What steps can I take to improve the yield? To enhance the yield, ensure that the reaction goes to completion by optimizing the reaction time and temperature. The pH of the solution can significantly influence the reduction potential of the phytochemicals, so it's important to adjust it to the optimal range for your specific plant extract.[9] Increasing the concentration of the plant extract might also provide more reducing agents, leading to a higher yield. However, this needs to be balanced to avoid excessive aggregation.[3]

Issue 4: Presence of impurities in the final product.

QuestionAnswer
My final product contains impurities, such as unreacted chromium salts or other chromium compounds. How can I minimize these? The presence of impurities is a common issue and can affect the properties and biocompatibility of the nanoparticles. Unreacted chromium salts can be present if the reaction is incomplete. The formation of other chromium compounds, like chromium oxide (Cr₂O₃), can occur, especially if the synthesis is carried out at elevated temperatures or if the drying process involves high heat.[4][11]
What are the best practices for obtaining a pure chromium hydroxide nanoparticle product? To minimize impurities, ensure the correct stoichiometric ratio of reactants and allow sufficient time for the reaction to complete. After synthesis, it is crucial to wash the nanoparticles thoroughly to remove any soluble impurities. This is typically done by repeated centrifugation and resuspension in deionized water.[1][8] Drying the final product should be done at a moderate temperature to prevent the conversion of chromium hydroxide to chromium oxide.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of plant extracts in the green synthesis of chromium hydroxide nanoparticles?

A1: Plant extracts serve a dual purpose in the green synthesis of nanoparticles. They contain a variety of phytochemicals, such as polyphenols, flavonoids, terpenoids, and alkaloids, which act as both reducing and capping/stabilizing agents.[5][6] The reducing agents are responsible for the chemical reduction of chromium ions (Cr³⁺) to form chromium hydroxide. The capping agents adsorb onto the surface of the newly formed nanoparticles, preventing them from aggregating and ensuring their stability in the solution.[5][12]

Q2: How do experimental parameters like pH and temperature affect the synthesis?

A2: Both pH and temperature are critical parameters that can significantly influence the size, shape, and yield of the synthesized nanoparticles.

  • pH: The pH of the reaction medium can alter the ionization state of the functional groups in the phytochemicals, thereby affecting their reduction potential and capping ability. It also influences the surface charge of the nanoparticles, which plays a crucial role in their stability.[9][10]

  • Temperature: Increasing the reaction temperature generally leads to a faster reaction rate. However, excessively high temperatures can lead to the formation of larger, aggregated particles or promote the conversion of chromium hydroxide to chromium oxide.[4]

Q3: What are the common characterization techniques used to analyze chromium hydroxide nanoparticles?

A3: Several techniques are used to characterize the synthesized nanoparticles:[8]

  • UV-Visible Spectroscopy: To confirm the formation of nanoparticles by observing the characteristic surface plasmon resonance peak.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the phytochemicals involved in the reduction and capping of the nanoparticles.[4]

  • X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology (shape and size) of the nanoparticles.[13]

  • Dynamic Light Scattering (DLS): To measure the particle size distribution and zeta potential (an indicator of stability).[8]

  • Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition of the synthesized nanoparticles.[2]

Quantitative Data

Table 1: Effect of pH on Nanoparticle Size (Analogous System: Silver Nanoparticles)

pHAverage Particle Size (nm)Reference
3.612 ± 0.9[10]
9.68 ± 0.7[10]

Note: This data is for citrate-capped silver nanoparticles and serves as an illustrative example of the influence of pH on nanoparticle size.

Table 2: Yield of Chromium Oxide Nanoparticles with Different Extraction Solvents

The choice of solvent for the plant extract can influence the phytochemical composition and, consequently, the reaction yield.

Plant Extract SolventPresence of NaOHYield (%)Reference
AqueousNo98.10[3]
EthanolicNo62.70[3]
AqueousYes39.36[3]
EthanolicYes76.97[3]

Experimental Protocols

Detailed Methodology for Green Synthesis of Chromium Hydroxide/Oxide Nanoparticles

This protocol is a generalized procedure based on methodologies reported for the green synthesis of chromium oxide nanoparticles, which are often formed from a chromium hydroxide precursor.[1][3][13]

1. Preparation of Plant Extract:

  • Thoroughly wash the selected plant material (e.g., leaves) with deionized water to remove any debris.

  • Dry the plant material in the shade at room temperature.

  • Grind the dried plant material into a fine powder.

  • Add a specific amount of the powder (e.g., 10 g) to a specific volume of deionized water (e.g., 100 mL).

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 15-30 minutes) with constant stirring.

  • Allow the mixture to cool and then filter it to obtain a clear plant extract.

2. Synthesis of Nanoparticles:

  • Prepare a solution of a chromium salt (e.g., 0.1 M chromium(III) nitrate (B79036) or chromium(III) chloride) in deionized water.

  • Add the plant extract to the chromium salt solution in a specific ratio (e.g., 1:5 v/v) under constant stirring.

  • Adjust the pH of the mixture to the desired value using dilute NaOH or HCl.

  • Heat the reaction mixture at a controlled temperature (e.g., 70-80°C) for a specific period (e.g., 1-2 hours). A color change in the solution indicates the formation of nanoparticles.

3. Isolation and Purification of Nanoparticles:

  • After the reaction is complete, cool the solution to room temperature.

  • Centrifuge the solution at a high speed (e.g., 10,000 rpm) for a specific time (e.g., 15-20 minutes) to pellet the nanoparticles.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

  • Repeat the centrifugation and resuspension steps multiple times to wash the nanoparticles and remove any unreacted precursors or byproducts.

  • Finally, dry the purified nanoparticles in a hot air oven at a moderate temperature (e.g., 80°C).

Visualizations

experimental_workflow cluster_preparation 1. Preparation cluster_synthesis 2. Synthesis cluster_purification 3. Purification start Start: Select Plant Material wash_dry Wash and Dry Plant Material start->wash_dry grind Grind into Fine Powder wash_dry->grind extract Aqueous Extraction with Heating grind->extract filter_extract Filter to Obtain Clear Extract extract->filter_extract mix Mix Plant Extract and Precursor filter_extract->mix prep_precursor Prepare Chromium Salt Solution prep_precursor->mix adjust_params Adjust pH and Temperature mix->adjust_params react Stir and Heat for Reaction adjust_params->react centrifuge Centrifuge to Pellet Nanoparticles react->centrifuge wash Wash with Deionized Water (Repeat) centrifuge->wash dry Dry the Purified Nanoparticles wash->dry end End: Characterize Nanoparticles dry->end reaction_pathway Cr3 Chromium Ions (Cr³⁺) Reduction Reduction Cr3->Reduction Phyto Phytochemicals (from Plant Extract) (e.g., Polyphenols, Flavonoids) Phyto->Reduction Capping Capping/Stabilization Phyto->Capping CrOH3_Nuclei Chromium Hydroxide Nuclei Reduction->CrOH3_Nuclei Growth Growth CrOH3_Nuclei->Growth Growth->Capping Final_NP Stable Chromium Hydroxide Nanoparticles Capping->Final_NP

References

Technical Support Center: Stabilization of Chromium hydroxide Green Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromium hydroxide (B78521) green suspensions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guide

Issue 1: Rapid Settling or Sedimentation of Chromium Hydroxide Green Particles

Q: My this compound suspension is settling too quickly. What are the possible causes and how can I fix this?

A: Rapid settling is a common issue indicating suspension instability. The primary causes are insufficient particle repulsion and/or low viscosity of the continuous phase. Here’s a step-by-step troubleshooting guide:

  • Inadequate Dispersant Concentration: The surface of the this compound particles may not be sufficiently coated with a dispersing agent, leading to agglomeration and faster settling.[1][2][3]

    • Solution: Optimize the dispersant concentration. This can be achieved by creating a series of suspensions with varying dispersant-to-pigment ratios and measuring their viscosity. The optimal concentration often corresponds to the point of minimum viscosity.[2][4]

  • Incorrect Choice of Stabilizer: The selected dispersant or stabilizer may not be effective for this compound.

    • Solution: Experiment with different types of stabilizers. For inorganic pigments like this compound, both electrostatic and steric stabilizers can be effective.[3] Consider polymeric dispersants for robust steric hindrance.

  • Low Viscosity of the Suspension Medium: A low-viscosity medium will not adequately suspend the dense this compound particles.

    • Solution: Incorporate a rheology modifier or thickener to increase the viscosity of the continuous phase.[5] Options include cellulosic ethers, polyacrylates, or inorganic thickeners like bentonite (B74815) clay.

  • Particle Size Distribution: A wide particle size distribution can lead to faster settling of larger particles.

    • Solution: Ensure proper deagglomeration during the dispersion process using high-shear mixing or milling to achieve a more uniform and smaller particle size.[1][6]

Issue 2: Agglomeration and Flocculation

Q: I'm observing clumps and floccules in my this compound suspension. What's causing this and how can I prevent it?

A: Agglomeration (particle clustering) and flocculation (loose aggregate formation) are signs of poor dispersion and stabilization.[3][7]

  • Insufficient Wetting: Air may be entrapped on the surface of the pigment particles, preventing proper wetting by the liquid medium.[1]

    • Solution: Use a suitable wetting agent to lower the surface tension of the liquid and ensure complete wetting of the this compound powder before dispersion. Wetting agents must be added to the millbase before grinding.[8]

  • Inadequate Dispersion Energy: The mechanical energy used to break down the initial pigment agglomerates may be insufficient.[1]

    • Solution: Increase the intensity or duration of the high-shear mixing or milling process.

  • Sub-optimal Stabilizer Concentration: Too little dispersant will not provide a sufficient barrier to prevent particles from re-agglomerating. Conversely, an excess of some types of dispersants can lead to depletion flocculation.[4][9]

    • Solution: Methodically determine the optimal dispersant concentration by measuring viscosity at different concentrations to find the minimum effective level.[2][4]

  • pH Imbalance: The pH of the suspension can significantly affect the surface charge of the this compound particles and the effectiveness of ionic dispersants.

    • Solution: Measure and adjust the pH of the suspension to a range where the pigment particles have a higher surface charge, enhancing electrostatic repulsion. For chromium (III) hydroxide, stability can be influenced by pH, with potential for dissolution at very low pH and changes in surface properties at alkaline pH.[10][11][12][13][14]

Issue 3: Color Inconsistency and Poor Hiding Power

Q: The color of my this compound suspension is not consistent between batches, and the hiding power is poor. Why is this happening?

A: These issues are typically linked to the degree of pigment dispersion.[7][15]

  • Inconsistent Dispersion: Variations in the dispersion process (mixing time, speed, temperature) between batches can lead to different particle size distributions and, consequently, color variations.

    • Solution: Standardize the dispersion protocol. Ensure all parameters are consistent for each batch.

  • Flocculation: Flocculated particles act as larger particles, scattering light differently and reducing color strength and hiding power.[3][7]

    • Solution: Address flocculation by optimizing the wetting and dispersing agents as described in the previous section. A "rub-out test" can help determine if flocculation is the cause of color change.[3]

Issue 4: Foaming

Q: My suspension is developing a lot of foam during mixing. What can I do to minimize this?

A: Foaming is often caused by the introduction of air during high-shear mixing and can be exacerbated by certain additives.[15]

  • Air Entrapment: High-speed mixing can introduce air into the suspension.

    • Solution: Optimize the mixing process. For instance, ensure the mixer blade is properly submerged. Adding powders to a well-formed vortex can help, but avoid excessive vortexing that pulls in air.[1]

  • Excess Wetting Agent: Some wetting agents can contribute to foam formation.

    • Solution: Use the minimum effective concentration of the wetting agent. If foaming persists, consider using a defoamer. Add the defoamer early in the dispersion process for maximum effectiveness.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to create a stable this compound suspension? A1: The first and most critical step is the proper wetting of the pigment powder.[1] this compound is insoluble in water.[16] Therefore, a suitable wetting agent should be used to displace the air from the pigment surface and allow the liquid medium to coat the particles before applying high-shear dispersion.

Q2: How do I choose the right type of stabilizer for my this compound suspension? A2: The choice depends on your suspension medium (aqueous or non-aqueous) and the desired stabilization mechanism.

  • Electrostatic Stabilization: Utilizes ionic dispersants that adsorb onto the pigment surface, creating a net charge that causes particles to repel each other. This is effective in polar mediums but can be sensitive to pH and electrolytes.

  • Steric Stabilization: Employs long-chain polymeric dispersants that form a protective layer around the particles, physically preventing them from getting too close. This method is generally less sensitive to pH and electrolyte concentration.[3]

Q3: What is a typical concentration for a dispersing agent for an inorganic pigment like this compound? A3: The optimal concentration depends on the specific surface area of the pigment and the type of dispersant used. However, general guidelines suggest:

  • Low-molecular-weight polymeric dispersants: 0.5-2% by weight of the pigment.[8]

  • High-molecular-weight polymeric dispersants: 1-10% by weight of the pigment.[8] It is crucial to determine the optimal dosage experimentally for your specific system.[2][4][17]

Q4: How does pH affect the stability of a this compound suspension? A4: The pH of an aqueous suspension can significantly impact stability, especially when relying on electrostatic stabilization. Chromium (III) hydroxide is amphoteric, meaning it can react with both acids and bases.[11] Changes in pH alter the surface charge of the pigment particles. For systems with ionic dispersants, adjusting the pH to maximize surface charge will enhance repulsive forces and improve stability. The isoelectric point of chromium oxide (a related compound) is around pH 6-7.6, where the surface charge is minimal, and the suspension is least stable.[14]

Q5: What is the role of particle size in suspension stability? A5: Smaller particles generally lead to more stable suspensions.[6][18][19] According to Stokes' Law, the sedimentation rate is proportional to the square of the particle radius. Therefore, reducing the particle size through efficient deagglomeration is a key factor in preventing rapid settling. However, very fine particles have a larger surface area, which may require a higher concentration of dispersing agent for full coverage.[20]

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Suspensions

IssuePotential CauseRecommended Solution
Rapid Settling Insufficient dispersant, low viscosity, large particle size.Optimize dispersant concentration, add a rheology modifier, improve deagglomeration.[1][5][6]
Agglomeration/Flocculation Poor wetting, inadequate dispersion energy, sub-optimal stabilizer concentration, pH imbalance.Use a wetting agent, increase mixing energy, determine optimal dispersant loading, adjust pH.[1][3][7][14]
Color Inconsistency Inconsistent dispersion process, flocculation.Standardize dispersion protocol, improve stabilization to prevent flocculation.[7][15]
Foaming Air entrapment during mixing, excess wetting agent.Optimize mixing procedure, use a defoamer, use minimum effective wetting agent concentration.[1][15]
Hard Caking Formation of a dense sediment in a deflocculated system.Induce controlled flocculation to form a looser, more easily redispersible sediment.[21]

Table 2: General Concentration Guidelines for Stabilizers for Inorganic Pigments

Stabilizer TypeTypical Concentration Range (% by weight of pigment)Notes
Low-Molecular-Weight Polymeric Dispersants0.5 - 2.0%Effective for general-purpose applications.[8]
High-Molecular-Weight Polymeric Dispersants1.0 - 10.0%Provide excellent steric stabilization. Higher concentrations may be needed for very fine particles.[8]
Wetting Agents0.1 - 1.0%Use the minimum amount necessary to achieve complete wetting.

Experimental Protocols

Protocol 1: Determination of Optimal Dispersant Concentration

Objective: To find the dispersant concentration that provides the lowest viscosity, indicating the most efficient stabilization.[2][4]

Methodology:

  • Prepare a master batch of this compound slurry without any dispersant. A typical starting point for an inorganic pigment is 55% by weight in the liquid medium. Disperse for 30 minutes using a high-speed dissolver.[2]

  • Divide the master batch into several equal samples.

  • Incrementally add the dispersing agent to each sample, creating a series of concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0%, etc., based on the pigment weight).

  • Mix each sample thoroughly for a consistent period (e.g., 10 minutes) after each addition.

  • Measure the viscosity of each sample using a viscometer (e.g., Brookfield or cone and plate) at a low shear rate.

  • Plot viscosity versus dispersant concentration. The concentration corresponding to the minimum viscosity is the optimal dispersant concentration.

Protocol 2: Measurement of Sedimentation Volume

Objective: To quantitatively assess the physical stability of the suspension.[21][22]

Methodology:

  • Prepare the this compound suspension with the desired formulation.

  • Pour a defined volume (e.g., 100 mL) of the suspension into a graduated cylinder and record the initial height (H₀).

  • Seal the cylinder and leave it undisturbed in a location free from vibrations.

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the height of the sediment (Hᵤ).

  • Calculate the sedimentation volume (F) using the formula: F = Hᵤ / H₀.

  • Plot F versus time. A lower and slower decrease in F indicates better stability. An F value close to 1 suggests a well-suspended system.[22]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Analysis P1 Weigh Chromium Hydroxide Green P3 Add Pigment to Medium P1->P3 P2 Prepare Liquid Medium with Wetting Agent P2->P3 D1 High-Shear Mixing (Deagglomeration) P3->D1 D2 Add Dispersing Agent and Rheology Modifier D1->D2 D3 Continue Mixing D2->D3 A1 Measure Viscosity D3->A1 A2 Determine Sedimentation Volume D3->A2 A3 Assess Particle Size D3->A3 A1->D2 Optimize Dispersant Concentration

Caption: Workflow for preparing and analyzing this compound suspensions.

troubleshooting_flowchart Start Suspension is Unstable (e.g., Settling, Agglomeration) Q1 Is the pigment fully wetted? Start->Q1 S1 Add/Optimize Wetting Agent Q1->S1 No Q2 Is dispersion energy sufficient? Q1->Q2 Yes S1->Q2 S2 Increase Mixing Time/Intensity Q2->S2 No Q3 Is dispersant concentration optimal? Q2->Q3 Yes S2->Q3 S3 Determine Optimal Concentration (Viscosity Curve) Q3->S3 No Q4 Is viscosity of medium adequate? Q3->Q4 Yes S3->Q4 S4 Add Rheology Modifier Q4->S4 No End Stable Suspension Q4->End Yes S4->End

Caption: Troubleshooting flowchart for unstable this compound suspensions.

stabilization_mechanisms cluster_electrostatic Electrostatic Stabilization cluster_steric Steric Stabilization E1 Cr(OH)₃ E2 Cr(OH)₃ E1->E2 Repulsion p1 E1->p1 + p2 E1->p2 + p3 E1->p3 + p4 E2->p4 + p5 E2->p5 + p6 E2->p6 + S1 Cr(OH)₃ S2 Cr(OH)₃ S1->S2 Physical Barrier poly1 poly2

Caption: Mechanisms of pigment suspension stabilization.

References

"minimizing impurities in precipitated chromium hydroxide green"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chromium (III) hydroxide (B78521). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers minimize impurities and achieve a high-quality green precipitate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of chromium hydroxide.

Question: My final precipitate has a brownish or yellowish tint instead of the expected green color. What is the likely cause?

Answer: A color deviation often indicates the presence of impurities or unintended side-reactions. The most common causes are:

  • Oxidation of Cr(III) to Cr(VI): Trivalent chromium (Cr(III)) can be oxidized to the more toxic, yellow-orange hexavalent chromium (Cr(VI)), especially under alkaline conditions in the presence of air or other oxidizing agents.[1] To prevent this, it is recommended to use deaerated solvents and perform the reaction under an inert atmosphere, such as nitrogen or argon.[1]

  • Co-precipitation of Iron Hydroxide: If your chromium salt precursor or reaction vessel contains iron impurities, ferric hydroxide (Fe(OH)₃), which is reddish-brown, can co-precipitate with the chromium hydroxide. If iron and chromium co-exist, they can form a solid solution of CrₓFe₍₁₋ₓ₎(OH)₃.[2] Ensure you are using high-purity reagents and clean glassware.

  • Incomplete Reaction: Residual unreacted chromium salts can affect the final color and purity of the product.[1]

Question: The precipitate is gelatinous and difficult to filter. How can I obtain a more crystalline product?

Answer: A gelatinous precipitate is a common issue, often resulting from rapid changes in pH.[1]

  • Control the Rate of Addition: Add the precipitating agent (e.g., NaOH, NH₄OH) dropwise and with vigorous, continuous stirring. This prevents localized areas of high pH, which favor the formation of a gelatinous solid.[1]

  • Aging the Precipitate: Allowing the precipitate to "age" in the mother liquor, sometimes with gentle heating, can promote the transformation from an amorphous, gelatinous state to a more crystalline and filterable form.

  • Temperature Control: Performing the precipitation at a controlled, slightly elevated temperature can sometimes improve the precipitate's physical characteristics.

Question: Analytical tests (e.g., ICP-MS) show high levels of sodium/chloride contamination in the final product. How can this be resolved?

Answer: This is almost always due to insufficient washing of the precipitate. Soluble salts, such as sodium chloride (NaCl) formed during precipitation with NaOH from a CrCl₃ solution, become trapped within the precipitate cake.[1]

  • Thorough Washing: Wash the collected precipitate multiple times with deionized, deaerated water.[1] For each wash, fully resuspend the filter cake in the water before reapplying vacuum filtration. This ensures that trapped salts are dissolved and removed.

  • Test the Filtrate: Continue washing until a test of the filtrate for the impurity ion (e.g., testing for chloride with silver nitrate) is negative.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical impurities in precipitated chromium hydroxide?

A1: Common impurities include:

  • Unreacted Starting Materials: Such as chromium(III) chloride (CrCl₃), if the reaction is incomplete.[1]

  • Hexavalent Chromium (Cr(VI)): A highly toxic impurity formed by the oxidation of Cr(III).[1]

  • Soluble Salts: Byproducts of the reaction, like NaCl or (NH₄)₂SO₄, which need to be washed away.

  • Co-precipitated Metal Hydroxides: Impurities like iron, aluminum, or magnesium from the starting materials can precipitate under similar pH conditions.[3][4]

Q2: What is the optimal pH for precipitating chromium(III) hydroxide to maximize yield and purity?

A2: Chromium(III) hydroxide is amphoteric, meaning it dissolves in both acidic and strongly alkaline conditions. The minimum solubility (and thus maximum precipitation) occurs in a pH range of approximately 7 to 10.[5][6] Operating within a narrower range of pH 8 to 9 is often recommended to ensure complete precipitation while minimizing the risk of forming soluble chromite ions (Cr(OH)₄⁻) at higher pH.[7][8][9]

Q3: Which precipitating agent is best: Sodium Hydroxide, Ammonium (B1175870) Hydroxide, or Sodium Carbonate?

A3: The choice of precipitating agent can influence the purity and physical properties of the product.

  • Sodium Hydroxide (NaOH): A strong base that is effective and inexpensive. However, it requires careful, slow addition to avoid localized high pH.[8]

  • Ammonium Hydroxide (NH₄OH): A weaker base that provides better pH control, reducing the risk of forming a gelatinous precipitate. It is a common choice for laboratory preparations.[5]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These can also be used and are effective, with maximum removal efficiency for Cr(III) observed around pH 8.3.[8]

Q4: What analytical techniques are recommended for quantifying the purity of the final product?

A4: A combination of techniques is necessary for a comprehensive analysis:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Ideal for detecting and quantifying trace metallic impurities.[7]

  • Elemental Analysis: Determines the precise ratio of chromium, oxygen, and hydrogen to confirm the correct stoichiometry and hydration state.[1]

  • X-ray Diffraction (XRD): Used to assess the crystallinity of the product. An amorphous result would be consistent with a gelatinous precipitate.

  • Colorimetric Analysis (e.g., with Diphenylcarbazide): A standard method specifically for detecting the presence of toxic hexavalent chromium (Cr(VI)).

Data Presentation

Effect of pH and Precipitant on Cr(III) Removal

The following table summarizes the optimal pH ranges and efficiencies for precipitating Cr(III) using various common reagents, based on data from industrial effluent treatment studies.

Precipitating AgentOptimal pH for Max. RemovalRemoval EfficiencyReference
Sodium Hydroxide (NaOH)> 7.0> 99%[8]
Calcium Hydroxide (Ca(OH)₂)> 7.0> 99%[8]
Sodium Bicarbonate (NaHCO₃)~ 8.3~ 99.97%[8]
Magnesium Oxide (MgO)~ 8.9~ 99.98%[8]

Experimental Protocols

Protocol: Synthesis of High-Purity Chromium(III) Hydroxide

This protocol details a standard laboratory procedure for precipitating chromium(III) hydroxide using ammonium hydroxide, with steps designed to minimize common impurities.

1. Reagent and Equipment Preparation:

  • Reagents: Chromium(III) chloride hexahydrate (CrCl₃·6H₂O), Ammonium Hydroxide (NH₄OH, ~28% solution), Deionized (DI) Water.

  • Atmosphere: Prepare a source of inert gas (Nitrogen or Argon).

  • Glassware: Ensure all glassware is thoroughly cleaned and dried.

  • Deaeration: Deaerate the DI water by bubbling with an inert gas for at least 30 minutes prior to use.

2. Reaction Setup:

  • In a two-neck round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of CrCl₃·6H₂O in deaerated DI water to create a solution (e.g., 0.5 M).

  • Seal the flask and purge the headspace with the inert gas. Maintain a gentle positive pressure of the inert gas throughout the reaction.

3. Precipitation:

  • While stirring the chromium solution vigorously, add a 10% solution of ammonium hydroxide dropwise using a dropping funnel.

  • Monitor the pH of the reaction mixture continuously with a calibrated pH meter.

  • Continue adding the base slowly until the pH of the slurry stabilizes between 8.0 and 8.5 .

  • Once the target pH is reached, stop the addition of the base and allow the mixture to stir at room temperature for 1-2 hours to "age" the precipitate.

4. Isolation and Washing:

  • Collect the green precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake by resuspending it in a generous volume of deaerated DI water. Stir the slurry gently for 5-10 minutes before filtering again.

  • Repeat the washing step at least 3-5 times to ensure complete removal of soluble impurities like ammonium chloride.

5. Drying:

  • Carefully transfer the washed precipitate to a watch glass or drying dish.

  • Dry the product in a vacuum oven at a low temperature (e.g., 70-80 °C) until a constant weight is achieved. Drying at high temperatures can cause decomposition to chromium oxide (Cr₂O₃).[5]

Visualizations

Workflow for Minimizing Impurities

The following diagram outlines a logical workflow for diagnosing and correcting common purity issues during the synthesis of chromium hydroxide.

G cluster_start Preparation Phase cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions cluster_end Final Product start Start: Synthesize Cr(OH)₃ analyze Analyze Product: Color, Purity (ICP/XRD) start->analyze Precipitation & Drying issue_color Issue: Off-Color (Brown/Yellow) analyze->issue_color Color is not pure green issue_gel Issue: Gelatinous (Hard to Filter) analyze->issue_gel Filtration is slow issue_salt Issue: High Salt Content (e.g., Cl⁻, Na⁺) analyze->issue_salt Analysis shows contamination end_node End: High-Purity Green Cr(OH)₃ analyze->end_node Product meets specs sol_inert 1. Use Inert Atmosphere (N₂/Ar) 2. Check for Fe Impurities issue_color->sol_inert sol_stir 1. Add Base Dropwise 2. Increase Stirring Rate 3. 'Age' Precipitate issue_gel->sol_stir sol_wash 1. Increase Wash Cycles 2. Resuspend Precipitate During Each Wash issue_salt->sol_wash sol_inert->start Re-run Experiment sol_stir->start Re-run Experiment sol_wash->start Re-run Experiment

Caption: Troubleshooting workflow for chromium hydroxide synthesis.

References

Technical Support Center: Scaling Up Green Synthesis of Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the green synthesis of chromium hydroxide (B78521), particularly when scaling up from laboratory to pilot scale.

Frequently Asked Questions (FAQs)

Q1: What is the "green synthesis" of chromium hydroxide?

A1: Green synthesis of chromium hydroxide refers to environmentally friendly methods that utilize natural products, such as plant extracts, to act as reducing and capping agents.[1][2] This approach avoids the use of hazardous chemicals, high temperatures, and harsh reaction conditions often associated with conventional chemical synthesis methods.[2] The plant extracts contain biomolecules like phenols, alkaloids, and vitamins that facilitate the conversion of chromium salts into chromium hydroxide or oxide nanoparticles.[3]

Q2: What are the common precursors for the green synthesis of chromium hydroxide?

A2: A common precursor used in the literature is chromium(III) chloride hexahydrate (CrCl₃·6H₂O).[3] Other chromium salts like chromium nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O) and chromium acetate (B1210297) can also be used.[4][5]

Q3: What are the typical characteristics of green-synthesized chromium hydroxide/oxide nanoparticles?

A3: Green-synthesized chromium oxide nanoparticles are often characterized by their crystalline nature, with irregular or spherical shapes.[1][6] The particle size can vary depending on the synthesis conditions but is often reported to be in the nanoscale range.[1][6]

Q4: How is the formation of chromium hydroxide/oxide nanoparticles confirmed?

A4: The formation of nanoparticles is typically monitored by a color change in the reaction mixture.[1] Further confirmation and characterization are done using techniques such as UV-Vis Spectroscopy, X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Energy Dispersive X-Ray (EDX) analysis.[1][7]

Experimental Protocols

Lab-Scale Green Synthesis of Chromium Hydroxide Precursor

This protocol is a generalized procedure based on methodologies reported in the literature.[1]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Plant extract (e.g., from Erythrophleum guineense leaves)[1]

  • Deionized water

Procedure:

  • Prepare Plant Extract: An aqueous extract of the chosen plant material is prepared and filtered to remove suspended particles.[1]

  • Reaction Mixture: The plant extract and a solution of chromium chloride are mixed in a specific ratio (e.g., 3:7).[1]

  • Reaction Conditions: The mixture is magnetically stirred for a set time (e.g., 1.5 hours) at an elevated temperature (e.g., 100°C).[1]

  • Observation: The formation of nanoparticles is indicated by a change in the color of the solution.[1]

  • Separation and Purification: The synthesized nanoparticles are separated from the solution by centrifugation (e.g., 13,500 rpm at 4°C).[1]

  • Drying: The collected nanoparticles are then dried in an oven (e.g., at 80°C).[1]

Data Presentation

Table 1: Comparison of Green Synthesis Parameters and Nanoparticle Characteristics

Plant Extract SourcePrecursorSynthesis MethodParticle Size (nm)Morphology% Yield
Erythrophleum guineenseChromium ChlorideGreen Synthesis< 400Irregular, roundNot Reported
RoselleChromium Chloride HexahydrateSimple Chemical36.38Spherical/SemisphericalNot Reported
RoselleChromium Chloride HexahydrateSol-Gel89.83Spherical/SemisphericalNot Reported
Cassia fistula (aqueous extract)Chromium AcetateGreen SynthesisNot ReportedNot Reported98.10
Cassia fistula (ethanolic extract)Chromium AcetateGreen SynthesisNot ReportedNot Reported62.70
Cassia fistula (aqueous extract + NaOH)Chromium AcetateGreen SynthesisNot ReportedNot Reported39.36
Cassia fistula (ethanolic extract + NaOH)Chromium AcetateGreen SynthesisNot ReportedNot Reported76.97

Data synthesized from multiple sources.[1][3][4]

Troubleshooting Guides

Lab-Scale Synthesis

Q: The reaction mixture did not change color as expected. What could be the issue?

A:

  • Inactive Plant Extract: The concentration or quality of the bioactive compounds in the plant extract may be insufficient. Try preparing a fresh extract or increasing its concentration.

  • Incorrect pH: The pH of the reaction mixture can significantly influence the synthesis. Monitor and adjust the pH if necessary.[8]

  • Low Temperature: The reaction may require a higher temperature to initiate. Ensure your heating apparatus is calibrated and maintaining the target temperature.

Q: The final product is a gelatinous precipitate instead of a fine powder. Why?

A: This could indicate the formation of bulk chromium(III) hydroxide due to an excessively rapid reaction.[8]

  • Controlled Addition: Try adding the chromium salt solution dropwise to the plant extract with vigorous stirring to ensure a controlled reaction rate.[8]

  • pH Control: Carefully monitor the pH to avoid excessively basic conditions which can favor the formation of gelatinous precipitates.[8]

Q: The yield of nanoparticles is very low. How can I improve it?

A:

  • Optimize Reactant Ratio: The ratio of plant extract to chromium salt is crucial. Experiment with different ratios to find the optimal condition for your specific plant extract.[1]

  • Reaction Time: The reaction may not have gone to completion. Try increasing the reaction time while monitoring the progress.

  • Centrifugation Speed/Time: Inadequate centrifugation may lead to loss of nanoparticles. Ensure the speed and duration are sufficient to pellet all the synthesized material.

Pilot-Scale Up Challenges

Scaling up green synthesis processes presents a unique set of challenges that are not always apparent at the lab scale.

Q: We are experiencing inconsistent product quality (e.g., variable particle size, morphology) at the pilot scale. What are the likely causes?

A:

  • Mixing Inefficiencies: What works in a small flask may not translate to a large reactor. Inadequate mixing can lead to localized "hot spots" of high reactant concentration, resulting in non-uniform nucleation and growth of nanoparticles.[9] Consider using reactors with better mixing capabilities.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly when scaling up. Exothermic reactions that are easily controlled at the lab scale can lead to thermal gradients and runaway reactions in a large reactor.[9] This can affect particle size and phase purity. Ensure your pilot reactor has adequate cooling capacity.

  • Reagent Addition Rate: The rate of adding precursors becomes more critical at a larger scale. A slow, controlled addition is often necessary to maintain homogeneity and control particle growth.

Q: How can we maintain the "green" aspect of the synthesis during scale-up?

A:

  • Solvent and Reagent Sourcing: While a specific plant extract might be readily available for lab use, sourcing large quantities of consistent quality can be a challenge.[10] This may require establishing a reliable supply chain or developing methods for large-scale extraction.

  • Energy Consumption: Maintaining elevated temperatures for large volumes of liquid over extended periods can be energy-intensive.[10] Optimizing the reaction to proceed at lower temperatures or for shorter durations can significantly improve the process's green credentials at scale.

  • Waste Management: While green synthesis aims to minimize waste, any byproducts or waste streams generated will be of a much larger volume at the pilot scale. Develop a plan for the responsible disposal or recycling of these streams.

Q: We are observing the formation of unwanted byproducts at the pilot scale that were not present in the lab-scale synthesis. Why is this happening?

A:

  • Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant at a larger scale, leading to detectable levels of impurities.[9]

  • Extended Reaction Times: Longer processing times at the pilot scale can provide more opportunity for side reactions to occur.

  • Material of Construction: The material of the pilot reactor could potentially leach impurities or catalyze unwanted reactions. Ensure the reactor material is compatible with all reactants and reaction conditions.

Visualizations

Lab_Scale_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing A Plant Material D Prepare Aqueous Plant Extract A->D B Chromium Salt E Prepare Chromium Salt Solution B->E C Deionized Water C->D C->E F Mix & React (Stirring, Heat) D->F E->F G Centrifugation F->G Color Change H Washing G->H I Drying H->I J Chromium Hydroxide Nanoparticles I->J

Caption: Lab-scale workflow for the green synthesis of chromium hydroxide nanoparticles.

Scaling_Up_Challenges cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_challenges Potential Challenges cluster_outcomes Consequences lab_scale Successful Lab Synthesis (Small Volume) pilot_scale Pilot Scale Reactor (Large Volume) lab_scale->pilot_scale Scale-Up Attempt mixing Mixing Inefficiency pilot_scale->mixing heat Heat Transfer Limitation pilot_scale->heat reagent Reagent Addition Control pilot_scale->reagent supply Raw Material Sourcing & Consistency pilot_scale->supply inconsistent Inconsistent Product Quality mixing->inconsistent byproducts Formation of Byproducts mixing->byproducts heat->inconsistent heat->byproducts reagent->inconsistent supply->inconsistent low_yield Lower Yield supply->low_yield

Caption: Logical relationship of challenges encountered during scale-up from lab to pilot.

References

Technical Support Center: Properties of Chromium Hydroxide Precipitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effects of aging on chromium hydroxide (B78521) precipitate. The information is intended for researchers, scientists, and professionals in drug development who may encounter variability in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is "aging" in the context of a chromium hydroxide precipitate?

A1: Aging refers to the time-dependent changes in the properties of the precipitate while it is in contact with its mother liquor.[1] These changes can include loss of water, growth of crystals (increase in particle size), recrystallization, and a decrease in specific surface area.[1] For chromium hydroxide, this typically involves a transformation from an initially formed, highly hydrated, and amorphous state to a more ordered, crystalline, and stable form.[2][3] The process is often accelerated by heating.[1][4]

Q2: Why does my freshly prepared chromium hydroxide precipitate appear as a gelatinous green solid?

A2: The gelatinous nature of freshly precipitated chromium(III) hydroxide is characteristic of its amorphous and highly hydrated state.[5][6] This initial form, sometimes referred to as "active" chromium hydroxide, consists of a disordered, hydrogen-bonded layered structure.[7][8] The high water content and lack of a defined crystal lattice contribute to its gel-like consistency.

Q3: How does aging affect the solubility and chemical reactivity of the precipitate?

A3: Aging significantly reduces the solubility and reactivity of chromium hydroxide precipitate. Freshly precipitated, or "active," chromium hydroxide dissolves readily in acids.[7][9] As the precipitate ages, it undergoes processes like hydrolytic polymerization, forming more stable, less soluble oligomeric and polymeric structures.[7] This transformation leads to a more inert material that is less susceptible to dissolution. Crystalline forms of Cr(OH)₃·3H₂O have been found to be highly soluble and unstable, tending to transform into a more stable amorphous phase over time.[3]

Q4: What is the difference between amorphous and crystalline chromium hydroxide?

A4: The primary difference lies in the arrangement of atoms. Amorphous chromium hydroxide lacks a long-range ordered crystal structure, which is typical for freshly prepared precipitates.[2][4] Crystalline chromium hydroxide, which can form upon aging or heating, has a well-defined, repeating atomic structure. Heating amorphous chromium hydroxide can induce crystallization into chromium(III) oxide (Cr₂O₃), with the crystallite size increasing at higher temperatures.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent batch-to-batch properties (solubility, particle size, reactivity) The "aging" time and conditions (temperature, pH) between precipitation and processing are not controlled.Standardize the aging protocol. Define a specific time, temperature, and pH for the precipitate to age in its mother liquor before filtration and drying. This ensures a more consistent final product.[1][7]
Precipitate is difficult to filter and handle (gelatinous) The precipitate is too "young" or "active" and has not aged sufficiently. The particles are amorphous and very fine.[5][9]Allow the precipitate to age. Keeping the suspension at an elevated temperature for a period can promote crystal growth and improve filterability.[1][9] Using specific precipitating agents like magnesium oxide can also result in a denser, more easily filterable "sandy" precipitate.[9][10]
Precipitate fails to form completely or redissolves The pH is not within the optimal range for precipitation. Trivalent chromium compounds are amphoteric and can redissolve in excess strong base.[11] Certain ions, like excess sulfite, can also interfere with precipitation.[12]Carefully monitor and control the pH, typically maintaining it in the range of 7 to 10.[9][13] Add the base dropwise with vigorous stirring to avoid localized pH extremes.[5] Ensure that any reducing agents used (e.g., for Cr(VI) reduction) are not in excessive excess.[12]
Formation of unexpected impurities (e.g., hexavalent chromium) Oxidation of Cr(III) to Cr(VI) may occur under alkaline conditions, especially in the presence of air or oxidizing agents like excess hydrogen peroxide.[5][12]Perform the precipitation under an inert atmosphere (e.g., nitrogen or argon) and use deaerated solvents to minimize oxidation.[5] Carefully control the addition of any oxidizing or reducing agents.

Quantitative Data on Aging Effects

The properties of chromium hydroxide precipitate are highly dependent on the conditions of its formation and aging.

Table 1: Effect of Thermal Treatment (Heating) on Crystallite Size of Chromium Hydroxide

Sample HistoryTreatment Temperature (°C)Resulting PhaseAverage Crystallite Size (nm)
Amorphous Chromium HydroxideUp to 360Cr₂O₃~20
Amorphous Chromium HydroxideUp to 825Cr₂O₃~100
Data sourced from Musić et al.[2][4]

Table 2: Influence of pH on Chromium Hydroxide Precipitation and Properties

ParameterObservation
Precipitation pH The surface area of chromium hydroxide gels strongly decreases as the precipitation pH increases from ~5 to ~11.[4]
Optimal pH for Removal For wastewater treatment, optimal precipitation of Cr(III) is often achieved at a pH of 7.[13][14]
Amphoteric Nature Cr(OH)₃ precipitate dissolves in excess strong base, demonstrating its amphoteric character.[11]

Experimental Protocols

Protocol: Controlled Aging of Chromium Hydroxide Precipitate

This protocol describes a general method for preparing and aging chromium hydroxide to study its changing properties over time.

  • Preparation of Precursor Solution: Dissolve a chromium(III) salt (e.g., Cr(NO₃)₃ or CrCl₃) in deionized water to a known concentration (e.g., 0.1 M).[2]

  • Precipitation:

    • Place the chromium salt solution in a reaction vessel equipped with a magnetic stirrer and pH probe.

    • Slowly add a base solution (e.g., 1 M NaOH or NH₄OH) dropwise while vigorously stirring.[5][11]

    • Monitor the pH continuously until the target precipitation pH (e.g., 8.5 - 9.5) is reached and stable.[2] The immediate product is the "active" or unaged precipitate.

  • Aging Process:

    • Once precipitation is complete, maintain the suspension (precipitate in its mother liquor) at a constant temperature (e.g., 25°C or an elevated temperature like 90°C to accelerate aging).[2][7]

    • Continue stirring to ensure homogeneity.

    • Extract aliquots of the suspension at predetermined time intervals (e.g., 1 hour, 24 hours, 7 days, 30 days) for analysis.[2][7]

  • Isolation of Precipitate:

    • For each aliquot, separate the precipitate from the supernatant by centrifugation or vacuum filtration.[2]

    • Wash the collected precipitate multiple times with deionized water to remove residual soluble ions.

    • Dry the precipitate under controlled conditions (e.g., in a vacuum oven at a moderate temperature).[5]

  • Characterization:

    • Analyze the physical and chemical properties of the dried precipitates from each time point.

    • Crystallinity: Use X-ray Diffraction (XRD) to determine if the structure is amorphous or crystalline.[2]

    • Particle Size/Morphology: Use Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

    • Thermal Properties: Use Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) to observe phase transitions and water loss.[4]

    • Chemical Structure: Use Fourier-Transform Infrared Spectroscopy (FT-IR) to identify functional groups and bonding.[4]

    • Solubility: Test the solubility of the aged precipitate in an acidic solution.[7]

Visualizations

G cluster_prep Preparation cluster_reaction Process cluster_analysis Characterization Cr_Salt Cr(III) Salt Solution (e.g., Cr(NO₃)₃) Precipitation Precipitation (Controlled pH & Temp) Cr_Salt->Precipitation Base Base Solution (e.g., NaOH) Base->Precipitation Aging Aging (Suspension held for time 't') Precipitation->Aging t = 0 Isolation Isolation (Centrifuge/Filter & Wash) Aging->Isolation t = x Drying Drying Isolation->Drying XRD XRD (Crystallinity) Drying->XRD SEM_TEM SEM/TEM (Morphology) Drying->SEM_TEM FTIR FT-IR (Structure) Drying->FTIR Solubility Solubility Test Drying->Solubility Aged_Sample Aged Cr(OH)₃ Sample Drying->Aged_Sample Aged_Sample->XRD Aged_Sample->SEM_TEM Aged_Sample->FTIR Aged_Sample->Solubility

Caption: Experimental workflow for studying the aging of Cr(OH)₃ precipitate.

G cluster_factors Aging Factors cluster_process Underlying Processes cluster_properties Resulting Properties Time Aging Time ↑ Polymerization Polymerization & Dehydration Time->Polymerization Recrystallization Recrystallization Time->Recrystallization Temp Temperature ↑ Temp->Polymerization Temp->Recrystallization Solubility Solubility ↓ Polymerization->Solubility SurfaceArea Surface Area ↓ Polymerization->SurfaceArea Reactivity Reactivity ↓ Polymerization->Reactivity Crystallinity Crystallinity ↑ Recrystallization->Crystallinity ParticleSize Particle Size ↑ Recrystallization->ParticleSize Filterability Filterability ↑ Recrystallization->Filterability

Caption: Logical relationship of aging effects on Cr(OH)₃ properties.

References

"controlling the crystallinity of synthesized chromium hydroxide green"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of chromium hydroxide (B78521) green, with a specific focus on controlling its crystallinity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the crystallinity of synthesized chromium hydroxide green?

The crystallinity of chromium hydroxide is primarily influenced by several key experimental parameters:

  • Temperature: The temperature during precipitation and any subsequent heat treatment (annealing) is a critical factor. Lower precipitation temperatures can favor the formation of nanocrystalline structures, while room temperature precipitation often yields an amorphous product.[1][2]

  • pH: The pH of the reaction solution dictates the chromium species present and influences the precipitation process.[3][4] Chromium hydroxide precipitation typically occurs at a pH greater than 6.[4]

  • Precursors: The choice of the trivalent chromium salt (e.g., chromium nitrate (B79036), chromium chloride) and the precipitating agent (e.g., ammonia (B1221849), sodium hydroxide, urea) can affect the structure of the resulting hydroxide.[5][6]

  • Aging Time: The duration for which the precipitate is aged in the solution can influence crystal growth and overall crystallinity.

  • Post-Synthesis Treatment: Annealing (thermal treatment) is a common method to convert amorphous chromium hydroxide into crystalline chromium oxide (Cr₂O₃).[7][8] The annealing temperature and atmosphere (e.g., air or an inert gas like argon) significantly impact the final crystalline phase and crystallite size.[7]

Q2: How can I synthesize amorphous chromium hydroxide?

Amorphous chromium hydroxide is typically formed when precipitation is carried out at room temperature.[1] A common method involves the forced hydrolysis of a chromium(III) salt solution, such as chromium nitrate, using a base like urea (B33335) or ammonia to gradually increase the pH.[5][7] The resulting gelatinous green precipitate is generally amorphous in nature.[1]

Q3: How can I synthesize crystalline chromium hydroxide?

Synthesizing crystalline chromium hydroxide directly can be challenging as it often precipitates as an amorphous or poorly crystalline gel. However, some strategies can be employed:

  • Controlled Low-Temperature Precipitation: One study demonstrated that precipitation at a lower temperature (e.g., 5°C) can yield nanocrystalline chromium hydroxide, whereas precipitation at 25°C produces an amorphous form.[1]

  • Hydrothermal Synthesis: Hydrothermal methods, which involve carrying out the synthesis in a sealed vessel at elevated temperatures and pressures, can promote the formation of crystalline materials, including chromium-based compounds.[9]

  • Transformation: It has been reported that an initially formed crystalline, but unstable, Cr(OH)₃·3H₂O can transform into a more stable amorphous phase over time.[10] Controlling the conditions to isolate the initial crystalline product is key.

Q4: What is the role of pH during the synthesis?

The pH is a critical parameter that governs the hydrolysis of Cr(III) ions and their subsequent precipitation.

  • At low pH (below 4), Cr(III) exists mainly as hexacoordinated complexes like [Cr(H₂O)₆]³⁺.[4]

  • As the pH increases (between 4 and 6), hydrolysis products such as Cr(OH)²⁺ and Cr(OH)₂⁺ are formed.[4]

  • At a pH above 6, the insoluble chromium hydroxide, Cr(OH)₃, precipitates out of the solution.[4] Maintaining a stable and appropriate pH (often between 7 and 9.5) is essential for complete precipitation and can influence the final structure.[5][7]

Q5: What is the effect of annealing on the synthesized chromium hydroxide?

Annealing is a post-synthesis thermal treatment used to convert the typically amorphous or poorly crystalline chromium hydroxide into highly crystalline chromium oxide (α-Cr₂O₃, also known as eskolaite).

  • Heating amorphous chromium hydroxide to temperatures around 360-400°C can produce Cr₂O₃ crystallites.[7][8]

  • Increasing the annealing temperature further (e.g., to 825°C) results in an increase in the crystallite size.[7][8]

  • The atmosphere during annealing is also crucial; a sharp exothermic peak associated with the crystallization of Cr₂O₃ occurs between 410-420°C in air, but this shifts to around 600°C in an inert argon atmosphere.[7]

Q6: How is the crystallinity of the synthesized product typically characterized?

The most common and definitive technique for determining the crystallinity of a material is X-Ray Diffraction (XRD) .

  • Crystalline materials produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ).[11]

  • Amorphous materials lack long-range atomic order and therefore produce a diffraction pattern with broad, diffuse humps instead of sharp peaks.[1][11] The crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation.[11]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Final product is amorphous, but a crystalline form was desired. 1. Precipitation temperature was too high (e.g., room temperature).[1]2. No post-synthesis annealing was performed.[7]3. Incorrect pH for promoting crystallinity.[3]1. Lower the precipitation temperature (e.g., to 5°C) to attempt direct synthesis of nanocrystalline hydroxide.[1]2. Introduce a post-synthesis annealing step. Start with a temperature of ~450-500°C and increase as needed to promote crystallization into Cr₂O₃.[12]3. Carefully control the pH during precipitation, ensuring it is in the optimal range (typically 7-9.5).[5][7]
XRD pattern shows broad humps instead of sharp peaks. The sample is amorphous or very poorly crystalline.[1][11]This confirms the amorphous nature of your sample. If a crystalline product is required, refer to the solutions for the problem above.
Poor reproducibility of crystallinity between batches. 1. Inconsistent rate of addition of the precipitating agent.2. Fluctuations in reaction temperature or pH.3. Variations in aging time or stirring speed.1. Use a syringe pump for the controlled, drop-wise addition of the base to ensure a homogeneous pH environment.2. Use a temperature-controlled water bath and a calibrated pH meter to maintain consistent reaction conditions.3. Standardize the aging time and ensure consistent and adequate stirring for all experiments.
The final product after annealing is not the expected green color. 1. Incomplete conversion to crystalline Cr₂O₃.2. Formation of other chromium oxides or intermediate phases due to incorrect annealing temperature or atmosphere.[7]1. Increase the annealing temperature or duration to ensure complete conversion.2. Perform thermal analysis (TGA/DTA) to identify the exact crystallization temperature.[7]3. Control the annealing atmosphere. Annealing in air can sometimes lead to the formation of higher oxidation states of chromium on the particle surface.[7]

Quantitative Data Summary

Table 1: Effect of Precipitation Temperature on Chromium Hydroxide State

Precipitation TemperatureResulting Material StateReference
5°CNanocrystalline[1]
25°CAmorphous[1]

Table 2: Effect of Annealing Temperature on Crystallite Size of Cr₂O₃ (from Amorphous Cr(OH)₃)

Annealing TemperatureResulting Crystallite Size (approx.)Reference
360°C20 nm[7][8]
500°C~25 nm[7]
825°C100 nm[7][8]

Experimental Protocols

Protocol 1: Synthesis of Amorphous Chromium Hydroxide via Precipitation

This protocol is based on the forced hydrolysis method.[7]

  • Preparation: Prepare a 0.1 M aqueous solution of Chromium(III) Nitrate Nonahydrate (Cr(NO₃)₃·9H₂O). Separately, prepare a 1 M aqueous solution of urea (CO(NH₂)₂).

  • Reaction: In a beaker, mix the chromium nitrate solution and the urea solution.

  • Hydrolysis: Heat the mixture to ~90-95°C with constant stirring. The urea will slowly decompose, gradually and uniformly raising the pH of the solution.

  • Precipitation: Continue heating and stirring for several hours until a gelatinous, gray-green precipitate of chromium hydroxide is formed. Monitor the pH to ensure it reaches a final value between 7 and 9.5.

  • Washing: Allow the precipitate to settle, decant the supernatant, and wash the precipitate multiple times with deionized water to remove residual ions. Centrifugation can be used to facilitate this process.

  • Drying: Dry the resulting gel in an oven at a low temperature (e.g., 60-80°C) to obtain amorphous chromium hydroxide powder.

Protocol 2: Synthesis of Nanocrystalline Chromium Hydroxide

This protocol is adapted from a method distinguishing between amorphous and crystalline products based on temperature.[1]

  • Preparation: Prepare a solution of a trivalent chromium salt (e.g., 0.1 M Cr(NO₃)₃). Prepare a precipitating agent solution (e.g., 1 M NH₄OH).

  • Cooling: Place the beaker containing the chromium salt solution in an ice bath and allow it to equilibrate to a low temperature (e.g., 5°C).

  • Precipitation: While vigorously stirring the cooled chromium solution, add the precipitating agent drop-wise until the pH reaches the desired endpoint (e.g., pH 8). Maintain the low temperature throughout the addition.

  • Aging: Allow the resulting suspension to age under continuous stirring at the low temperature for a defined period (e.g., 1-2 hours).

  • Washing & Drying: Wash the precipitate thoroughly with cold deionized water and dry as described in Protocol 1. The resulting powder is expected to be nanocrystalline.

Protocol 3: Conversion to Crystalline α-Cr₂O₃ via Annealing

This protocol describes the heat treatment of the amorphous powder obtained from Protocol 1.[7][8]

  • Sample Preparation: Place a known amount of the dried amorphous chromium hydroxide powder in a ceramic crucible.

  • Annealing: Place the crucible in a programmable muffle furnace.

  • Heating Program: Ramp the temperature at a controlled rate (e.g., 5°C/min) to the target annealing temperature (e.g., 500°C for small crystallites or 800°C for larger ones).

  • Dwell Time: Hold the sample at the target temperature for a specified duration (e.g., 2-4 hours) to ensure complete conversion.

  • Cooling: Allow the furnace to cool down naturally to room temperature.

  • Characterization: The resulting dark green powder is crystalline α-Cr₂O₃ and can be characterized using XRD.

Visualizations

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Precipitation cluster_post 3. Post-Treatment cluster_product 4. Final Product precursor Select Precursors (e.g., Cr(NO₃)₃, Urea) precipitation Mix & Precipitate precursor->precipitation wash_dry Wash & Dry precipitation->wash_dry control Control Parameters control->precipitation anneal Annealing (Optional) wash_dry->anneal amorphous Amorphous Cr(OH)₃ wash_dry->amorphous crystalline Crystalline α-Cr₂O₃ anneal->crystalline temp Temperature temp->control ph pH ph->control precursors_text Precursors precursors_text->control

Caption: Workflow for synthesizing chromium hydroxide, highlighting key control points.

Decision_Tree start Desired Crystallinity? precip_rt Precipitate at Room Temperature (e.g., 25°C) start->precip_rt Amorphous crystalline Crystalline Product start->crystalline Crystalline amorphous Amorphous Cr(OH)₃ precip_rt->amorphous precip_low_t Precipitate at Low Temperature (e.g., 5°C) crystalline->precip_low_t As Hydroxide anneal_step Anneal Amorphous Cr(OH)₃ (T > 400°C) crystalline->anneal_step As Oxide nano_hydroxide Nanocrystalline Cr(OH)₃ precip_low_t->nano_hydroxide alpha_cr2o3 Crystalline α-Cr₂O₃ anneal_step->alpha_cr2o3

Caption: Decision tree for selecting a synthesis route based on desired crystallinity.

References

Validation & Comparative

A Comparative Guide to Chromium-Based Green Pigments: Chromium Hydroxide Green vs. Chromium Oxide Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for a variety of applications, from specialized coatings to analytical reagents. Among the inorganic green pigments, chromium hydroxide (B78521) green and chromium oxide green are two common choices, each offering a distinct set of properties. This guide provides an objective comparison of their performance, supported by experimental data and standardized testing protocols.

Chemical and Physical Properties at a Glance

Chromium hydroxide green, also known as hydrated chromium oxide or viridian, is chemically distinct from the anhydrous chromium oxide green. This fundamental difference in their composition—the presence of water in the crystal structure of the hydroxide—gives rise to their varied physical and performance characteristics.

dot graph { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes A [label="this compound\n(Viridian)\nCr₂O₃·2H₂O\nPG18, CI 77289", fillcolor="#F1F3F4", pos="0,1.5!"]; B [label="Chromium Oxide Green\nCr₂O₃\nPG17, CI 77288", fillcolor="#F1F3F4", pos="4,1.5!"]; C [label="Hydrated Form", fillcolor="#FFFFFF", pos="0,0!"]; D [label="Anhydrous Form", fillcolor="#FFFFFF", pos="4,0!"];

G cluster_hydroxide This compound (PG18) cluster_oxide Chromium Oxide Green (PG17) hydroxide_prop Vivid, transparent, bluish-green hue Lower heat stability High oil absorption Commonly used in cosmetics and artist paints oxide_prop Dull, opaque, olive-green hue Excellent heat stability Low oil absorption Used in industrial coatings, ceramics, and construction

Quantitative Performance Comparison

The performance of a pigment is best understood through quantitative data. The following table summarizes the key experimental parameters for this compound and chromium oxide green.

PropertyThis compound (Viridian, PG18)Chromium Oxide Green (PG17)Test Method
Chemical Formula Cr₂O₃·2H₂O[1]Cr₂O₃[2]-
CI Name Pigment Green 18, CI 77289[3]Pigment Green 17, CI 77288[4]-
Appearance Vivid, transparent, bluish-green[1]Dull, opaque, olive-green[1]Visual Inspection
Density ~3.2 - 3.32 g/cm³[3][5]~5.2 g/cm³ISO 787-10
Heat Stability Decomposes upon heating; unsuitable for ceramics[6][7]Excellent, stable up to 1000°C[2]Thermogravimetric Analysis (TGA)
Lightfastness Excellent (ASTM I)[5]Excellent (ASTM I, Blue Wool Scale 8)[8][9]ASTM D4303
Oil Absorption High (~55 g/100g )[5][10]Low (~15-25 g/100g )[4]ASTM D281
Chemical Resistance Good resistance to acids and alkalis[1][11]Excellent resistance to acids and alkalis[2]ASTM D1308
Opacity Transparent to semi-transparent[3]Opaque[8]ASTM D2805

Experimental Protocols

To ensure accurate and reproducible comparisons, standardized experimental protocols are essential. The following are summaries of the key methodologies used to determine the performance characteristics listed above.

Colorimetric Analysis (CIELAB)
  • Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.

  • Methodology:

    • A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the pigment samples under a standard illuminant (e.g., D65 for daylight).

    • These values are then converted into the CIELAB color space coordinates:

      • L* (lightness, from 0=black to 100=white)

      • a* (red-green axis)

      • b* (yellow-blue axis)

    • The color difference (ΔE*) between two samples can be calculated to provide a quantitative measure of their visual difference.

experimental_workflow start Pigment Sample spectro Spectrophotometer Measurement start->spectro tristimulus Tristimulus Values (X, Y, Z) spectro->tristimulus cielab CIELAB Coordinates (L, a, b*) tristimulus->cielab

Oil Absorption
  • Standard: ASTM D281 - Standard Test Method for Oil Absorption of Pigments by Spatula Rub-Out.[12][13][14]

  • Methodology:

    • A known weight of the pigment is placed on a flat, non-absorbent surface.

    • Linseed oil is slowly added to the pigment from a burette.[15]

    • After each addition of oil, the pigment and oil are thoroughly mixed with a spatula until a stiff, putty-like paste is formed that does not break or crumble.[15]

    • The volume of oil used is recorded, and the oil absorption is calculated as the grams of oil required to wet 100 grams of pigment.[16]

Heat Stability
  • Methodology: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are commonly employed.

    • A small, precisely weighed sample of the pigment is heated in a controlled atmosphere (e.g., air or nitrogen) at a constant rate.

    • The TGA instrument measures the change in mass of the sample as a function of temperature. A significant loss of mass for this compound indicates the loss of water molecules upon heating.[17][18]

    • The DTA instrument measures the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions, such as decomposition.[17]

    • For a simpler approach, a sample of the pigment can be placed in a high-temperature oven for a specified time, and any change in color is evaluated against an unheated sample.[19][20]

Lightfastness
  • Standard: ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials.

  • Methodology:

    • A dispersion of the pigment in a suitable binder is applied to a substrate.

    • The initial color is measured using a colorimeter.

    • The sample is then exposed to a controlled light source, such as a xenon arc lamp that simulates natural sunlight, for a specified duration.

    • The color of the exposed sample is re-measured, and the color change (ΔE*) is calculated.

    • The lightfastness is rated on a scale, such as the Blue Wool Scale (1-8, where 8 is the most lightfast).[21]

Chemical Resistance
  • Standard: Based on ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes.

  • Methodology:

    • A coating containing the pigment is applied to a substrate and allowed to cure.

    • A specified chemical reagent (e.g., dilute acid or alkali) is applied to the surface of the coating and covered for a set period.

    • After the exposure time, the reagent is removed, and the coating is examined for any changes, such as discoloration, blistering, or loss of gloss.[22]

Summary and Recommendations

The choice between this compound and chromium oxide green is highly dependent on the specific application requirements.

This compound (Viridian) is the preferred choice when a vibrant, transparent, bluish-green color is desired. Its primary applications are in cosmetics and artist-grade paints where its brilliant hue is valued.[23][24] However, its lower heat stability and high oil absorption make it unsuitable for high-temperature applications like ceramics and can impact formulation costs and drying times in coatings.[6][10]

Chromium Oxide Green , on the other hand, is the benchmark for durability . Its exceptional heat stability, lightfastness, and chemical resistance make it ideal for demanding industrial applications such as high-performance coatings, coloring concrete and plastics, and in the manufacturing of ceramics and glass.[2][25] Its dull, opaque, olive-green appearance is a trade-off for its robustness.[1]

For researchers and professionals, a thorough evaluation of the required color properties, processing conditions (especially temperature), and desired longevity of the final product will guide the selection of the appropriate chromium-based green pigment.

References

A Comparative Guide to the Synthesis of Chromium Oxide Nanoparticles from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The synthesis of chromium oxide (Cr₂O₃) nanoparticles with controlled properties is crucial for their diverse applications in catalysis, pigments, and advanced materials. The choice of precursor significantly influences the physicochemical characteristics of the resulting nanoparticles, such as particle size, morphology, and purity. This guide provides a comparative analysis of common precursors used for Cr₂O₃ nanoparticle synthesis, supported by experimental data and detailed protocols.

Comparative Data of Chromium Oxide Synthesis from Different Precursors

The selection of a precursor has a profound impact on the properties of the synthesized chromium oxide nanoparticles. The following table summarizes the quantitative data obtained from various studies, highlighting the effect of different chromium precursors on the final product.

PrecursorSynthesis MethodAverage Particle Size (nm)Crystallite Size (nm)MorphologySpecific Surface Area (m²/g)
Chromium (III) Nitrate (B79036) [1][2][3]Sol-Gel[1][4]25-70[5]~30[2]Spherical or square, agglomerated[2]44.23[2]
Thermal Decomposition[3]< 100[3]-Nearly rectangular, agglomerated[3]-
Chromium (III) Sulfate (B86663) [6][7][8]Precipitation[6][7][8]20-70[6][7][8]45[6][7]Hexagonal, beautiful white nanoparticles[6][7]-
Chromium (III) Chloride [9][10]Precipitation[9]-24-27[9]--
Microwave-assisted[10]-25-43[10]Spherical, agglomerated clusters[10]-
Ammonium (B1175870) Dichromate [11][12][13]Thermal Decomposition[11][12][13]20-70[13]45[13]Hexagonal[11][13]-
Potassium Dichromate [14][15][16]Green Synthesis (Plant Extract)[14][15][16][17]----

Experimental Protocols

Detailed methodologies for the synthesis of chromium oxide nanoparticles from different precursors are provided below. These protocols represent common laboratory-scale procedures.

Precipitation Method using Chromium (III) Sulfate

This method involves the precipitation of chromium hydroxide (B78521), followed by calcination to form chromium oxide.[6][7][8]

Materials:

  • Chromium (III) sulfate (Cr₂(SO₄)₃)

  • Ammonium hydroxide (NH₄OH) solution

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of chromium (III) sulfate in deionized water.

  • While stirring the chromium sulfate solution continuously, add aqueous ammonia (B1221849) dropwise until the pH of the solution reaches 10. A precipitate of chromium hydroxide will form.

  • Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted salts.

  • Dry the precipitate in an oven at 70°C for 24 hours.

  • Calcine the dried powder in a muffle furnace at 600°C for 5 hours to obtain chromium oxide nanoparticles.

  • Grind the final product to a fine powder.

Thermal Decomposition of Ammonium Dichromate

This method utilizes the exothermic decomposition of ammonium dichromate to produce chromium oxide.[11][12][13]

Materials:

  • Ammonium dichromate ((NH₄)₂Cr₂O₇)

Procedure:

  • Place a small conical pile of ammonium dichromate in a fume hood on a heat-resistant surface.

  • Carefully initiate the reaction by heating a small spot on the pile with a flame or a heated wire.

  • The decomposition reaction is self-sustaining and will proceed like a "volcano," producing a voluminous green powder of chromium oxide, nitrogen gas, and water vapor.

  • Allow the reaction to complete and the product to cool down.

  • The resulting fluffy green solid is chromium (III) oxide.

Caution: Ammonium dichromate is toxic and a potential carcinogen. This experiment should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Sol-Gel Synthesis from Chromium (III) Nitrate

The sol-gel method allows for the formation of a homogenous gel, which upon calcination yields chromium oxide nanoparticles.[1][4][18]

Materials:

Procedure:

  • Prepare a 0.2 M aqueous solution of chromium (III) nitrate.

  • Add a specific molar ratio of triethanolamine to the chromium nitrate solution while stirring.

  • Stir the mixture for 1 hour to form a homogenous solution.

  • Subject the solution to microwave irradiation for 3 minutes to form a green solid product.

  • Centrifuge the solid product and dry it at room temperature.

  • Calcine the dried powder at a specified temperature (e.g., 500°C or 600°C) for 2 hours to obtain crystalline chromium oxide nanoparticles.

Hydrothermal Synthesis from Chromium (III) Chloride

Hydrothermal synthesis utilizes high temperature and pressure to produce crystalline nanoparticles directly from the precursor solution.

Materials:

Procedure:

  • Dissolve chromium (III) chloride and urea (in a 1:3 molar ratio) in ethylene glycol with magnetic stirring.

  • Stir the solution at room temperature for 1 hour.

  • Transfer the clear solution to a ceramic bowl and heat it in a domestic microwave oven until the solvent evaporates completely, leaving a precipitate.

  • Collect the precipitate and wash it with deionized water and acetone.

  • Dry the washed precipitate.

  • Calcine the dried powder at 500°C for 2 hours to obtain chromium oxide nanoparticles.[10]

Visualizing the Synthesis Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of chromium oxide from different precursors.

Precipitation_Method start Start precursor Prepare 0.1M Cr₂(SO₄)₃ Solution start->precursor precipitation Add NH₄OH (pH 10) precursor->precipitation filtration Filter and Wash Precipitate precipitation->filtration drying Dry at 70°C for 24h filtration->drying calcination Calcine at 600°C for 5h drying->calcination product Cr₂O₃ Nanoparticles calcination->product

Caption: Workflow for Precipitation Synthesis of Cr₂O₃.

Thermal_Decomposition start Start precursor Place (NH₄)₂Cr₂O₇ in Fume Hood start->precursor initiation Initiate Reaction with Heat precursor->initiation decomposition Self-sustaining Decomposition initiation->decomposition cooling Cool Down decomposition->cooling product Cr₂O₃ Nanoparticles cooling->product

Caption: Workflow for Thermal Decomposition of (NH₄)₂Cr₂O₇.

Sol_Gel_Synthesis start Start precursor Prepare 0.2M Cr(NO₃)₃ Solution start->precursor mixing Add TEA and Stir for 1h precursor->mixing irradiation Microwave Irradiation (3 min) mixing->irradiation separation Centrifuge and Dry irradiation->separation calcination Calcine at 500-600°C for 2h separation->calcination product Cr₂O₃ Nanoparticles calcination->product

Caption: Workflow for Sol-Gel Synthesis of Cr₂O₃.

Hydrothermal_Synthesis start Start precursor Dissolve CrCl₃ and Urea in Ethylene Glycol start->precursor stirring Stir at Room Temp for 1h precursor->stirring evaporation Microwave Heating to Evaporate Solvent stirring->evaporation washing Wash with Water and Acetone evaporation->washing drying Dry Precipitate washing->drying calcination Calcine at 500°C for 2h drying->calcination product Cr₂O₃ Nanoparticles calcination->product

Caption: Workflow for Hydrothermal Synthesis of Cr₂O₃.

References

A Comparative Analysis of Adsorption Capacity: Chromium Hydroxide Green vs. Activated Carbon for Hexavalent Chromium Removal

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the adsorption performance of a novel adsorbent derived from industrial waste, termed here as 'Chromium Hydroxide (B78521) Green,' in comparison to the widely used activated carbon for the removal of hexavalent chromium (Cr(VI)) from aqueous solutions.

This guide provides a comprehensive comparison of the adsorption capacities of 'Chromium Hydroxide Green'—a term we use to describe a waste Fe(III)/Cr(III) hydroxide adsorbent—and conventional activated carbon. The objective is to offer a clear, data-driven assessment of their potential as effective adsorbents for the remediation of water contaminated with toxic hexavalent chromium.

Data Summary: Adsorption Isotherm Parameters

The following table summarizes the key adsorption isotherm parameters for both 'this compound' and activated carbon for the removal of Cr(VI). The data has been compiled from studies conducted under comparable pH conditions to ensure a fair comparison.

AdsorbentPollutantAdsorption Isotherm Modelq_max (mg/g)K_L (L/mg)K_F ((mg/g)(L/mg)^(1/n))nReference
'this compound' (Waste Fe(III)/Cr(III) Hydroxide)Cr(VI)Langmuir11.70.31--[1]
'this compound' (Waste Fe(III)/Cr(III) Hydroxide)Cr(VI)Freundlich--1.892.04[1]
Activated Carbon (from coconut shell)Cr(VI)Langmuir----[2]
Activated Carbon (woody-based)Cr(VI)Langmuir154.561.151--[3]
Activated Carbon (woody-based, modified)Cr(VI)Langmuir241.550.1368--[3]

Note: The term 'this compound' in this context refers to a waste Fe(III)/Cr(III) hydroxide precipitate investigated for its adsorptive properties. Direct studies on a commercially available adsorbent specifically named "this compound" for this application were not prevalent in the reviewed literature.

Adsorption Mechanisms

'this compound' (Waste Fe(III)/Cr(III) Hydroxide): The adsorption of anionic Cr(VI) species onto the surface of the mixed metal hydroxide is likely facilitated by electrostatic attraction. The surface of the hydroxide adsorbent is expected to be positively charged at the experimental pH (around 5.6), promoting the uptake of negatively charged chromate (B82759) ions.

Activated Carbon: The adsorption of Cr(VI) onto activated carbon is a more complex process that can involve several mechanisms. At acidic pH values, the surface of activated carbon is typically positively charged, favoring the electrostatic attraction of anionic Cr(VI) species. Furthermore, some studies suggest that a portion of the adsorbed Cr(VI) can be reduced to the less toxic Cr(III) on the carbon surface, a phenomenon known as adsorption-coupled reduction. The porous structure and large surface area of activated carbon also provide ample sites for physical adsorption.

Experimental Protocols

Detailed methodologies for the preparation of the adsorbent and the execution of batch adsorption studies are crucial for the reproducibility of results.

Preparation of 'this compound' Adsorbent

The 'this compound' adsorbent, as described in the literature, is a waste product from the fertilizer industry. The general preparation process from a mixed metal solution would involve:

  • Precipitation: A solution containing Fe(III) and Cr(III) ions is treated with a base (e.g., sodium hydroxide) to induce the co-precipitation of the metal hydroxides.

  • Aging: The resulting precipitate is typically aged for a period to ensure complete precipitation and stabilization of the material.

  • Washing: The precipitate is thoroughly washed with deionized water to remove any soluble impurities and residual base.

  • Drying: The washed solid is dried in an oven at a controlled temperature (e.g., 105-110°C) to remove moisture.

  • Grinding and Sieving: The dried material is ground and sieved to obtain a uniform particle size for use in adsorption experiments.

Batch Adsorption Experiment Protocol

The following protocol outlines a typical batch adsorption experiment to evaluate the adsorption capacity of an adsorbent for Cr(VI).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Cr(VI) stock solution (e.g., 1000 mg/L) setup Set up batch experiments: - Add known mass of adsorbent to flasks - Add known volume and concentration of Cr(VI) solution prep_solution->setup prep_adsorbent Prepare adsorbent (e.g., 'this compound' or Activated Carbon) prep_adsorbent->setup adjust_ph Adjust pH of the solution (e.g., using HCl or NaOH) setup->adjust_ph agitate Agitate the flasks at a constant speed and temperature for a defined contact time adjust_ph->agitate separate Separate adsorbent from the solution (e.g., by filtration or centrifugation) agitate->separate analyze Analyze the final Cr(VI) concentration in the supernatant using a suitable method (e.g., UV-Vis spectrophotometry with 1,5-diphenylcarbazide) separate->analyze calculate Calculate adsorption capacity (q_e) and removal efficiency (%) analyze->calculate

Caption: Experimental workflow for a typical batch adsorption study.

Detailed Steps:

  • Preparation of Adsorbate Solution: A stock solution of Cr(VI) (e.g., 1000 mg/L) is prepared by dissolving a known mass of potassium dichromate (K₂Cr₂O₇) in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Experiment:

    • A series of conical flasks are filled with a fixed volume of the Cr(VI) solution of a specific initial concentration.

    • A known mass of the adsorbent ('this compound' or activated carbon) is added to each flask.

    • The pH of the solution in each flask is adjusted to the desired value using dilute HCl or NaOH.

    • The flasks are then agitated in a shaker at a constant speed and temperature for a predetermined period to reach equilibrium.

  • Sample Analysis:

    • After agitation, the solid adsorbent is separated from the solution by filtration or centrifugation.

    • The concentration of Cr(VI) remaining in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry after complexation with 1,5-diphenylcarbazide.

  • Data Analysis: The amount of Cr(VI) adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation:

    q_e = (C_o - C_e) * V / m

    Where:

    • C_o = Initial concentration of Cr(VI) (mg/L)

    • C_e = Equilibrium concentration of Cr(VI) (mg/L)

    • V = Volume of the solution (L)

    • m = Mass of the adsorbent (g)

    The experimental data is then fitted to various adsorption isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption capacity and understand the adsorption mechanism.

Logical Relationship of Comparison

The comparison between 'this compound' and activated carbon is based on a logical evaluation of their performance under similar conditions.

G cluster_chg 'this compound' cluster_ac Activated Carbon Adsorbent_Comparison Adsorbent Comparison CHG_Data Adsorption Data (q_max, Isotherm models) Adsorbent_Comparison->CHG_Data CHG_Protocol Experimental Protocol Adsorbent_Comparison->CHG_Protocol AC_Data Adsorption Data (q_max, Isotherm models) Adsorbent_Comparison->AC_Data AC_Protocol Experimental Protocol Adsorbent_Comparison->AC_Protocol Conclusion Comparative Conclusion on Adsorption Performance CHG_Data->Conclusion CHG_Protocol->Conclusion AC_Data->Conclusion AC_Protocol->Conclusion

Caption: Logical flow for comparing the two adsorbents.

Conclusion

Based on the available data, activated carbon, particularly from woody-based precursors, demonstrates a significantly higher maximum adsorption capacity (q_max) for Cr(VI) compared to the 'this compound' (waste Fe(III)/Cr(III) hydroxide). The well-developed porous structure and high surface area of activated carbon contribute to its superior performance.

However, the 'this compound' represents a potentially low-cost adsorbent derived from industrial waste, aligning with principles of a circular economy. While its adsorption capacity is lower, its effectiveness at near-neutral pH could be an advantage in certain wastewater treatment scenarios, potentially reducing the need for significant pH adjustment.

Researchers and drug development professionals should consider these factors when selecting an adsorbent for chromium removal. For applications requiring high removal efficiency and capacity, activated carbon remains the superior choice. For situations where cost and waste valorization are primary concerns, and the chromium concentration is relatively low, 'this compound' could be a viable alternative, meriting further investigation and optimization.

References

A Comparative Guide to the Photocatalytic Efficiency of Chromium Hydroxide Green and Titanium Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of efficient and sustainable methods for environmental remediation and chemical synthesis, photocatalysis has emerged as a powerful technology. Titanium dioxide (TiO2) has long been the benchmark material in this field, lauded for its high efficiency, stability, and cost-effectiveness. This guide provides a comprehensive comparison of the photocatalytic performance of TiO2 with a lesser-explored alternative: chromium hydroxide (B78521) green. While primarily known as a pigment, the catalytic potential of chromium-containing compounds warrants an objective evaluation. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key processes to aid researchers in their material selection and experimental design.

Executive Summary

Titanium dioxide is a well-established and highly efficient photocatalyst for the degradation of a wide array of organic and inorganic pollutants. Its performance is supported by a vast body of scientific literature and standardized experimental protocols. In contrast, "chromium hydroxide green," chemically identified as chromium(III) hydroxide (Cr(OH)₃) and known in industrial applications as Pigment Green 18 (CI 77289)[1][2][3], is primarily used for its coloration properties[4]. Its intrinsic photocatalytic activity for pollutant degradation is not well-documented in publicly available research.

While direct comparative studies between pure this compound and TiO2 are scarce, related research on chromium-containing materials, such as chromium-doped TiO2 and mixed metal layered double hydroxides containing chromium, suggests that chromium ions can play a role in catalytic and photocatalytic processes. Notably, studies on nanostructured chromium oxyhydroxide (CrO(OH)) have demonstrated catalytic activity in the presence of an oxidizing agent for dye degradation. Furthermore, certain chromium-based layered double hydroxides have shown high efficiency in the photocatalytic degradation of methylene (B1212753) blue.

This guide will present the robust data available for TiO2 and juxtapose it with the nascent and inferred data for chromium hydroxide-related materials, highlighting the significant research gap that currently exists.

Data Presentation: A Comparative Overview

The following tables summarize the photocatalytic performance of TiO2 and the catalytic data available for chromium-containing hydroxide materials. The absence of direct comparative data for this compound necessitates a more qualitative comparison.

Table 1: Photocatalytic Degradation of Methylene Blue

PhotocatalystPollutantCatalyst LoadingLight SourceDegradation Efficiency (%)Reaction Time (min)Rate Constant (min⁻¹)Reference
TiO₂ (Anatase) Methylene Blue0.5 g/LUV>95%180Not Specified
Cr-doped TiO₂ Methylene BlueNot SpecifiedVisibleNot SpecifiedNot Specified0.0301 h⁻¹ (0.0005 min⁻¹)
Co₃Cr-CO₃-LDH Methylene Blue20 g/LVisible~100%60Not Specified[5]
CrO(OH) (Catalytic) Methylene Blue4.0 g/LDark (with H₂O₂)>80%30Not Specified[6]
This compound Methylene Blue--No Data Available --

Table 2: Photocatalytic Degradation of Rhodamine B

PhotocatalystPollutantCatalyst LoadingLight SourceDegradation Efficiency (%)Reaction Time (min)Rate Constant (min⁻¹)Reference
N-TiO₂/rGO Rhodamine B0.87 g/LVisible78.29%90Not Specified[7]
This compound Rhodamine B--No Data Available --

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the objective assessment of photocatalytic performance. Below are established methodologies for TiO2 and a proposed protocol for the evaluation of this compound.

Established Protocol for TiO₂ Photocatalysis

This protocol is based on numerous studies of the photocatalytic degradation of organic dyes using TiO₂.

  • Catalyst Suspension Preparation: A stock suspension of TiO₂ (e.g., Degussa P25) is prepared in deionized water, typically at a concentration of 1 g/L.

  • Pollutant Solution: A stock solution of the target pollutant (e.g., 10 mg/L Methylene Blue or Rhodamine B) is prepared in deionized water.

  • Photocatalytic Reactor Setup: A specific volume of the pollutant solution (e.g., 100 mL) is placed in a photoreactor vessel, which is often a beaker or a specialized quartz cell. The reactor is equipped with a magnetic stirrer.

  • Catalyst Addition: A predetermined amount of the TiO₂ stock suspension is added to the pollutant solution to achieve the desired catalyst loading (e.g., 0.5 g/L).

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules. An initial sample is taken at the end of this period (t=0).

  • Initiation of Photocatalysis: The light source (e.g., a UV lamp or a solar simulator) is turned on to initiate the photocatalytic reaction.

  • Sampling: Aliquots of the suspension are withdrawn at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Analysis: The withdrawn samples are immediately centrifuged or filtered to remove the catalyst particles. The concentration of the pollutant in the supernatant is then determined using a UV-Vis spectrophotometer by measuring the absorbance at the wavelength of maximum absorption for the specific dye (e.g., ~664 nm for Methylene Blue, ~554 nm for Rhodamine B).

  • Data Analysis: The degradation efficiency is calculated as: Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100, where C₀ is the initial concentration after the dark adsorption period and Cₜ is the concentration at time t. The reaction kinetics are often modeled using a pseudo-first-order rate equation: ln(C₀ / Cₜ) = k * t, where k is the apparent rate constant.

Proposed Protocol for Evaluating this compound Photocatalysis

Given the lack of established protocols, the following methodology is proposed based on standard photocatalysis testing procedures.

  • Catalyst Preparation and Characterization: Obtain or synthesize this compound. Thoroughly characterize the material using techniques such as X-ray Diffraction (XRD) to determine its crystal structure and phase purity, Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to observe its morphology and particle size, and UV-Vis Diffuse Reflectance Spectroscopy (DRS) to determine its band gap energy.

  • Photocatalytic Reactor Setup and Procedure: Follow the same procedure as outlined for TiO₂ (steps 3-9), using the prepared this compound as the photocatalyst.

  • Control Experiments: To ensure that the observed degradation is due to photocatalysis, the following control experiments should be performed:

    • Photolysis: The pollutant solution is irradiated in the absence of the catalyst.

    • Adsorption: The pollutant solution is stirred with the catalyst in the dark.

  • Leaching Test: Analyze the solution after the experiment for dissolved chromium ions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the stability of the catalyst.

Mandatory Visualizations

Photocatalytic Mechanism of TiO₂

The following diagram illustrates the well-established mechanism of photocatalysis by TiO₂. Upon irradiation with light of energy greater than its band gap, an electron is excited from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the surface and initiate redox reactions that generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the degradation of organic pollutants[8][9].

TiO2_Photocatalysis cluster_semiconductor TiO₂ Particle Valence_Band Valence Band (VB) Conduction_Band Conduction Band (CB) e- e⁻ h+ h⁺ H2O_OH- H₂O / OH⁻ Valence_Band->H2O_OH- Oxidation O2 O₂ Conduction_Band->O2 Reduction Light Light (hν ≥ Eg) Light->Valence_Band Excitation Pollutant Organic Pollutant h+->Pollutant Direct Oxidation O2- •O₂⁻ O2->O2- OH_radical •OH O2-->OH_radical H2O_OH-->OH_radical OH_radical->Pollutant Oxidation Degradation_Products Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation_Products

Caption: Photocatalytic mechanism of TiO₂.

Hypothesized Photocatalytic Workflow for this compound

Due to the lack of specific mechanistic studies on the photocatalytic activity of Cr(OH)₃ for pollutant degradation, the following workflow is proposed based on general principles of semiconductor photocatalysis. It is hypothesized that Cr(OH)₃, if it acts as a photocatalyst, would also generate electron-hole pairs upon light absorption, leading to the formation of reactive oxygen species.

CrOH3_Workflow cluster_prep Catalyst Preparation & Characterization cluster_exp Photocatalytic Experiment cluster_data Data Analysis Synthesis Synthesis of This compound Characterization Material Characterization (XRD, SEM, DRS) Synthesis->Characterization Setup Reactor Setup with Pollutant Solution Characterization->Setup Equilibrium Dark Adsorption (Equilibrium) Setup->Equilibrium Irradiation Light Irradiation (UV/Visible) Equilibrium->Irradiation Sampling Periodic Sampling Irradiation->Sampling Analysis UV-Vis Analysis of Pollutant Concentration Sampling->Analysis Efficiency Calculate Degradation Efficiency (%) Analysis->Efficiency Kinetics Determine Reaction Kinetics (Rate Constant) Efficiency->Kinetics

Caption: Proposed experimental workflow for evaluating Cr(OH)₃ photocatalysis.

Logical Relationship: Factors Influencing Photocatalytic Efficiency

The efficiency of any photocatalytic process is governed by a multitude of interconnected factors. The diagram below illustrates these key relationships, which are applicable to both TiO₂ and potentially to this compound.

Factors_Influence cluster_catalyst Catalyst Properties cluster_conditions Experimental Conditions Efficiency Photocatalytic Efficiency BandGap Band Gap Energy BandGap->Efficiency SurfaceArea Surface Area SurfaceArea->Efficiency Crystallinity Crystallinity Crystallinity->Efficiency ParticleSize Particle Size ParticleSize->Efficiency Light Light Source (Wavelength, Intensity) Light->Efficiency pH Solution pH pH->Efficiency CatalystLoading Catalyst Loading CatalystLoading->Efficiency PollutantConc Initial Pollutant Concentration PollutantConc->Efficiency

Caption: Key factors influencing photocatalytic efficiency.

Conclusion

Based on the currently available scientific literature, titanium dioxide remains the superior and more reliable choice for photocatalytic applications in research and development. Its high efficiency, stability, and well-understood mechanisms are extensively documented.

This compound, in its pure form, has not been established as an effective photocatalyst for pollutant degradation. While related chromium compounds show some catalytic and photocatalytic potential, there is a significant lack of direct experimental evidence to support the use of this compound for this purpose. The primary role of this compound remains that of a pigment.

For researchers and scientists, TiO₂ provides a robust and predictable platform for photocatalysis. The exploration of this compound for photocatalytic applications represents a novel but speculative area of research. Significant foundational work is required to determine its intrinsic photocatalytic activity, mechanism, and stability before it can be considered a viable alternative to TiO₂. This guide serves to underscore the current state of knowledge and to highlight a clear gap in the materials science literature, presenting an opportunity for future investigation.

References

A Comparative Guide to the Thermal Stability of Chromium Hydroxide and Other Metal Hydroxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of chromium(III) hydroxide (B78521) against other common metal hydroxides, namely iron(III) hydroxide, aluminum hydroxide, copper(II) hydroxide, and zinc hydroxide. The thermal decomposition of these compounds is a critical factor in various scientific and industrial applications, including catalyst preparation, ceramic manufacturing, and pharmaceutical development. The data presented herein is supported by experimental findings from thermogravimetric analysis (TGA).

Executive Summary

The thermal stability of metal hydroxides, defined as their resistance to decomposition upon heating, varies significantly depending on the metal cation. This guide summarizes the decomposition behavior of several key metal hydroxides, presenting quantitative data on their decomposition temperatures and products. In general, the thermal stability of the studied hydroxides follows the order: Aluminum Hydroxide > Chromium(III) Hydroxide ≈ Iron(III) Hydroxide > Zinc Hydroxide > Copper(II) Hydroxide. This trend is influenced by factors such as the metal's electronegativity and the strength of the metal-oxygen bond.

Comparative Thermal Analysis Data

The following table summarizes the key thermal decomposition parameters for chromium(III) hydroxide and other selected metal hydroxides as determined by thermogravimetric analysis. It is important to note that these values can be influenced by the material's crystallinity (amorphous or crystalline) and the experimental conditions, such as heating rate and atmosphere.

Metal HydroxideChemical FormulaOnset of Decomposition (°C)Peak Decomposition Temperature (°C)Final Decomposition Product
Chromium(III) Hydroxide Cr(OH)₃~70-105[1]~289, 409[1]Cr₂O₃[1]
Iron(III) Hydroxide Fe(OH)₃~150~300Fe₂O₃
Aluminum Hydroxide Al(OH)₃~200-215[1]~231, 300[1]Al₂O₃
Copper(II) Hydroxide Cu(OH)₂~166~200-260CuO
Zinc Hydroxide Zn(OH)₂~100-150~200ZnO

Discussion of Thermal Stability

The process of thermal decomposition for these metal hydroxides typically involves dehydration (loss of water molecules) and dehydroxylation (loss of hydroxyl groups) to form the corresponding metal oxide.

Chromium(III) Hydroxide (Cr(OH)₃) exhibits a multi-step decomposition. The initial weight loss starting at around 70-105°C is attributed to the removal of adsorbed and loosely bound water.[1] A significant decomposition step occurs around 289°C, corresponding to the formation of chromium oxyhydroxide (CrOOH).[1] The final conversion to stable chromium(III) oxide (Cr₂O₃) happens at higher temperatures, around 409°C.[1]

Iron(III) Hydroxide (Fe(OH)₃) , often existing as hydrated iron oxides like goethite (α-FeOOH), begins to lose adsorbed water at temperatures below 150°C. The main dehydroxylation to form iron(III) oxide (Fe₂O₃) occurs in the range of 150-300°C.

Aluminum Hydroxide (Al(OH)₃) , commonly found as gibbsite, is one of the more thermally stable hydroxides in this comparison. Its decomposition starts at approximately 200-215°C and proceeds through intermediate phases like boehmite (AlOOH) before finally forming alumina (B75360) (Al₂O₃) at higher temperatures.[1]

Copper(II) Hydroxide (Cu(OH)₂) is the least thermally stable among the compared hydroxides. Its decomposition into copper(II) oxide (CuO) and water is a relatively sharp, single-step process that occurs at a lower temperature range, typically between 166°C and 260°C.

Zinc Hydroxide (Zn(OH)₂) demonstrates intermediate thermal stability. The decomposition to zinc oxide (ZnO) generally begins around 100-150°C and is complete by approximately 200°C.

Experimental Protocols

The primary technique for evaluating the thermal stability of these materials is Thermogravimetric Analysis (TGA) .

Standard TGA Protocol for Metal Hydroxides

1. Objective: To determine the thermal stability and decomposition profile of metal hydroxides by measuring the change in mass as a function of temperature.

2. Instrumentation: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance, a furnace with programmable temperature control, and a system for controlled gas flow.

3. Sample Preparation:

  • Ensure the metal hydroxide sample is a fine, homogeneous powder to promote uniform heating. This can be achieved by gentle grinding with a mortar and pestle if necessary.
  • Accurately weigh approximately 5-10 mg of the powdered sample into an inert TGA crucible (e.g., alumina or platinum). Record the initial mass precisely.

4. TGA Measurement:

  • Place the crucible containing the sample onto the TGA balance mechanism.
  • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a constant flow rate (typically 20-50 mL/min) for at least 30 minutes before starting the analysis to ensure an inert atmosphere.
  • Program the furnace to heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant linear heating rate (e.g., 10°C/min).
  • Continuously record the sample mass and temperature throughout the heating program.

5. Data Analysis:

  • Plot the percentage of mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.
  • The onset temperature of decomposition is determined as the temperature at which a significant deviation from the baseline (mass loss) is observed.
  • The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve), which shows the rate of mass change and indicates the temperature of the maximum decomposition rate.
  • Calculate the percentage of mass loss for each decomposition step and correlate it with the theoretical mass loss for the proposed decomposition reaction.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative thermal stability analysis of metal hydroxides using TGA.

TGA_Workflow Experimental Workflow for Comparative TGA of Metal Hydroxides cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Processing & Comparison start Start sample_prep Prepare Homogeneous Powder of each Metal Hydroxide start->sample_prep weighing Weigh 5-10 mg of Sample into TGA Crucible sample_prep->weighing instrument_setup Instrument Setup: - Place sample in TGA - Purge with Inert Gas weighing->instrument_setup heating_program Heating Program: - Ramp from Ambient to 800°C - Constant Heating Rate (e.g., 10°C/min) instrument_setup->heating_program data_acquisition Data Acquisition: - Record Mass vs. Temperature heating_program->data_acquisition tga_curve Generate TGA Curve (% Mass Loss vs. Temp) data_acquisition->tga_curve dtg_curve Generate DTG Curve (Rate of Mass Loss vs. Temp) tga_curve->dtg_curve determine_temps Determine Onset and Peak Decomposition Temperatures dtg_curve->determine_temps comparison Compare Thermal Stability of Different Hydroxides determine_temps->comparison

Caption: A flowchart illustrating the key steps in the comparative thermal analysis of metal hydroxides using TGA.

References

A Comparative Guide to Validating the Purity of Synthesized Chromium Hydroxide Green

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for validating the purity of synthesized chromium hydroxide (B78521) green (Pigment Green 18, CI 77289), a vibrant green pigment utilized in various applications, including cosmetics and materials science. We present experimental data and protocols to distinguish it from common impurities and compare its performance against a key alternative, chromium oxide green (Pigment Green 17, CI 77288).

Purity Validation of Synthesized Chromium Hydroxide Green

The synthesis of this compound can result in several impurities that affect its quality and performance. Common impurities include unreacted starting materials, other forms of chromium such as chromium(III) hydroxide, and trace heavy metals.[1] The U.S. Food and Drug Administration (FDA) sets strict limits for heavy metals in cosmetic color additives, typically allowing no more than 3 parts per million (ppm) of arsenic, 20 ppm of lead, and 1 ppm of mercury.[2]

To ensure the synthesized product meets the required purity standards, a combination of analytical techniques should be employed.

Table 1: Analytical Techniques for Purity Validation of this compound
Analytical TechniqueParameter MeasuredExpected Result for Pure this compoundPotential Impurities Detected
X-Ray Diffraction (XRD) Crystalline structureAmorphous or poorly crystalline structure with broad diffraction peaks.[3][4]Sharp peaks indicating crystalline impurities like unreacted starting materials or chromium oxide.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental composition and trace heavy metalsHigh concentration of Chromium (Cr). Low to non-detectable levels of heavy metals (e.g., Pb, As, Cd, Hg).Presence of heavy metals exceeding regulatory limits.
Particle Size Analysis (Laser Diffraction) Particle size distributionConsistent and uniform particle size distribution.Bimodal or broad distribution indicating agglomeration or presence of larger impurity particles.

Comparison with an Alternative: Chromium Oxide Green

This compound (hydrated chromium oxide) is often compared with chromium oxide green (anhydrous chromium oxide). While chemically related, their properties and applications can differ significantly due to the presence of water of hydration in the former.[5][6]

Performance Comparison

This compound (PG18), also known as viridian, is characterized by its cool, blue-toned green hue and is semi-transparent.[7][8] In contrast, chromium oxide green (PG17) presents as a warmer, earthier, and more opaque olive green.[5] These differences in color and opacity are critical for formulation development in cosmetics and coatings.

Table 2: Performance Comparison of this compound (PG18) vs. Chromium Oxide Green (PG17)
Performance MetricThis compound (PG18)Chromium Oxide Green (PG17)
CIELAB Color Space
L* (Lightness)~50~45
a* (Green-Red)-25 to -35-15 to -25
b* (Blue-Yellow)5 to 1515 to 25
Opacity Semi-transparent[7]Opaque[6]
Lightfastness Excellent (ASTM I)[7]Excellent (ASTM I)[6]
Chemical Stability Chemically stableChemically stable[6]
Particle Size Typically fine and uniformCan be more varied

Note: CIELAB values are approximate and can vary depending on the specific grade and manufacturer of the pigment.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines for the key analytical techniques.

X-Ray Diffraction (XRD) Analysis

Objective: To determine the crystalline or amorphous nature of the synthesized this compound and identify any crystalline impurities.

Methodology:

  • Sample Preparation: A small amount of the dried pigment powder is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Data Collection: The sample is scanned over a 2θ range of 10-80 degrees.

  • Data Analysis: The resulting diffractogram is analyzed for the presence of sharp peaks (indicative of crystalline material) or broad humps (characteristic of amorphous material). The pattern is compared to reference patterns for known impurities. Amorphous chromium (III) hydroxide will show a broad, non-distinct pattern.[3][4]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metal Analysis

Objective: To quantify the concentration of trace heavy metal impurities.

Methodology:

  • Sample Preparation (Acid Digestion): A precisely weighed amount of the pigment is digested in a mixture of high-purity nitric acid and hydrochloric acid using a microwave digestion system. The digested sample is then diluted to a known volume with deionized water.

  • Instrumentation: A calibrated ICP-MS instrument is used.

  • Data Collection: The diluted sample solution is introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of individual elements.

  • Data Analysis: The concentrations of heavy metals are determined by comparing the signal intensities from the sample to those of certified reference standards.

Visualizing the Workflow and Relationships

To better illustrate the processes involved in validating the purity of synthesized this compound and its comparison to an alternative, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_validation Purity Validation cluster_comparison Comparative Analysis Synthesis Synthesized This compound XRD XRD Analysis Synthesis->XRD ICPMS ICP-MS Analysis Synthesis->ICPMS PSA Particle Size Analysis Synthesis->PSA Colorimetric Colorimetric Analysis (CIELAB) Synthesis->Colorimetric Performance Performance Testing Synthesis->Performance Purity_Result Purity Assessment XRD->Purity_Result ICPMS->Purity_Result PSA->Purity_Result Alternative Chromium Oxide Green (Alternative) Alternative->Colorimetric Alternative->Performance Comparison_Result Comparative Evaluation Colorimetric->Comparison_Result Performance->Comparison_Result

Caption: Experimental workflow for purity validation and comparative analysis.

logical_relationship cluster_properties Key Properties cluster_impurities Potential Impurities Pure_Product Pure Chromium Hydroxide Green Amorphous Amorphous Structure Pure_Product->Amorphous Low_Heavy_Metals Low Heavy Metals Pure_Product->Low_Heavy_Metals Uniform_Particles Uniform Particle Size Pure_Product->Uniform_Particles Impure_Product Impure Product Crystalline_Impurity Crystalline Impurities Impure_Product->Crystalline_Impurity High_Heavy_Metals High Heavy Metals Impure_Product->High_Heavy_Metals Non_Uniform_Particles Non-Uniform Particles Impure_Product->Non_Uniform_Particles XRD_Validation XRD Amorphous->XRD_Validation Validated by XRD ICPMS_Validation ICP-MS Low_Heavy_Metals->ICPMS_Validation Validated by ICP-MS PSA_Validation Particle Size Analysis Uniform_Particles->PSA_Validation Validated by PSA Crystalline_Impurity->XRD_Validation Detected by XRD High_Heavy_Metals->ICPMS_Validation Detected by ICP-MS Non_Uniform_Particles->PSA_Validation Detected by PSA

Caption: Logical relationship between product purity and analytical detection.

References

A Comparative Guide to Chromium Hydroxide Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of precipitation, hydrothermal, and sol-gel methods for the synthesis of chromium hydroxide (B78521), offering a comparative look at their cost-effectiveness and performance. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions for their specific applications.

Chromium hydroxide (Cr(OH)₃) is a compound of significant interest across various fields, including pigment production, catalysis, and as a precursor in the synthesis of other chromium compounds.[1] The choice of synthesis method can profoundly impact the final product's properties, such as purity, particle size, and crystallinity, as well as the overall cost and efficiency of the process. This guide presents a cost-benefit analysis of three common synthesis methods: chemical precipitation, hydrothermal synthesis, and the sol-gel process.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators and estimated raw material costs for each synthesis method. The cost estimations are based on currently available market prices of the primary chemical precursors and do not include labor, equipment, or energy costs.

Parameter Precipitation Method Hydrothermal Method Sol-Gel Method Electrochemical Method
Purity Good to High (98% or higher with washing)[2]High to Very HighHigh to Very HighHigh
Typical Yield HighModerate to HighModerate to High76.97% (for Cr₂O₃ from Cr(OH)₃ intermediate)[3]
Particle Size Variable, often requires controlUniform, CrystallineUniform, Amorphous or Crystalline with heat treatmentNanoparticles
Reaction Time Short (minutes to hours)Long (hours to days)Moderate (hours to days)Variable
Estimated Raw Material Cost (per kg Cr(OH)₃) ~$2.50 - $4.00~$4.50 - $6.00~$5.00 - $7.00+Variable (depends on electrode and electrolyte cost)
Key Advantages Simple, rapid, and cost-effective for large-scale production.Produces highly crystalline and uniform nanoparticles.Excellent control over particle size and morphology; low processing temperature.Environmentally friendly, high purity product.[4]
Key Disadvantages Broad particle size distribution; potential for impurities.Requires specialized high-pressure equipment; longer reaction times.Precursors can be expensive; process can be slow.Can have high energy consumption.

Disclaimer: The estimated raw material costs are based on the following approximate precursor prices and stoichiometric calculations: Chromium Nitrate (B79036) (


2.20/kg[1]), Sodium Hydroxide (

0.38/tonne[5]). Prices are subject to market fluctuations and supplier variations.

Experimental Protocols

Detailed methodologies for the three primary synthesis routes are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and desired product characteristics.

Chemical Precipitation Method

This method relies on the precipitation of chromium hydroxide from a solution of a chromium salt by adding a base.

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O) or Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH) or Ammonium (B1175870) hydroxide (NH₄OH)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of the chromium salt in deionized water.

  • Slowly add a 1 M solution of the base dropwise to the chromium salt solution while stirring vigorously.

  • Monitor the pH of the solution. Continue adding the base until the pH reaches a value between 8 and 9 to ensure complete precipitation of chromium hydroxide.[6]

  • A gelatinous green precipitate of chromium hydroxide will form.

  • Continue stirring the mixture for 1-2 hours to age the precipitate.

  • Separate the precipitate from the solution by filtration or centrifugation.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the precipitate in an oven at 60-80°C to obtain the final chromium hydroxide powder.

Hydrothermal Synthesis Method

This technique involves the synthesis of materials in aqueous solutions under high temperature and pressure.

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Urea (B33335) (CO(NH₂)₂)

  • Deionized water

Procedure:

  • Dissolve chromium nitrate and urea in deionized water to form a homogeneous solution. A typical molar ratio is 1:4 (chromium nitrate to urea).

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for 12-24 hours.

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the product with deionized water and ethanol (B145695) several times.

  • Dry the final product in an oven at 60-80°C.

Sol-Gel Method

The sol-gel process involves the creation of an inorganic network through a series of hydrolysis and polymerization reactions.

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Ethanol

  • Ammonium hydroxide (NH₄OH)

Procedure:

  • Dissolve chromium nitrate in ethanol to form a solution.

  • Slowly add a mixture of ethanol and ammonium hydroxide to the chromium nitrate solution under constant stirring. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol.

  • Continue stirring until a gel is formed. The gelation time can vary from hours to days depending on the reaction conditions.

  • Age the gel for 24-48 hours at room temperature.

  • Dry the gel in an oven at a low temperature (e.g., 60°C) to remove the solvent. This will result in a xerogel.

  • The resulting powder is amorphous chromium hydroxide. If a crystalline form is desired, the powder can be calcined at higher temperatures.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams have been generated using Graphviz.

G cluster_precipitation Precipitation Method cluster_hydrothermal Hydrothermal Method cluster_solgel Sol-Gel Method p1 Dissolve Chromium Salt p2 Add Base (e.g., NaOH) p1->p2 p3 Precipitation of Cr(OH)₃ p2->p3 p4 Aging p3->p4 p5 Filtration/Washing p4->p5 p6 Drying p5->p6 h1 Prepare Precursor Solution h2 Autoclave Heating h1->h2 h3 Cooling h2->h3 h4 Filtration/Washing h3->h4 h5 Drying h4->h5 s1 Prepare Sol s2 Gelation s1->s2 s3 Aging s2->s3 s4 Drying (Xerogel) s3->s4 s5 Calcination (Optional) s4->s5

A generalized experimental workflow for different chromium hydroxide synthesis methods.

G cluster_cost Cost Factors cluster_benefit Benefit Factors c1 Precursor Costs decision Selection of Synthesis Method c1->decision c2 Energy Consumption c2->decision c3 Equipment Investment c3->decision c4 Waste Disposal c4->decision b1 Purity of Product b2 Yield b3 Particle Size Control b4 Crystallinity b5 Process Time decision->b1 decision->b2 decision->b3 decision->b4 decision->b5

Logical flow for cost-benefit analysis of chromium hydroxide synthesis methods.

References

Unveiling the Contrasting Cytotoxic Profiles of Chromium (III) and Chromium (VI) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Chromium, a transition metal existing in various oxidation states, presents a fascinating dichotomy in its biological interactions. While trivalent chromium, Cr(III), is recognized as a trace element involved in glucose and lipid metabolism, hexavalent chromium, Cr(VI), is a well-established human carcinogen and a potent toxicant.[1][2] This guide provides an objective comparison of the cytotoxicity of Cr(III) and Cr(VI) compounds, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms. The stark differences in their ability to traverse cellular membranes and their subsequent intracellular fates underpin their distinct toxicological profiles.[1]

Quantitative Comparison of Cytotoxicity and Genotoxicity

Experimental evidence consistently demonstrates the superior cytotoxic and genotoxic potential of Cr(VI) compounds compared to their Cr(III) counterparts. This is largely attributed to the high cell membrane permeability of Cr(VI) anions, which are readily taken up by cells through anion transport channels.[3] In contrast, Cr(III) has poor cell membrane permeability.[4]

Cell Viability and Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%. While direct comparative studies measuring the IC50 of both Cr(III) and Cr(VI) compounds in the same cell line under identical conditions are limited in publicly available literature, existing data for individual compounds in specific cell lines highlight the significantly lower concentrations of Cr(VI) required to induce cell death.

For instance, studies on human liver carcinoma (HepG2) cells have reported the LD50 (a measure comparable to IC50 for cell mortality) for the Cr(VI) compound potassium dichromate.

Table 1: Cytotoxicity of Potassium Dichromate (Cr(VI)) in HepG2 Cells [5][6]

Exposure TimeLD50 (µg/mL)
24 hours8.83 ± 0.89
48 hours6.76 ± 0.99

Data presented as mean ± standard deviation.

In human lung adenocarcinoma (A549) cells, the IC50 for Cr(VI) has also been determined.

Table 2: Cytotoxicity of Hexavalent Chromium (Cr(VI)) in A549 Cells

Exposure TimeCompoundIC50 (µM)
24 hoursPotassium Dichromate3.30
48 hoursPotassium Dichromate1.28

Note: This data is derived from a study on the combined toxicity of multiple substances, and the IC50 for Cr(VI) alone is presented here.

While a direct IC50 comparison with a Cr(III) compound from the same study is unavailable, research on human keratinocytes (HaCaT) and alveolar epithelial cells (A549) has shown that chromium chloride (CrCl₃), a Cr(III) compound, had no significant impact on metabolic activity or ATP levels, whereas potassium dichromate (K₂Cr₂O₇), a Cr(VI) compound, exerted high toxicity in the low micromolar range.[4]

Genotoxicity: DNA Damage

The genotoxicity of chromium compounds is a critical aspect of their carcinogenic potential. The comet assay, or single-cell gel electrophoresis, is a widely used method to quantify DNA damage in individual cells. The extent of DNA damage is often measured by parameters such as the percentage of DNA in the comet tail and the tail moment.

A comparative study on human lymphoblastoid cells (TK6) demonstrated the differential genotoxic effects of sodium chromate (B82759) (Cr(VI)) and chromium chloride (Cr(III)).

Table 3: Comparative Genotoxicity of Cr(VI) and Cr(III) in Human Lymphoblastoid (TK6) Cells [1]

CompoundConcentrationResult
Sodium Chromate (Cr(VI))0.8 mM and 1 mMSignificantly higher percentage of tail DNA
Chromium Chloride (Cr(III))0.8 mM and 1 mMLower percentage of tail DNA compared to Cr(VI)

Another study on human hepatoma (HepG2) cells provided concentrations at which DNA damage was observed for both Cr(VI) and Cr(III) compounds.

Table 4: Genotoxicity Threshold of Cr(VI) and Cr(III) in HepG2 Cells [1]

CompoundConcentration for DNA Damage
Cr(VI)≥ 0.2 µg/mL
Cr(III) nitrate≥ 1.0 µg/mL
Cr(III)-EDTANo DNA damage determined

These findings collectively indicate that Cr(VI) induces DNA damage at significantly lower concentrations than Cr(III). However, it is noteworthy that some studies suggest certain Cr(III) compounds, like CrCl₃, can be more genotoxic than Cr(VI) compounds like CrO₃ in specific models such as yeast and animal cells, highlighting the influence of the specific compound and experimental system.[1]

Mechanisms of Cytotoxicity: A Tale of Two Oxidation States

The disparate cytotoxic effects of Cr(VI) and Cr(III) stem from their distinct cellular uptake and intracellular processing pathways.

Chromium (VI) Cytotoxicity: The Trojan Horse

Cr(VI) compounds, typically as chromate anions (CrO₄²⁻), readily enter cells via anion transporters. Once inside, Cr(VI) undergoes a series of reduction reactions, ultimately being converted to the more stable Cr(III) state. This intracellular reduction is the cornerstone of Cr(VI)'s toxicity, as it generates reactive intermediates such as Cr(V) and Cr(IV), as well as reactive oxygen species (ROS).[3] This cascade of events leads to widespread cellular damage, including oxidative stress, DNA lesions, and the activation of apoptotic pathways.

The following diagram illustrates the key steps in Cr(VI)-induced cytotoxicity:

CrVI_Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular CrVI Cr(VI) (e.g., CrO₄²⁻) CrVI_in Cr(VI) CrVI->CrVI_in Anion Transporter CrV_CrIV Reactive Intermediates (Cr(V), Cr(IV)) CrVI_in->CrV_CrIV Reduction CrIII_in Cr(III) CrV_CrIV->CrIII_in Reduction ROS Reactive Oxygen Species (ROS) CrV_CrIV->ROS DNA_Damage DNA Damage (Adducts, Breaks) CrIII_in->DNA_Damage Forms Adducts Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cellular uptake and activation of Cr(VI) leading to cytotoxicity.

Chromium (III) Cytotoxicity: A Matter of Direct Interaction

In contrast to Cr(VI), Cr(III) compounds are poorly absorbed by cells. Their cytotoxic effects are primarily believed to occur through direct interaction with cellular components, particularly DNA, should they enter the cell. The genotoxicity of Cr(III) is thought to arise from its ability to form adducts with DNA, leading to mutations.[1]

The following diagram depicts the proposed mechanism of Cr(III) cytotoxicity:

CrIII_Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular CrIII Cr(III) CrIII_in Cr(III) CrIII->CrIII_in Poor Uptake DNA_Interaction Direct DNA Interaction (Adduct Formation) CrIII_in->DNA_Interaction Genotoxicity Genotoxicity DNA_Interaction->Genotoxicity

Caption: Proposed mechanism of Cr(III)-induced cytotoxicity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of chromium compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of Cr(III) and Cr(VI) compounds for the desired exposure times (e.g., 24, 48, 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, which serves as an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Cr(III) and Cr(VI) compounds.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

DNA Damage Assessment (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: After treatment with chromium compounds, harvest the cells and resuspend them in low-melting-point agarose.

  • Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Apply an electric field to separate the fragmented DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The intensity and length of the comet tail relative to the head are proportional to the amount of DNA damage. Quantify the damage using image analysis software to determine parameters like the percentage of DNA in the tail and the tail moment.

The following diagram illustrates a general experimental workflow for comparing the cytotoxicity of Cr(III) and Cr(VI) compounds:

Experimental_Workflow start Start: Cell Culture treatment Treatment with Cr(III) and Cr(VI) Compounds start->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis genotoxicity Genotoxicity Assay (Comet Assay) treatment->genotoxicity data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis genotoxicity->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for comparing Cr(III) and Cr(VI) cytotoxicity.

Conclusion

References

A Spectroscopic Showdown: Unveiling the Structural Differences Between Amorphous and Crystalline Chromium Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the material properties of chromium compounds is paramount. This guide provides an objective, data-driven comparison of amorphous and crystalline chromium (III) hydroxide (B78521), focusing on key spectroscopic differences to aid in characterization and application.

Chromium (III) hydroxide, a compound of significant interest in catalysis, pigments, and as a precursor for other chromium-based materials, can exist in both amorphous and crystalline forms. The arrangement of atoms at the microscopic level dictates the macroscopic properties and, consequently, the performance in various applications. Spectroscopic techniques offer a powerful lens to probe these structural nuances. This guide delves into the comparative analysis of these two forms using X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS), providing clear data and detailed experimental protocols.

Distinguishing Order from Disorder: A Comparative Analysis

The fundamental difference between crystalline and amorphous chromium hydroxide lies in the long-range atomic order. Crystalline Cr(OH)₃ possesses a well-defined, repeating three-dimensional lattice structure, while amorphous Cr(OH)₃ exhibits a disordered, random arrangement of atoms. This structural dichotomy is readily apparent in their respective spectroscopic signatures.

X-ray Diffraction (XRD): The Fingerprint of Crystallinity

XRD is the definitive technique for distinguishing between crystalline and amorphous materials. Crystalline solids produce a pattern of sharp, well-defined diffraction peaks at specific angles (2θ), corresponding to the regular spacing of atomic planes within the crystal lattice. In stark contrast, amorphous materials, lacking long-range order, scatter X-rays over a wide range of angles, resulting in a broad, diffuse halo.

Spectroscopic TechniqueAmorphous Chromium HydroxideCrystalline Chromium Hydroxide
X-ray Diffraction (XRD) Broad, diffuse halo with no sharp peaks.Sharp, well-defined diffraction peaks.
Vibrational Spectroscopy: Probing Molecular Bonds

FTIR and Raman spectroscopy provide insights into the vibrational modes of molecules and can effectively differentiate between the local environments of atoms in amorphous and crystalline structures.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of amorphous chromium hydroxide is characterized by broad absorption bands, indicating a wide distribution of bond lengths and angles. In contrast, the crystalline form would exhibit sharper, more defined peaks. The thermal decomposition of amorphous chromium hydroxide to crystalline α-Cr₂O₃ has been monitored by FT-IR spectroscopy, showing the evolution of sharper peaks as crystallinity increases.[1]

Spectroscopic TechniqueAmorphous Chromium HydroxideCrystalline Chromium Hydroxide (or its crystalline decomposition products)
FTIR Spectroscopy Broad absorption bands, particularly in the low-frequency region (e.g., a very broad band centered around 523 cm⁻¹).[1] Additional broad bands related to O-H stretching (~3400 cm⁻¹) and H-O-H bending (~1630 cm⁻¹) of adsorbed and structural water are prominent.Sharper absorption peaks. For instance, upon heating, the broad bands of the amorphous form are replaced by sharper peaks characteristic of crystalline Cr₂O₃, with distinct shoulders at approximately 656, 619, and 537 cm⁻¹.[1]

Raman Spectroscopy: Similar to FTIR, Raman spectra of amorphous materials display broad bands, while crystalline materials show sharp, intense peaks.[2][3] For amorphous chromium hydroxide, a characteristic broad peak has been noted around 855 cm⁻¹.[4] The use of high laser power during Raman analysis can induce localized heating, potentially causing the transformation of amorphous Cr(OH)₃ into crystalline Cr₂O₃, highlighting the need for careful experimental control.[5]

Spectroscopic TechniqueAmorphous Chromium HydroxideCrystalline Chromium Hydroxide
Raman Spectroscopy Broad and less defined bands. A characteristic broad peak has been reported around 855 cm⁻¹.[4]Sharp, well-defined peaks. For example, crystalline Cr₂O₃, the calcination product, shows distinct Raman modes at approximately 303, 348, 548, 607, and 648 cm⁻¹.[6]
X-ray Photoelectron Spectroscopy (XPS): A Surface-Sensitive Perspective

XPS provides information about the elemental composition and chemical states of the surface of a material. For chromium hydroxide, XPS can distinguish between the hydroxide and oxide forms and provide insights into the local chemical environment.

The Cr 2p spectrum of Cr(III) compounds is characterized by multiplet splitting. In Cr(III) oxide, this results in a discrete multiplet structure.[7] For Cr(III) hydroxide, the Cr 2p₃/₂ peak is often represented by a broader envelope of peaks.[7] The O 1s spectrum is also informative, with distinct peaks for metal oxides (M-O) and hydroxides (M-OH).

Spectroscopic TechniqueAmorphous Chromium HydroxideCrystalline Chromium Hydroxide
XPS (Cr 2p₃/₂) A broad peak envelope. Binding energies are reported in the range of 577.1–577.4 eV.[8]While data for crystalline Cr(OH)₃ is less common, it is expected to show a more defined multiplet structure compared to the amorphous form. The binding energy for Cr₂O₃ is around 576.2 eV.[9]
XPS (O 1s) Can be deconvoluted into components representing hydroxide (OH⁻) and adsorbed water (H₂O) at higher binding energies compared to the oxide component. The O 1s peak for Cr(OH)₃ is reported between 530.8 to 531.6 eV.[8]Expected to show a more dominant hydroxide peak with a more uniform chemical environment compared to the amorphous form.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of amorphous and crystalline chromium hydroxide.

Synthesis of Amorphous Chromium (III) Hydroxide

A common method for synthesizing amorphous chromium (III) hydroxide is through precipitation from a chromium (III) salt solution by the addition of a base at room temperature.[10]

Materials:

  • Chromium (III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH) solution (e.g., 1 M)

  • Deionized water

  • Filter paper

  • Beakers, magnetic stirrer, and filtration apparatus

Procedure:

  • Prepare a solution of the chromium (III) salt in deionized water (e.g., 0.1 M).

  • While stirring vigorously, slowly add the base solution dropwise to the chromium salt solution.

  • A gelatinous, greenish precipitate of amorphous chromium (III) hydroxide will form.

  • Continue adding the base until the pH of the solution is between 7 and 9.

  • Age the precipitate in the solution for a short period (e.g., 1 hour) with continuous stirring.

  • Filter the precipitate using a filtration apparatus and wash it several times with deionized water to remove any unreacted salts.

  • Dry the resulting solid at a low temperature (e.g., 60-80 °C) to obtain amorphous chromium (III) hydroxide powder.

Synthesis of Crystalline Chromium (III) Hydroxide

The synthesis of crystalline chromium (III) hydroxide is more challenging as the amorphous phase is often more stable.[10] One approach involves the hydrothermal treatment of a chromium (III) salt solution.

Materials:

  • Chromium (III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)

  • Urea (CO(NH₂)₂)

  • Deionized water

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Prepare an aqueous solution of chromium (III) nitrate and urea.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it to a specific temperature (e.g., 180-200 °C) for a designated period (e.g., 12-24 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting precipitate by filtration, wash it thoroughly with deionized water and ethanol.

  • Dry the product in an oven at a moderate temperature (e.g., 80 °C).

Spectroscopic Characterization

X-ray Diffraction (XRD):

  • Instrument: A powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: A small amount of the dried powder is gently pressed into a sample holder.

  • Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10° to 80° with a step size of 0.02°.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrument: A FTIR spectrometer.

  • Sample Preparation: The sample is mixed with potassium bromide (KBr) powder in a 1:100 ratio and pressed into a pellet.

  • Data Collection: The spectrum is recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Raman Spectroscopy:

  • Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

  • Sample Preparation: A small amount of the powder is placed on a microscope slide.

  • Data Collection: Spectra are collected over a Raman shift range of 100 to 1200 cm⁻¹. The laser power should be kept low to avoid sample degradation.[5]

X-ray Photoelectron Spectroscopy (XPS):

  • Instrument: An XPS system with a monochromatic Al Kα X-ray source.

  • Sample Preparation: The powder is mounted on a sample holder using double-sided adhesive tape.

  • Data Collection: A survey scan is first performed to identify the elements present. High-resolution spectra of the Cr 2p and O 1s regions are then acquired. Charge referencing is typically done using the adventitious carbon C 1s peak at 284.8 eV.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the synthesis and comparative spectroscopic analysis of amorphous and crystalline chromium hydroxide.

Spectroscopic_Comparison_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Comparison Cr_Salt Chromium(III) Salt Solution (e.g., CrCl₃, Cr(NO₃)₃) Base Base Addition (e.g., NaOH, NH₄OH) at Room Temperature Cr_Salt->Base Hydrothermal Hydrothermal Treatment (with Urea) Cr_Salt->Hydrothermal Amorphous Amorphous Cr(OH)₃ Base->Amorphous XRD XRD Amorphous->XRD FTIR FTIR Amorphous->FTIR Raman Raman Amorphous->Raman XPS XPS Amorphous->XPS Crystalline Crystalline Cr(OH)₃ Hydrothermal->Crystalline Crystalline->XRD Crystalline->FTIR Crystalline->Raman Crystalline->XPS Analysis Comparative Analysis of: - Peak Position - Peak Shape (Broad vs. Sharp) - Binding Energy XRD->Analysis FTIR->Analysis Raman->Analysis XPS->Analysis

Caption: Experimental workflow for synthesis and spectroscopic comparison.

This comprehensive guide highlights the distinct spectroscopic fingerprints of amorphous and crystalline chromium hydroxide. By understanding these differences and employing the detailed experimental protocols, researchers can confidently characterize their materials, paving the way for more controlled and effective applications.

References

A Comparative Guide to the Catalytic Performance of Chromium Hydroxide-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Chromium Hydroxide (B78521) Catalysts in Key Organic Transformations

Chromium-based catalysts have long been a cornerstone in industrial and academic chemistry, valued for their versatility in a range of reactions. Among these, chromium hydroxide-based catalysts are emerging as a significant subclass, offering unique catalytic properties. This guide provides a comprehensive benchmark of their performance in two critical reactions—the oxidation of benzyl (B1604629) alcohol and the dehydrogenation of ethylbenzene (B125841)—against established alternative catalysts. The following sections present quantitative data, detailed experimental protocols, and mechanistic insights to inform catalyst selection and development.

Benchmarking Against Alternatives: A Data-Driven Comparison

The efficacy of a catalyst is best understood through direct comparison of its performance metrics with other leading systems under identical or similar conditions. This section summarizes the catalytic activity of chromium hydroxide-based catalysts alongside their counterparts.

Oxidation of Benzyl Alcohol to Benzaldehyde

The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. Here, we compare a heterogeneous gold nanoparticle catalyst supported on chromium hydroxide (Au/Cr(OH)₃) with the widely used homogeneous pyridinium (B92312) chlorochromate (PCC) and other heterogeneous catalysts.

Table 1: Comparative Performance in Benzyl Alcohol Oxidation

CatalystTypeConversion (%)Selectivity to Benzaldehyde (%)Yield (%)Temperature (°C)Reaction Time (h)
Au/Cr(OH)₃ HeterogeneousHigh[1]High[1]High--
PCC Homogeneous85-99>9580-95251-2
Au/TiO₂ Heterogeneous83.9[2]95[2]79.7130-
Pt@CHs Heterogeneous99[3]>9998803
Fe(NO₃)₃·9H₂O Homogeneous>95[4]>95[4]>90--

Note: Data for Au/Cr(OH)₃ is qualitative based on available literature suggesting high activity and selectivity due to metal-support interactions[1][5]. Quantitative data under specific conditions was not available in the searched literature. Data for other catalysts is compiled from various sources and reaction conditions may vary.

Dehydrogenation of Ethylbenzene to Styrene (B11656)

The production of styrene via the dehydrogenation of ethylbenzene is a large-scale industrial process. Chromium(III) oxide, often supported on alumina (B75360) (Cr₂O₃/Al₂O₃), is a common catalyst. Its performance is benchmarked against a widely used industrial catalyst based on potassium-promoted iron oxide.

Table 2: Comparative Performance in Ethylbenzene Dehydrogenation

CatalystConversion (%)Selectivity to Styrene (%)Yield (%)Temperature (°C)
Cr₂O₃/Al₂O₃ 57.2 (with Fe₂O₃)[6]94.1 (with Fe₂O₃)[6]53.8550
Fe₂O₃-K₂O-Cr₂O₃ ~60-70~90-95~54-66600-650
**Fe₂O₃/Al₂O₃ (with CO₂) **57.2[6]94.1[6]53.8550
Nano-sized Fe₂O₃–K₂O 71.9[7]91.1[7]65.5550

Note: Data is compiled from various sources and specific catalyst compositions and reaction conditions may vary.

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are crucial for the validation and comparison of catalytic performance. This section outlines the procedures for the synthesis of a chromium hydroxide-based catalyst and the execution of key catalytic experiments.

Synthesis of Gold Nanoparticles on Chromium Hydroxide Support (Au/Cr(OH)₃)

This protocol describes a liquid-phase method for synthesizing an Au-based catalyst supported on chromium hydroxide[1].

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Chloroauric acid (HAuCl₄)

  • Deionized water

Procedure:

  • Preparation of Cr(OH)₃ Support:

    • Dissolve a calculated amount of CrCl₃·6H₂O in deionized water.

    • Slowly add a solution of NaOH with stirring to precipitate chromium hydroxide.

    • Wash the precipitate repeatedly with deionized water to remove chloride ions and then dry the obtained Cr(OH)₃.

  • Deposition of Gold Nanoparticles:

    • Disperse the prepared Cr(OH)₃ in deionized water.

    • Add a solution of HAuCl₄ to the suspension with vigorous stirring.

    • Slowly add a reducing agent (e.g., sodium borohydride (B1222165) solution) to reduce the gold precursor to gold nanoparticles on the surface of the chromium hydroxide.

    • Continue stirring for a specified time to ensure complete reduction and deposition.

    • Wash the resulting Au/Cr(OH)₃ catalyst with deionized water and dry it before use.

Catalytic Oxidation of Benzyl Alcohol

This procedure outlines a general setup for the liquid-phase oxidation of benzyl alcohol[3][8].

Apparatus:

  • A glass reactor equipped with a magnetic stirrer, reflux condenser, and temperature controller.

Procedure:

  • Add the catalyst (e.g., Au/Cr(OH)₃), benzyl alcohol, and a solvent (e.g., toluene) to the reactor[3].

  • If required, add a base (e.g., K₂CO₃) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with constant stirring[3].

  • Introduce an oxidant, such as molecular oxygen (O₂), by bubbling it through the reaction mixture at a controlled flow rate[3].

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of benzyl alcohol and the selectivity to benzaldehyde.

Catalytic Dehydrogenation of Ethylbenzene

This protocol describes a typical setup for the gas-phase dehydrogenation of ethylbenzene in a fixed-bed reactor[9][10].

Apparatus:

  • A fixed-bed reactor system, typically a quartz or stainless steel tube, placed inside a furnace.

  • A system for delivering the reactant (ethylbenzene) and a carrier gas (e.g., nitrogen or steam).

  • A condenser to collect the liquid products.

  • An online gas chromatograph (GC) for product analysis.

Procedure:

  • Load a specific amount of the catalyst (e.g., Cr₂O₃/Al₂O₃) into the reactor tube, secured with quartz wool plugs.

  • Heat the reactor to the desired reaction temperature (e.g., 550-650 °C) under a flow of inert gas.

  • Introduce ethylbenzene into the reactor using a syringe pump, along with a co-feed of steam or an inert gas if required.

  • Pass the reactant mixture over the catalyst bed at a controlled flow rate (defined by the weight hourly space velocity, WHSV).

  • Condense the reactor effluent to separate the liquid products (styrene, unreacted ethylbenzene, and byproducts).

  • Analyze the gas and liquid products using an online GC to determine the conversion of ethylbenzene and the selectivity to styrene and other products.

Mechanistic Insights and Signaling Pathways

Understanding the reaction mechanism is key to optimizing catalyst design and performance. The following diagrams illustrate the proposed pathways for the benchmarked reactions.

Benzyl_Alcohol_Oxidation cluster_catalyst Au/Cr(OH)3 Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Au Au Nanoparticle Adsorbed_O Adsorbed Oxygen Au->Adsorbed_O CrOH Cr(OH)3 Support Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Au Adsorption Alkoxide Alkoxide Intermediate Benzyl_Alcohol->Alkoxide Deprotonation on Cr(OH)3 O2 O2 O2->Au Adsorption & Dissociation Benzaldehyde Benzaldehyde Alkoxide->Benzaldehyde β-Hydride Elimination H2O H2O Adsorbed_O->H2O Reaction with H

Caption: Proposed pathway for benzyl alcohol oxidation on an Au/Cr(OH)₃ catalyst.

The synergy between the gold nanoparticles and the chromium hydroxide support is believed to be crucial for the high catalytic activity[1][5]. The chromium hydroxide may facilitate the deprotonation of the alcohol, while the gold nanoparticle activates the oxygen and facilitates the subsequent oxidation steps.

Ethylbenzene_Dehydrogenation cluster_catalyst Cr2O3/Al2O3 Catalyst Surface cluster_reaction Main Reaction cluster_side_reactions Side Reactions Cr_VI Cr(VI) species Cr_III Cr(III) active sites Cr_VI->Cr_III Reduction by Ethylbenzene Styrene Styrene Cr_III->Styrene Dehydrogenation H2 H2 Cr_III->H2 Ethylbenzene Ethylbenzene Ethylbenzene->Cr_III Adsorption Cracking Cracking (to Benzene, Toluene) Ethylbenzene->Cracking Coke Coke Formation Styrene->Coke

Caption: Simplified reaction network for ethylbenzene dehydrogenation on a chromia-alumina catalyst.

The catalytic cycle for ethylbenzene dehydrogenation on chromia-alumina involves the reduction of Cr(VI) to the active Cr(III) species[11][12]. This is followed by the dehydrogenation of ethylbenzene to styrene. Side reactions such as cracking and coke formation can lead to catalyst deactivation[11].

References

"inter-laboratory validation of chromium hydroxide green characterization"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Inter-Laboratory Validation of Chromium Hydroxide (B78521) Green Characterization

For researchers, scientists, and drug development professionals, the consistent and reliable characterization of raw materials is paramount to ensuring product quality and safety. Chromium hydroxide green (CI 77289), a pigment used in cosmetics and externally applied drugs, requires rigorous analytical testing to confirm its identity, purity, and physicochemical properties.[1][2][3] This guide provides a framework for the inter-laboratory validation of key analytical methods for the characterization of this compound.

Key Characterization Parameters and Analytical Methodologies

The critical quality attributes for this compound include its elemental composition (including toxic metal impurities), particle size distribution, and crystalline structure. The following analytical techniques are considered primary methods for the comprehensive characterization of this pigment.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the quantification of chromium content and the detection of heavy metal impurities.[4][5]

  • Laser Diffraction (LD): For the determination of particle size distribution, a critical parameter for pigment performance and texture.[6][7][8]

  • X-ray Diffraction (XRD): For the identification of the crystalline phase and the determination of the degree of crystallinity.[9][10][11][12]

Comparison of Analytical Method Performance

The following tables summarize the expected performance characteristics of these analytical techniques in an inter-laboratory setting, based on validation studies of similar materials.

Table 1: Performance Characteristics of ICP-MS for Elemental Impurity Analysis

Performance ParameterTypical ValueComments
Limit of Detection (LOD) 0.1 - 1 µg/LVaries by element; suitable for trace-level quantification.[13]
Limit of Quantitation (LOQ) 0.5 - 5 µg/LEnsures reliable measurement at low concentrations.[13][14]
Accuracy (Spike Recovery) 85% - 115%Demonstrates the ability to accurately measure the analyte in the sample matrix.[13][15]
Precision (RSD) < 15%Indicates good repeatability and reproducibility between laboratories.[14][15]
Linearity (r²) > 0.99Shows a direct proportional relationship between signal and concentration.[13]

Table 2: Performance Characteristics of Laser Diffraction for Particle Size Analysis

Performance ParameterTypical ValueComments
Repeatability (RSD) < 3% for d50Excellent intra-laboratory consistency.[7]
Reproducibility (RSD) < 10% for d50Good agreement between different laboratories and instruments.[6]
Accuracy Z-score < 2In inter-laboratory tests, a low Z-score indicates high accuracy relative to the consensus value.[6]
Measurement Range 0.01 - 3000 µmCovers the typical particle size range for pigments.

Table 3: Performance Characteristics of XRD for Phase Analysis and Crystallinity

Performance ParameterTypical ValueComments
Limit of Detection (LOD) 1 - 5% by weightThe minimum amount of a crystalline phase that can be reliably detected.[9][10]
Limit of Quantitation (LOQ) 3 - 10% by weightThe minimum amount of a crystalline phase that can be quantified with acceptable precision and accuracy.[10][12]
Accuracy (% Error) < 10%For major phases, the quantified amount is close to the true value.[9]
Precision (RSD) < 5%High repeatability of quantitative phase analysis.[12]
Linearity (r²) > 0.99For calibration curves using standard mixtures.[10][12]

Experimental Protocols

Detailed methodologies are crucial for ensuring the comparability of results between laboratories. The following protocols are proposed as a starting point for the characterization of this compound.

Protocol 1: Determination of Elemental Impurities by ICP-MS
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a clean, acid-washed digestion vessel.

    • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 5 mL HNO₃ and 2 mL HCl).

    • Digest the sample using a microwave digestion system, following a program with controlled temperature and pressure ramps to ensure complete dissolution.

    • After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to volume with deionized water.

  • Instrumental Analysis:

    • Instrument: ICP-MS system equipped with a collision/reaction cell to minimize polyatomic interferences.

    • Internal Standards: Use a multi-element internal standard solution (e.g., containing Sc, Ge, Rh, In, and Bi) to correct for matrix effects and instrumental drift.

    • Calibration: Prepare a series of multi-element calibration standards from certified reference materials in a matrix matching the diluted sample digest.

    • Analysis: Aspirate the prepared samples, blanks, and calibration standards into the ICP-MS. Monitor for key elemental impurities such as lead (Pb), arsenic (As), mercury (Hg), and cadmium (Cd).

Protocol 2: Particle Size Distribution by Laser Diffraction
  • Sample Preparation:

    • Prepare a dispersion of the this compound powder in a suitable dispersant (e.g., deionized water with a surfactant like sodium hexametaphosphate) to ensure complete wetting and deagglomeration.

    • The sample concentration should be optimized to achieve an obscuration level within the instrument's recommended range (typically 10-20%).

  • Instrumental Analysis:

    • Instrument: Laser diffraction particle size analyzer.

    • Measurement Principle: The analysis is based on the scattering of a laser beam by the particles in the dispersion. The angle and intensity of the scattered light are used to calculate the particle size distribution based on the Mie or Fraunhofer theory.

    • Analysis: Perform multiple measurements (e.g., 3-5) for each sample preparation and calculate the average particle size distribution, including key parameters like d10, d50, and d90.

Protocol 3: Crystalline Phase Analysis by X-ray Diffraction (XRD)
  • Sample Preparation:

    • Gently grind the this compound powder in a mortar and pestle to ensure a random orientation of the crystallites and a consistent particle size.

    • Pack the powdered sample into a sample holder, ensuring a flat and smooth surface.

  • Instrumental Analysis:

    • Instrument: Powder X-ray diffractometer with a copper (Cu) X-ray source.

    • Data Collection: Scan the sample over a relevant 2θ range (e.g., 10-80°) with a step size and dwell time sufficient to obtain good signal-to-noise ratio.

    • Data Analysis:

      • Phase Identification: Compare the resulting diffraction pattern to a reference database (e.g., the Powder Diffraction File from the International Centre for Diffraction Data) to confirm the identity of the crystalline phases.

      • Quantitative Analysis: If multiple phases are present, or to determine the degree of crystallinity, Rietveld refinement or other quantitative methods can be employed. This often requires the use of an internal standard for absolute quantification.

Visualizations

Workflow for Inter-Laboratory Validation

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis and Reporting Phase P1 Define Scope and Objectives P2 Select Analytical Methods P1->P2 P3 Develop and Distribute Protocol P2->P3 P4 Prepare and Distribute Homogeneous Samples P3->P4 E1 Participating Labs Analyze Samples P4->E1 E2 Data Submission to Coordinating Lab A1 Statistical Analysis of Results (e.g., ANOVA, Z-scores) E2->A1 A2 Evaluation of Method Performance (Accuracy, Precision) A1->A2 A3 Drafting of Validation Report A2->A3 A4 Final Report and Recommendations A3->A4 Sample Sample Weighing Digestion Microwave Digestion Sample->Digestion Dilution Dilution to Final Volume Digestion->Dilution Analysis ICP-MS Analysis Dilution->Analysis Data Data Processing & Quantification Analysis->Data Dispersion Sample Dispersion in Liquid Circulation Circulation through Measurement Cell Dispersion->Circulation Measurement Laser Scattering Measurement Circulation->Measurement Calculation Calculation of Particle Size Distribution Measurement->Calculation Grinding Sample Grinding Mounting Sample Mounting Grinding->Mounting Scan X-ray Diffraction Scan Mounting->Scan Analysis Phase ID & Quantification Scan->Analysis

References

Safety Operating Guide

Chromium hydroxide green proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of chromium hydroxide (B78521) green is essential for maintaining laboratory safety and environmental compliance. As a trivalent chromium compound, it is generally less toxic than its hexavalent counterparts; however, it still requires careful handling and disposal through designated hazardous waste streams.[1][2] Adherence to local, state, and federal regulations is mandatory for all disposal procedures.[3][4]

Immediate Safety Protocols

Before handling or disposing of chromium hydroxide green, it is critical to be prepared for accidental spills and to use the correct Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE must be worn:

  • Eye Protection : ANSI Z87.1 compliant safety glasses or goggles are required. A full-face shield should be used if there is a splash hazard.[1]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or polyvinyl alcohol rubber.[1][3]

  • Body Protection : A laboratory coat and protective clothing, including long sleeves and pants, should be worn to minimize skin contact.[1]

  • Respiratory Protection : Work in a well-ventilated area. If dust is generated, a NIOSH-approved respirator with a particulate filter is necessary.[1][3]

Spill Response Plan

In the event of a spill, follow these steps to contain the material and prevent exposure:

  • Evacuate : Remove all non-essential personnel from the immediate spill area.[1]

  • Ventilate : Ensure the area is well-ventilated to prevent the inhalation of dust.[1]

  • Contain : For dry spills, carefully sweep or vacuum the material. Use a HEPA-filtered vacuum to avoid generating dust, and never use compressed air for cleanup.[1] For liquid spills, use an inert absorbent material like sand or earth.[1]

  • Collect : Place all spilled material and cleanup supplies into a compatible, sealed, and clearly labeled container for disposal.[1][3]

  • Clean : Wipe down the contaminated surface with a wet cloth. All cleanup materials must be treated as hazardous waste.[1]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its physical state (solid or aqueous). Do not pour any form of this chemical into drains or waterways. [3]

Solid Waste Disposal
  • Containment : Collect dry this compound powder, contaminated solids (e.g., gloves, wipes), and precipitated chromium hydroxide in a designated, compatible hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.[1]

  • Labeling : Clearly label the container as "Hazardous Waste: this compound." Include the accumulation start date and other information required by your institution.

  • Storage : Store the container in a secure, designated area, away from incompatible materials and sources of ignition.[3]

  • Disposal : Arrange for pickup and disposal through a licensed hazardous waste contractor.[1][5][6]

Aqueous Waste Disposal

Aqueous solutions containing dissolved chromium (III) compounds must be treated to precipitate the chromium before final disposal.

  • Precipitation : Convert the soluble chromium into solid, insoluble chromium (III) hydroxide. A detailed protocol for this procedure is provided below.

  • Separation : After precipitation, separate the solid chromium hydroxide from the liquid supernatant by filtration or decantation.[1]

  • Solid Disposal : The collected chromium hydroxide precipitate is considered hazardous waste and must be dried and disposed of following the solid waste procedure described above.[1]

  • Supernatant Disposal : The remaining liquid must be tested for residual chromium content to ensure it meets local sewer discharge limits.[1] If the concentration is below the acceptable threshold, it may be permissible to discharge to the sewer. If it exceeds the limits, the precipitation process must be repeated.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Physical Properties
pH5.0 - 6.0[3]
Density3.2 g/cm³[3]
Toxicity Data (Chromic Oxide)
Oral LD50 (Rat)>5000 mg/kg[3]
Inhalation LD50 (Rat)>5.41 mg/L[3]
Regulatory Limits
US EPA Total Chromium Drinking Water Standard0.1 mg/L (100 ppb)[7]
Specifications (Color Additive Grade)
Cr₂O₃ ContentNot less than 75%[8]
Lead (Pb)Not more than 20 ppm[8]
Arsenic (As)Not more than 3 ppm[8]
Mercury (Hg)Not more than 1 ppm[8]

Experimental Protocol: Precipitation of Aqueous Chromium (III) Waste

This protocol details the common laboratory method for treating liquid waste containing dissolved trivalent chromium. This procedure should be performed by trained personnel in a controlled setting, such as a fume hood.[1]

Objective : To precipitate soluble chromium (III) ions as insoluble chromium (III) hydroxide (Cr(OH)₃) for safe disposal.[1]

Methodology :

  • Transfer Waste : Carefully transfer the aqueous chromium waste into a suitable beaker within a chemical fume hood. The beaker should be large enough to accommodate additional reagents and prevent splashing.

  • pH Adjustment : While stirring the solution, slowly add a base such as sodium hydroxide or lime to raise the pH. The target pH for precipitating chromium (III) hydroxide is typically between 7.5 and 8.5.[9]

  • Precipitation and Settling : As the pH increases, a solid precipitate of chromium (III) hydroxide will form.[1] Once the target pH is reached, stop adding the base and allow the precipitate to settle for at least one hour.[1]

  • Separation : Carefully separate the solid precipitate from the liquid supernatant. This can be achieved through either decantation (pouring off the liquid) or filtration.[1]

  • Waste Segregation :

    • Place the collected solid chromium (III) hydroxide precipitate into the designated hazardous solid waste container.[1]

    • Collect the liquid supernatant in a separate temporary container for analysis.

  • Verification : Test the supernatant's residual chromium concentration to ensure it complies with local sewer discharge regulations.[1] If the limits are exceeded, repeat the precipitation process on the supernatant.[1]

G start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid Waste (Powder, Precipitate, Contaminated Debris) waste_type->solid_waste Solid aqueous_waste Aqueous Waste (Solutions containing Cr³⁺) waste_type->aqueous_waste Aqueous package_solid Package in Labeled, Sealed Hazardous Waste Container solid_waste->package_solid precipitate Treat via Chemical Precipitation (pH Adjustment) aqueous_waste->precipitate store_solid Store in Secure, Designated Area package_solid->store_solid final_disposal Dispose of Solid Waste via Licensed Hazardous Waste Contractor store_solid->final_disposal separate Separate Precipitate (Solid) from Supernatant (Liquid) precipitate->separate separate->package_solid Solid Precipitate test_supernatant Test Supernatant for Residual Chromium separate->test_supernatant Liquid Supernatant discharge Meets Local Sewer Limits? test_supernatant->discharge dispose_sewer Dispose Supernatant to Sewer (per local regulations) discharge->dispose_sewer Yes re_treat Repeat Precipitation Process discharge->re_treat No re_treat->precipitate

Caption: Disposal Workflow for this compound Waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Hydroxide Green

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, ensuring a safe environment is paramount, especially when handling chemical compounds such as chromium hydroxide (B78521) green. This guide provides essential, procedural information for the safe handling, storage, and disposal of chromium hydroxide green to empower researchers, scientists, and drug development professionals in maintaining the highest safety standards.

Immediate Safety and Handling Protocols

When working with this compound, a series of precautionary measures must be followed to minimize exposure and ensure personal safety. It is crucial to handle this compound in a well-ventilated area, preferably with a local exhaust ventilation (LEV) system in place.[1] The following step-by-step operational plan outlines the necessary procedures for safe handling.

Operational Plan: Step-by-Step Handling

  • Engineering Controls : Always work in a well-ventilated laboratory. The use of a fume hood is highly recommended to minimize the inhalation of dust particles.

  • Personal Protective Equipment (PPE) : Before handling, ensure all required PPE is correctly worn. This includes chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2] For procedures that may generate significant dust, a NIOSH-approved respirator is necessary.[1][3]

  • Handling the Compound : Avoid the formation of dust clouds when transferring the powder.[1] Do not eat, drink, or smoke in the handling area.[1][4]

  • After Handling : Thoroughly wash hands with soap and water after handling the compound.[1][5] Clean any contaminated surfaces promptly.

  • Storage : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2]

Personal Protective Equipment (PPE) Specifications

The selection of appropriate PPE is critical for preventing exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.[1][5] A face shield may be required for larger quantities or splash risks.[6]Protects eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves such as nitrile rubber or polyvinyl alcohol are recommended.[1][3]Prevents skin contact, which can cause irritation.[2][4][5]
Body Protection A standard lab coat or protective clothing.[1][2] For significant exposure risks, coveralls may be appropriate.[7]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is recommended if ventilation is inadequate or if dust is generated.[1][3][8] An N95, R95, or P95 filter is a minimum requirement.[8]Prevents inhalation of airborne particles, which can cause respiratory irritation.[2][4][5] Repeated or prolonged exposure to trivalent chromium compounds may lead to delayed respiratory effects.[1]

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection : Collect all this compound waste, including contaminated materials, in a designated, labeled, and sealed container.[1][9]

  • Waste Treatment : Do not pour this compound waste down the drain or into waterways.[1] For liquid waste containing chromium, a common treatment is to precipitate the chromium as chromium (III) hydroxide.[9][10]

  • Regulatory Compliance : Dispose of the waste in accordance with all local, state, and federal regulations.[1][2][10] It may be necessary to dispose of it as hazardous waste.[9][11]

  • Container Disposal : Empty containers should be thoroughly washed with a detergent before disposal. The washings should also be treated as waste.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_vent Ensure Proper Ventilation prep_ppe->prep_vent handle_chem Handle this compound prep_vent->handle_chem post_clean Clean Work Area handle_chem->post_clean disp_collect Collect Waste in a Labeled Container handle_chem->disp_collect post_wash Wash Hands Thoroughly post_clean->post_wash post_store Store in a Sealed Container post_wash->post_store disp_dispose Dispose According to Regulations disp_collect->disp_dispose

Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.